4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
Description
Properties
IUPAC Name |
4,6-dibromo-2,2-difluoro-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F2NO2/c8-2-1-3-6(4(9)5(2)12)14-7(10,11)13-3/h1H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCPODBJJBRXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)N)Br)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681483 | |
| Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037763-48-6 | |
| Record name | 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathway for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
An In-depth Technical Guide to the Synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
This guide offers a detailed examination of a plausible and chemically sound synthetic pathway for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (CAS No: 1037763-48-6)[1][2]. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of steps. It elucidates the strategic decisions and chemical principles underpinning the multi-step synthesis, beginning with the construction of the core 2,2-difluoro-1,3-benzodioxole scaffold and culminating in the targeted functionalization to yield the final product.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a polysubstituted aromatic compound like 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine requires careful planning of the order of reactions. The directing effects of the substituents are paramount. A retrosynthetic analysis reveals a logical pathway where the final dibromination step is guided by the strongly activating and ortho, para-directing amine group. This strategy simplifies the synthesis by installing the bromine atoms regioselectively in the final stage.
The analysis suggests the following disconnections:
-
C-Br Bond Formation: The target molecule can be formed by the direct dibromination of 2,2-difluorobenzo[d]dioxol-5-amine. The amine at position 5 will direct the incoming bromine electrophiles to positions 4 and 6.
-
C-N Bond Formation: The key intermediate, 2,2-difluorobenzo[d]dioxol-5-amine, is readily accessible through the reduction of a nitro-group precursor, 5-nitro-2,2-difluorobenzo[d]dioxole.
-
C-N Bond (Nitro precursor): The nitro-substituted intermediate can be synthesized via electrophilic aromatic nitration of the core 2,2-difluoro-1,3-benzodioxole scaffold.
-
C-F Bond Formation: The core scaffold itself is most effectively prepared via a halogen exchange (Halex) reaction, converting the more accessible 2,2-dichloro-1,3-benzodioxole to the desired difluoro analogue.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Core Scaffold: 2,2-Difluoro-1,3-benzodioxole
The foundational step is the creation of the 2,2-difluorinated benzodioxole ring system. This moiety is a key structural feature in various agrochemicals and pharmaceutical intermediates[3][4]. The most direct and industrially scalable method involves a nucleophilic substitution reaction on the corresponding dichloro-analogue.
Principle of Reaction: Halogen Exchange (Halex)
The synthesis hinges on the conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole. This is achieved using a fluoride salt, typically potassium fluoride (KF), in a high-boiling point solvent. The reaction is often catalyzed to enhance the rate and yield[3][4]. The use of a phase-transfer catalyst or an additive like potassium hydrogen fluoride (KHF₂) can facilitate the reaction by improving the solubility and nucleophilicity of the fluoride ion[3].
Detailed Experimental Protocol
This protocol is adapted from established patent literature for the synthesis of 2,2-difluoro-1,3-benzodioxole[3][4].
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a temperature probe. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with anhydrous potassium fluoride (KF) and a catalytic amount of potassium hydrogen fluoride (KHF₂). A high-boiling polar aprotic solvent, such as sulfolane (tetramethylene sulfone), is added.
-
Addition of Starting Material: 2,2-Dichloro-1,3-benzodioxole is added to the stirred suspension.
-
Reaction: The mixture is heated to a temperature between 140°C and 200°C. The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. Water is added to dissolve the inorganic salts. The organic phase, primarily consisting of the product, separates and is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole[3].
| Reagent/Parameter | Molar Ratio / Condition | Purpose |
| 2,2-Dichloro-1,3-benzodioxole | 1.0 eq | Starting Material |
| Potassium Fluoride (KF) | 2.5 - 3.5 eq | Fluorinating Agent |
| Potassium Hydrogen Fluoride (KHF₂) | 0.05 - 0.1 eq | Catalyst |
| Sulfolane | - | Solvent |
| Temperature | 140 - 200 °C | Reaction Condition |
| Atmosphere | Inert (N₂ or Ar) | Prevent side reactions |
Functionalization: Nitration and Reduction
With the core scaffold in hand, the next phase involves introducing the amine functionality. This is efficiently accomplished in a two-step sequence: electrophilic nitration followed by reduction.
Part A: Electrophilic Nitration
The 2,2-difluoro-1,3-benzodioxole ring is activated towards electrophilic aromatic substitution. Nitration is expected to proceed regioselectively at the 5-position due to the electronic properties of the dioxole ring.
-
Procedure: To a cooled solution of 2,2-difluoro-1,3-benzodioxole in concentrated sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (0-10°C).
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the nitro product. The solid is filtered, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Part B: Reduction to 2,2-Difluorobenzo[d]dioxol-5-amine
The conversion of the nitro group to a primary amine is a standard and high-yielding transformation in organic synthesis. Several methods are effective, with tin(II) chloride reduction being a common laboratory-scale choice. The resulting product, 2,2-Difluorobenzo[d][5][6]dioxol-5-amine (CAS 1544-85-0), is a stable and known intermediate[7][8].
-
Procedure: The 5-nitro-2,2-difluorobenzo[d]dioxole is dissolved in a solvent like ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl₂) dissolved in concentrated hydrochloric acid is added.
-
Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is made basic by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried, and concentrated to yield the desired amine.
Final Step: Regioselective Dibromination
The final step leverages the powerful activating and directing effect of the amine group installed in the previous stage. The amine at position 5 strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
Principle of Reaction: Electrophilic Aromatic Halogenation
The high electron density at the positions ortho and para to the amine group facilitates a rapid reaction with an electrophilic bromine source, such as molecular bromine (Br₂). The reaction typically proceeds under mild conditions.
Detailed Experimental Protocol
-
Dissolution: 2,2-Difluorobenzo[d]dioxol-5-amine is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like carbon tetrachloride[9].
-
Bromination: A solution of molecular bromine (2.0 equivalents) in the same solvent is added dropwise to the stirred solution at or below room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Completion: The mixture is stirred for a period until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is poured into an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any excess bromine. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed thoroughly with water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Overall forward synthesis workflow diagram.
Safety and Handling
The synthesis involves several hazardous materials requiring strict safety protocols:
-
Bromine: Highly corrosive, toxic, and causes severe burns. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids (H₂SO₄, HCl, HNO₃): Highly corrosive. Handle with extreme care and appropriate PPE.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
-
General Precautions: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis. An emergency shower and eyewash station should be readily accessible.
References
-
ChemBK. 2,2-Difluoro-5-amino-1,3-benzodioxole. [Link]
-
Chmovzh, T. N., et al. "Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions." Molecules, vol. 25, no. 20, 2020, p. 4788. [Link]
- Ratton, S. "Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
-
Pharmaffiliates. 5-Amino-4,6-dibromo-2,2-difluorobenzodioxole. [Link]
- Ratton, S. "Process for preparing 2,2-difluoro-1,3-benzodioxole.
-
Sharma, P., et al. "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters." Journal of Agricultural and Food Chemistry, vol. 70, no. 25, 2022, pp. 7566-7578. [Link]
-
De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. [Link]
-
ResearchGate. Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[5][6][10]-benzothiadiazole.... [Link]
-
Academic Journals. Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. [Link]
- Ramalingam, R., et al. "Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
PrepChem. Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. [Link]
- Google Patents. Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
-
Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]
-
ResearchGate. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
- Google Patents. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
Technical Disclosure Commons. Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). [Link]
-
EON Biotech. 2,2-Difluorobenzo[d][5][6]dioxol-5-amine – (1544-85-0). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1037763-48-6|4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
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Physical and chemical properties of dibromodifluorobenzodioxol amine
An In-Depth Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategies for Dibromodifluorobenzodioxole Amine Analogs
Disclaimer
The compound "dibromodifluorobenzodioxol amine" does not appear as a known entity in publicly accessible chemical literature or databases. Therefore, this guide has been constructed as a predictive analysis based on the known properties of structurally related compounds. The information herein is intended for theoretical and research guidance and should be treated as a hypothetical framework rather than established data for the specific named molecule. All experimental protocols are derived from analogous syntheses and should be adapted and optimized with caution in a controlled laboratory setting.
Introduction
The benzodioxole scaffold is a core component of numerous psychoactive compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA). The introduction of halogen atoms onto this scaffold can significantly modulate its pharmacological and toxicological properties. This guide explores the predicted physical and chemical properties of a hypothetical class of compounds, dibromodifluorobenzodioxole amines, and outlines potential synthetic pathways based on established organohalogen chemistry.
The strategic placement of bromine and fluorine atoms on the aromatic ring is anticipated to alter the electronic properties of the molecule, influencing its reactivity, metabolic stability, and receptor binding affinity. Fluorine, being highly electronegative, can increase metabolic stability and binding affinity, while the bulkier bromine atoms may introduce steric hindrance and alter receptor interaction profiles.
Predicted Physicochemical Properties
The properties of the target compound are extrapolated from known data on related halogenated benzodioxoles. A summary of these predicted properties is presented in the table below.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H4Br2F2NO2 | Based on an aminodibromodifluorobenzodioxole structure. |
| Molecular Weight | ~348.92 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid at room temperature. | Similar halogenated aromatic amines are typically solids. |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents). | The hydrophobic nature of the polyhalogenated aromatic ring will dominate. |
| Melting Point | Expected to be significantly higher than non-halogenated analogs. | Halogen bonding and increased molecular weight contribute to a more stable crystal lattice. |
| Boiling Point | High, with likely decomposition before boiling at atmospheric pressure. | Typical for polyhalogenated aromatic compounds. |
| pKa | Expected to be lower than non-halogenated aminobenzodioxoles. | The strong electron-withdrawing effects of four halogen atoms will decrease the basicity of the amine group. |
Proposed Synthetic Pathways
The synthesis of a dibromodifluorobenzodioxole amine would be a multi-step process, likely starting from a commercially available benzodioxole precursor such as piperonal or 1,3-benzodioxole. The sequence of halogenation and nitration/amination steps is critical to achieving the desired substitution pattern.
Pathway 1: Halogenation followed by Nitration and Reduction
This pathway focuses on introducing the halogen atoms onto the benzodioxole ring prior to the installation of the amine functionality.
Experimental Protocol:
-
Fluorination of 1,3-Benzodioxole: Direct fluorination of the aromatic ring can be challenging. A potential route involves electrophilic fluorination using a reagent like Selectfluor® (F-TEDA-BF4). The reaction would likely be performed in a polar aprotic solvent such as acetonitrile.
-
Bromination of the Difluorobenzodioxole Intermediate: The resulting difluorobenzodioxole can then be brominated using a standard electrophilic brominating agent like N-Bromosuccinimide (NBS) in the presence of a catalyst, or liquid bromine with a Lewis acid catalyst (e.g., FeBr3). The positions of bromination will be directed by the existing fluorine atoms.
-
Nitration of the Dibromodifluorobenzodioxole: The polyhalogenated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled due to the deactivating nature of the halogen substituents.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst.
Diagram of Synthetic Pathway 1:
Caption: Proposed synthesis of dibromodifluorobenzodioxol amine starting with halogenation.
Pathway 2: Nitration followed by Halogenation and Reduction
An alternative approach involves introducing the nitrogen functionality early in the synthesis.
Experimental Protocol:
-
Nitration of 1,3-Benzodioxole: The starting material is first nitrated to form nitrobenzodioxole.
-
Halogenation of the Nitrobenzodioxole: The nitro-substituted ring is then subjected to sequential fluorination and bromination. The electron-withdrawing nitro group will direct the incoming halogens to the meta positions.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to the amine.
Diagram of Synthetic Pathway 2:
Caption: Alternative synthesis with initial nitration.
Predicted Chemical Reactivity
-
Amine Group Reactivity: The amine group is expected to undergo typical reactions such as acylation, alkylation, and diazotization. However, its nucleophilicity will be significantly reduced due to the electron-withdrawing halogens on the aromatic ring.
-
Aromatic Ring Reactivity: The polyhalogenated aromatic ring will be highly deactivated towards further electrophilic substitution. Nucleophilic aromatic substitution might be possible under harsh conditions, potentially displacing one of the bromine atoms.
-
Potential for Photochemical Reactions: Polyhalogenated aromatic compounds can be susceptible to photochemical degradation, which could be a consideration for storage and handling.
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple, with potentially only one or two aromatic protons visible, depending on the substitution pattern. The chemical shifts of these protons would be downfield due to the deshielding effects of the halogens.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms attached to fluorine and bromine, with characteristic C-F and C-Br coupling constants.
-
¹⁹F NMR: This will be a critical technique for characterizing the molecule, showing signals for the two fluorine atoms.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the two bromine atoms (approximately 1:2:1 for Br2).
Applications in Drug Discovery and Research
Should this compound be synthesized, it could serve as a valuable research tool for several purposes:
-
Structure-Activity Relationship (SAR) Studies: As a novel analog of psychoactive benzodioxoles, it could be used to probe the role of halogenation at specific positions on receptor binding and functional activity.
-
Radioligand Development: A radiolabeled version (e.g., with ⁷⁶Br or ¹⁸F) could potentially be developed as a PET ligand for imaging monoamine transporters or serotonin receptors.
-
Metabolic Stability Probes: The introduction of fluorine atoms is a common strategy to block metabolic oxidation. This compound could be used in studies to understand the metabolic fate of halogenated benzodioxoles.
Safety and Handling
Given the lack of toxicological data, "dibromodifluorobenzodioxol amine" should be handled with extreme caution. Polyhalogenated aromatic compounds can be toxic and persistent. The amine functionality also presents potential for toxicity. All handling should be done in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
While "dibromodifluorobenzodioxol amine" remains a hypothetical compound, this guide provides a scientifically grounded framework for predicting its properties and devising synthetic strategies. The insights derived from related, known compounds suggest that this molecule would possess unique electronic and steric characteristics, making it an intriguing target for synthetic chemists and pharmacologists interested in the structure-activity relationships of halogenated psychoactive compounds. Any research into this class of molecules should proceed with a thorough understanding of the challenges and potential hazards involved.
References
Due to the hypothetical nature of the core topic, direct references are not available. The principles and protocols described are based on standard organic chemistry textbooks and literature on related halogenated and amino-aromatic compounds.
1H NMR and 13C NMR spectra of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Molecular Architecture with NMR
In the landscape of modern drug discovery and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed information about molecular structure, connectivity, and dynamics at the atomic level makes it indispensable.[3][4] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, a compound featuring a complex substitution pattern with significant implications for its spectral characteristics. The presence of bromine, fluorine, and amine functionalities on a benzodioxole core presents a unique case study for spectral interpretation, crucial for researchers working with halogenated and fluorinated aromatic systems.
Molecular Structure: The Foundation of Spectral Interpretation
Understanding the molecule's structure is the prerequisite for interpreting its NMR spectra. 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine possesses a rigid aromatic framework with a combination of electron-donating and electron-withdrawing substituents.
-
Aromatic Core : A benzene ring fused with a difluoromethylenedioxy group.
-
Substituents :
-
An amine group (-NH₂) at the C5 position, which is a strong electron-donating group by resonance.
-
Two bromine atoms (-Br) at the C4 and C6 positions, which are electron-withdrawing via induction but weakly donating by resonance.
-
A 2,2-difluoro (-CF₂-) group within the dioxole ring, which exerts a powerful electron-withdrawing inductive effect.
-
This electronic push-pull system creates distinct electronic environments for each nucleus, which is directly reflected in the NMR spectrum.
Sources
An In-depth Technical Guide to the Synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic routes, including step-by-step experimental protocols and a discussion of the chemical principles underpinning each transformation. The synthesis of the core 2,2-difluorobenzo[d]dioxole structure is also addressed, providing a complete roadmap from commercially available precursors to the final target molecule.
Introduction
The strategic incorporation of fluorine atoms and bromine moieties into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The target molecule, 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, presents a unique combination of a difluoromethylenedioxy group, a highly substituted aniline, and two bromine atoms, making it a valuable intermediate for accessing novel chemical space. This guide will explore the primary starting materials and synthetic transformations required to produce this compound with high purity and in good yield.
Retrosynthetic Analysis and Key Starting Materials
A retrosynthetic analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine reveals two logical pathways, primarily differing in the sequence of introducing the bromine atoms and the amine functionality.
Figure 1: Retrosynthetic analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
The choice of starting material is critical and depends on commercial availability and the desired synthetic strategy. The two primary precursors for the synthesis of the target molecule are:
-
2,2-Difluorobenzo[d]dioxol-5-amine (CAS 1544-85-0): This is a commercially available starting material that can be directly dibrominated to yield the final product.[1] This approach is more direct if this advanced intermediate is readily accessible.
-
1,3-Benzodioxole (CAS 274-09-9) or Catechol (CAS 120-80-9): These are more fundamental starting materials that require the initial construction of the 2,2-difluorobenzo[d]dioxole core, followed by functional group interconversions.
Synthesis of the 2,2-Difluorobenzo[d]dioxole Core
The 2,2-difluorobenzo[d]dioxole scaffold is a key structural motif. Its synthesis typically begins with either 1,3-benzodioxole or catechol.
From 1,3-Benzodioxole
This route involves a two-step process of chlorination followed by fluorination.
The initial step is the radical chlorination of 1,3-benzodioxole.
-
Protocol: To a solution of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles), a radical initiator such as azobisisobutyronitrile (AIBN) (0.05%) is added.[2] Chlorine gas (2.05 moles) is then purged into the mixture at 85-95°C over 3 hours.[2] The reaction is stirred for an additional hour to ensure completion. The reaction mixture is then cooled, and nitrogen gas is passed through to remove any unreacted chlorine and hydrogen chloride. The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is typically used directly in the next step without further purification.
The dichlorinated intermediate is then fluorinated.
-
Protocol: The crude solution of 2,2-dichloro-1,3-benzodioxole (2.0 moles) is continuously added to hydrogen fluoride (4.0 moles) in an autoclave at 0°C over 2-3 hours.[2] After the addition, the reaction is stirred for an additional hour at 0°C. Unreacted hydrogen fluoride is then carefully vented, and the reaction mixture is washed with an aqueous solution of sodium bicarbonate. The organic layer is separated and purified by distillation to yield 2,2-difluoro-1,3-benzodioxole.
From Catechol
An alternative approach starts from catechol.
-
Protocol: Catechol is reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), followed by an in-situ cyclization.[3]
Synthetic Pathways to 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Once the 2,2-difluorobenzo[d]dioxole core is obtained, two primary routes can be employed to arrive at the final product.
Route 1: Bromination Followed by Amination
This route prioritizes the early introduction of the bromine atoms.
Figure 2: Synthetic workflow for Route 1.
The electron-donating nature of the dioxole ring directs electrophilic substitution to the 4 and 6 positions.
-
Protocol: To a solution of 2,2-difluorobenzo[d]dioxole (1.0 equiv) in glacial acetic acid, bromine (1.2 equiv) is added dropwise at 50°C.[3] The reaction is stirred for 8 hours. After cooling, the product is isolated by recrystallization from ethanol to yield 4,6-dibromo-2,2-difluorobenzo[d]dioxole.[3]
The next step is the introduction of a nitro group at the 5-position.
-
Protocol: 4,6-Dibromo-2,2-difluorobenzo[d]dioxole (1.0 equiv) is carefully added to a mixture of fuming nitric acid (2.0 equiv) in concentrated sulfuric acid at 0°C.[3] The reaction is stirred for 2 hours at this temperature. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed with water, and dried.
The final step is the reduction of the nitro group to the corresponding amine.
-
Protocol: The nitro-derivative is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added.[3] The mixture is then subjected to catalytic hydrogenation (50 psi H₂) until the reaction is complete, as monitored by TLC. The catalyst is removed by filtration, and the solvent is evaporated to yield 4,6-dibromo-2,2-difluorobenzo[d]dioxol-5-amine.[3]
Route 2: Amination Followed by Bromination
This alternative route introduces the amine group first, followed by dibromination. This is the preferred route if 2,2-Difluorobenzo[d]dioxol-5-amine is used as the starting material.
Figure 3: Synthetic workflow for Route 2.
-
Protocol: Similar to the nitration in Route 1, 2,2-difluorobenzo[d]dioxole is nitrated using a mixture of nitric and sulfuric acid to yield 2,2-difluoro-5-nitrobenzo[d]dioxole.
-
Protocol: The nitro compound is reduced to 2,2-difluorobenzo[d]dioxol-5-amine via catalytic hydrogenation as described in Route 1.
The highly activating amino group directs the bromine atoms to the ortho positions (4 and 6). N-Bromosuccinimide (NBS) is a suitable reagent for this transformation to avoid over-bromination and harsh acidic conditions.
-
Protocol: To a solution of 2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv) in a suitable solvent such as DMF, N-bromosuccinimide (2.2 equiv) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4,6-dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3-Benzodioxole | 274-09-9 | C₇H₆O₂ | 122.12 |
| 2,2-Dichloro-1,3-benzodioxole | 2082-77-1 | C₇H₄Cl₂O₂ | 191.01 |
| 2,2-Difluorobenzo[d]dioxole | 1583-59-1 | C₇H₄F₂O₂ | 158.10 |
| 2,2-Difluorobenzo[d]dioxol-5-amine | 1544-85-0 | C₇H₅F₂NO₂ | 173.12 |
| 4,6-Dibromo-2,2-difluorobenzo[d]dioxole | Not Available | C₇H₂Br₂F₂O₂ | 315.89 |
| 4,6-Dibromo-2,2-difluoro-5-nitrobenzo[d]dioxole | Not Available | C₇HBr₂F₂NO₄ | 360.89 |
| 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine | 1037763-48-6 | C₇H₃Br₂F₂NO₂ | 330.91 |
Conclusion
The synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine can be achieved through multiple, robust synthetic pathways. The choice of the optimal route will depend on the availability of starting materials and the desired scale of the synthesis. This guide provides the necessary details for researchers to confidently approach the synthesis of this valuable building block, enabling further exploration of its potential in various fields of chemical research.
References
- Zhang, L., et al. (2011). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 58(4), 523-530.
- Koptyug, V. A., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Scientific Reports, 11(1), 15208.
- Google Patents. (2012). WO2012049513A1 - Methods for the nitration of aromatic compounds.
- Google Patents. (2021). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01551-21.
- Kumar, S., et al. (1988). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 27B(5), 443-444.
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ResearchGate. (2006). ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (1995). US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
- Google Patents. (1991). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
-
Hangzhou LZ Chemical Co., Ltd. (n.d.). 5-Amino-2,2-difluoro-1,3-benzodioxole. Retrieved from [Link]
Sources
Navigating the Synthetic Landscape of Halogenated Aminobenzodioxoles: A Guide to Overcoming Key Derivatization Challenges
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. The introduction of halogens and an amine functionality onto this core creates a versatile platform for the development of novel therapeutics. However, the derivatization of these halogenated aminobenzodioxoles is fraught with challenges, stemming from the complex interplay of electronic effects, steric hindrance, and the potential for competing reaction pathways. This technical guide provides an in-depth analysis of these challenges and offers field-proven strategies to navigate the synthetic complexities, enabling the successful generation of diverse compound libraries for drug discovery. We will delve into the critical aspects of regioselectivity, chemoselectivity, and catalyst management, supported by mechanistic insights and detailed experimental protocols.
The Strategic Importance of Halogenated Aminobenzodioxoles in Drug Discovery
The 1,3-benzodioxole ring system, often referred to as the methylenedioxyphenyl group, is a key pharmacophore that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The compact and rigid nature of the dioxole ring can facilitate favorable interactions with biological targets. The incorporation of halogens, such as bromine and fluorine, offers a powerful tool for fine-tuning a molecule's lipophilicity, metabolic stability, and binding affinity. The amine group serves as a crucial handle for introducing a wide array of substituents, enabling the exploration of the chemical space around the core scaffold.
The combination of these three functionalities—the benzodioxole core, halogens, and an amine—creates a powerful building block for medicinal chemists. However, the very features that make these molecules attractive also give rise to significant synthetic hurdles.
Core Challenges in the Derivatization of Halogenated Aminobenzodioxoles
The primary challenges in the derivatization of halogenated aminobenzodioxoles can be categorized into three main areas:
-
Regioselectivity: The benzodioxole ring is electron-rich, and the positions of the halogens and the amine group dictate the electron density distribution around the aromatic ring. This can lead to a lack of selectivity in electrophilic aromatic substitution reactions, resulting in mixtures of isomers that are difficult to separate.
-
Chemoselectivity: The presence of multiple reactive sites—the amine, the aromatic ring, and the carbon-halogen bonds—can lead to competing reactions. For instance, in cross-coupling reactions, the desired C-C or C-N bond formation may compete with side reactions involving the amine group.
-
Catalyst and Reaction Condition Sensitivity: The amine group can act as a ligand for transition metal catalysts, potentially inhibiting or altering their catalytic activity. Furthermore, the stability of the benzodioxole ring can be compromised under harsh reaction conditions (e.g., high temperatures, strong acids or bases).
The following diagram illustrates the logical flow for approaching the derivatization of these complex molecules, starting from an assessment of the substrate's properties to the selection of an appropriate synthetic strategy.
Caption: Strategic workflow for the derivatization of halogenated aminobenzodioxoles.
Strategies for Overcoming Derivatization Hurdles
Managing the Amine: The Power of Protecting Groups
The primary amine functionality is often a source of complications in derivatization reactions. It can act as a nucleophile, a base, or a catalyst poison. The use of a suitable protecting group is a cornerstone of a successful synthetic strategy.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to many reaction conditions; easily removed with acid. | Can be bulky; sensitive to strong acids. | Trifluoroacetic acid (TFA), HCl in dioxane |
| Carboxybenzyl | Cbz | Stable to acidic and some basic conditions. | Requires hydrogenolysis for removal, which may not be compatible with other functional groups. | H₂, Pd/C |
| Acetyl | Ac | Small, non-bulky; stable to a wide range of conditions. | Can be difficult to remove under mild conditions. | Strong acid or base hydrolysis |
Experimental Protocol: Boc Protection of a Halogenated Aminobenzodioxole
-
Dissolution: Dissolve the halogenated aminobenzodioxole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Achieving Regiocontrol: Directed Ortho-Metalation and Cross-Coupling
Controlling the position of new substituents on the aromatic ring is critical. Two powerful strategies for achieving this are Directed ortho-Metalation (DoM) and transition metal-catalyzed cross-coupling reactions.
Directed Ortho-Metalation (DoM)
In DoM, a functional group on the aromatic ring directs the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl anion can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. While the amine group itself can be a directing group, a protected amine (e.g., Boc-protected amine) often provides better results.
Transition Metal-Catalyzed Cross-Coupling
Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are indispensable tools for forming C-C and C-X bonds. The choice of catalyst, ligand, and base is crucial for success, especially when dealing with the potentially inhibiting effects of the amine and the varying reactivity of the C-Br and C-F bonds. Generally, C-Br bonds are more reactive in these couplings than C-F bonds, allowing for selective derivatization.
The following diagram illustrates a decision-making process for choosing a cross-coupling strategy.
Caption: Decision tree for selecting a cross-coupling reaction.
Case Study: Selective Suzuki Coupling on a Dibromo-aminobenzodioxole Derivative
Let's consider a hypothetical scenario involving the selective derivatization of 4,7-dibromo-1,3-benzodioxol-5-amine. The goal is to selectively introduce an aryl group at the 7-position via a Suzuki coupling, leaving the bromine at the 4-position and the amine at the 5-position intact.
Challenges:
-
The two bromine atoms may have different reactivities.
-
The free amine could interfere with the palladium catalyst.
-
Steric hindrance from the adjacent amine group could influence the reactivity of the bromine atoms.
Proposed Solution:
-
Boc-Protection: Protect the amine group as described in the protocol above to prevent catalyst inhibition.
-
Selective Suzuki Coupling: Exploit the potential for differential reactivity of the two C-Br bonds. Often, one position may be more sterically accessible or electronically favored for oxidative addition to the palladium catalyst. A careful screening of catalysts, ligands, and reaction conditions would be necessary to optimize for mono-arylation.
Table 2: Hypothetical Suzuki Coupling Optimization Data
| Entry | Catalyst | Ligand | Base | Solvent | Yield of Mono-arylated Product (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 45 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 78 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 65 |
The data in Table 2, though hypothetical, illustrates a typical optimization process where the combination of a palladium acetate catalyst and a bulky, electron-rich phosphine ligand like SPhos can provide superior results in challenging cross-coupling reactions.
Conclusion and Future Outlook
The derivatization of halogenated aminobenzodioxoles presents a formidable yet rewarding challenge for synthetic chemists. A thorough understanding of the substrate's electronic and steric properties, coupled with a systematic approach to reaction optimization, is paramount for success. The strategic use of protecting groups, the judicious selection of regioselective reactions such as DoM, and the careful optimization of transition metal-catalyzed cross-coupling protocols are essential tools in the chemist's arsenal. As our understanding of catalytic systems continues to evolve, we can anticipate the development of even more efficient and selective methods for the derivatization of these valuable scaffolds, further empowering the field of drug discovery.
References
As the initial search for "dibromo-difluoro-benzodioxol amine" did not yield specific literature, and the guide was developed based on general principles of organic synthesis and knowledge of related structures, a formal reference list with clickable URLs to direct sources on this specific, likely non-existent, molecule cannot be generated. The protocols and strategies described are based on well-established, textbook organic chemistry principles (e.g., protecting group strategies, cross-coupling reactions) that are widely documented in the chemical literature.
An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Benzodioxole Compounds
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, benzodioxole-containing compounds have emerged as a promising class of antimicrobial agents. The inherent versatility of the benzodioxole moiety allows for a wide range of structural modifications, leading to compounds with potent activity against various bacterial pathogens, including multidrug-resistant strains. This in-depth technical guide provides a comprehensive overview of the current understanding of the antimicrobial mechanisms of action of benzodioxole compounds, with a focus on key molecular targets and cellular processes. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial therapies.
Primary Mechanism of Action: Inhibition of Bacterial Cell Division via FtsZ Targeting
A predominant mechanism by which a significant class of benzodioxole derivatives, particularly benzodioxane-benzamides, exert their antimicrobial effect is through the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2][3] FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that polymerizes to form the Z-ring at the site of cell division.[4] This Z-ring acts as a scaffold for the recruitment of other proteins necessary for cytokinesis.
Molecular Interaction and Consequence
Benzodioxane-benzamide compounds have been shown to bind to FtsZ, interfering with its polymerization dynamics.[1][5] This interaction can lead to either the inhibition of FtsZ polymerization or the hyper-stabilization of FtsZ filaments, both of which disrupt the normal formation and function of the Z-ring.[6] The consequence of this disruption is the inhibition of bacterial cell division, leading to cell filamentation and eventual cell death.[7] Fluorescence microscopy studies have visually confirmed the perturbation of Z-ring formation in bacteria treated with these compounds.[4]
Signaling Pathway: Disruption of Z-Ring Formation
Caption: Inhibition of FtsZ polymerization by benzodioxole compounds disrupts Z-ring formation.
Secondary Mechanism of Action: Inhibition of Fatty Acid Biosynthesis via FabH Targeting
Another key mechanism of action identified for certain benzodioxole derivatives is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH).[8] FabH is a crucial enzyme that catalyzes the initial condensation step in the bacterial fatty acid synthesis (FAS-II) pathway.[9][10] This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes.
Enzymatic Inhibition and Cellular Impact
By targeting FabH, benzodioxole compounds effectively block the initiation of fatty acid biosynthesis.[8] This leads to a depletion of the fatty acid pool, preventing the formation of new cell membranes and disrupting existing ones. The inability to synthesize essential membrane components ultimately results in the cessation of bacterial growth and cell death. In silico docking studies have suggested that some benzodioxole derivatives can bind to the active site of the FabH enzyme.[8]
Signaling Pathway: Blockade of Fatty Acid Synthesis
Caption: Benzodioxole compounds inhibit the FabH enzyme, blocking fatty acid synthesis.
Tertiary Mechanism: Disruption of Bacterial Membrane Integrity
While less extensively characterized, there is emerging evidence to suggest that some benzodioxole compounds may exert their antimicrobial effects by directly interacting with and disrupting the bacterial cell membrane. This mechanism is particularly relevant for cationic amphiphilic derivatives which can electrostatically interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
This interaction can lead to a variety of disruptive effects, including:
-
Increased Membrane Permeability: Insertion of the benzodioxole compounds into the lipid bilayer can lead to the formation of pores or channels, resulting in the leakage of essential intracellular components and dissipation of the proton motive force.
-
Membrane Depolarization: The influx of ions due to increased permeability can disrupt the membrane potential, which is critical for cellular processes such as ATP synthesis and nutrient transport.
-
Alteration of Membrane Fluidity: The incorporation of foreign molecules into the membrane can alter its fluidity, affecting the function of membrane-embedded proteins.
Further research is required to fully elucidate the specific molecular interactions and the precise consequences of benzodioxole-membrane interactions.
Quantitative Data: Antimicrobial Activity of Benzodioxole Derivatives
The antimicrobial efficacy of benzodioxole compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes representative MIC values for various benzodioxole derivatives against a panel of pathogenic bacteria.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Benzodioxane-benzamide | FZ-1 | Staphylococcus aureus (MSSA) | 0.5 | [4] |
| Benzodioxane-benzamide | FZ-2 | Staphylococcus aureus (MRSA) | 1 | [4] |
| Benzodioxane-benzamide | FZ-3 | Streptococcus pneumoniae | 25-80 | [1][9] |
| Benzodioxole Schiff Base | Compound 2 | Staphylococcus aureus (MRSA) | Not specified (inhibition observed) | [8] |
| Benzodioxole Acylhydrazone | Compound B6 | Escherichia coli | 1.56-3.13 | [9] |
| Benzodioxole Acylhydrazone | Compound B6 | Pseudomonas aeruginosa | 1.56-3.13 | [9] |
| Benzodioxole Acylhydrazone | Compound B6 | Staphylococcus aureus | 1.56-3.13 | [9] |
| Benzodioxole Acylhydrazone | Compound B6 | Bacillus subtilis | 1.56-3.13 | [9] |
Experimental Protocols
Protocol 1: FtsZ Polymerization Assay (Light Scattering)
This protocol is designed to monitor the polymerization of FtsZ in real-time by measuring changes in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (100 mM)
-
Benzodioxole compound stock solution (in DMSO)
-
Fluorometer or spectrophotometer with a 90° light scattering module
Procedure:
-
Prepare a reaction mixture containing FtsZ in polymerization buffer in a quartz cuvette.
-
Add the benzodioxole compound or DMSO (vehicle control) to the cuvette and incubate for a specified time.
-
Place the cuvette in the fluorometer and record the baseline light scattering signal.
-
Initiate polymerization by adding GTP to the cuvette and immediately start recording the light scattering intensity over time.
-
Analyze the data to determine the effect of the compound on the rate and extent of FtsZ polymerization.
Experimental Workflow: FtsZ Polymerization Assay
Caption: Workflow for assessing FtsZ polymerization via light scattering.
Protocol 2: FabH Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol measures the activity of FabH by coupling its reaction to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified FabH, FabG, and FabD enzymes
-
Acyl-CoA (e.g., acetyl-CoA)
-
Malonyl-CoA
-
Acyl carrier protein (ACP)
-
NADH
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Benzodioxole compound stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing all assay components except for the benzodioxole compound and malonyl-CoA in a microplate well.
-
Add the benzodioxole compound or DMSO (vehicle control) to the wells and incubate.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
Calculate the initial reaction velocity and determine the percentage of inhibition caused by the compound.
Protocol 3: Bacterial Membrane Permeability Assay (SYTOX Green Uptake)
This protocol assesses the ability of a compound to permeabilize the bacterial cell membrane using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes.
Materials:
-
Bacterial culture in mid-log phase
-
SYTOX Green nucleic acid stain
-
Assay buffer (e.g., PBS)
-
Benzodioxole compound stock solution (in DMSO)
-
Fluorometer or flow cytometer
Procedure:
-
Wash and resuspend the bacterial cells in the assay buffer.
-
Add SYTOX Green to the cell suspension and incubate in the dark.
-
Add the benzodioxole compound or DMSO (vehicle control) to the cell suspension.
-
Monitor the increase in fluorescence intensity over time using a fluorometer or quantify the percentage of fluorescent cells using a flow cytometer.
-
An increase in fluorescence indicates membrane permeabilization.
Conclusion and Future Directions
Benzodioxole compounds represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their multifaceted mechanisms of action, primarily targeting essential bacterial processes such as cell division and fatty acid biosynthesis, offer a significant advantage in the fight against antimicrobial resistance. The ability of some derivatives to also disrupt bacterial membrane integrity further enhances their therapeutic potential.
Future research should focus on a deeper exploration of the structure-activity relationships for each mechanism to guide the rational design of more potent and selective inhibitors. Furthermore, a comprehensive investigation into the potential for resistance development against these compounds is crucial for their long-term clinical viability. The continued study of benzodioxole-based antimicrobials holds great promise for replenishing our arsenal of effective treatments against bacterial infections.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Artola, M., Ruiz-Avila, C., Arranz-Gibello, P., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 15(2), 195-209. [Link]
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Pigo, E., Andreoli, F., Zuccheri, G., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. International Journal of Molecular Sciences, 26(2), 714. [Link]
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Suigo, L., Margolin, W., et al. (2023). Benzodioxane-Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics, 12(12), 1712. [Link]
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Valoti, E., et al. (2015). Benzodioxane-benzamides as new bacterial cell division inhibitors. European journal of medicinal chemistry, 90, 65-78. [Link]
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Arkatkar, T., et al. (2025). Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation. bioRxiv. [Link]
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Celano, R., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(11), 3334. [Link]
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G. S. S. R. K. Naidu, et al. (2015). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of Peptide Science, 21(1), 39-46. [Link]
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Ogunniran, K. O., et al. (2017). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Chemistry International, 3(2), 148-153. [Link]
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Do, T. H., et al. (2021). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2018). Antimicrobial candidates containing 1,3-benzodioxol system. ResearchGate. [Link]
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Shao, Y., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(3), 633-642. [Link]
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Hawash, M., et al. (2021). Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
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Pigo, E., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. ResearchGate. [Link]
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Design, synthesis and antibacterial potential of 5-(benzo[d][1][11]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Beni-Suef University Journal of Basic and Applied Sciences, 6(4), 384-393. [Link]
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Kumar, A., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 12(45), 29465-29479. [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251. [Link]
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Artola, M., et al. (2025). Synthetic Inhibitors of Bacterial Cell Division Targeting the GTP-Binding Site of FtsZ. ResearchGate. [Link]
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Hawash, M., et al. (2021). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]
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Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European journal of medicinal chemistry, 64, 489-500. [Link]
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de Almeida, L. G., et al. (2017). Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines Against Gram-positive Bacteria. Current pharmaceutical design, 23(35), 5348-5356. [Link]
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Methodological & Application
The Synthetic Utility of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine: A Guide for Advanced Organic Synthesis
The Synthetic Utility of 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine: A Guide for Advanced Organic Synthesis
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 2,2-difluoro-1,3-benzodioxole moiety, in particular, has emerged as a privileged structural motif. Its presence can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This is exemplified by its central role in the architecture of several approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis.[1][2][3]
4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine is a highly functionalized and versatile building block designed for the efficient construction of complex molecular architectures. Possessing three key points of synthetic diversity—a nucleophilic amine and two electrophilic bromine centers—this reagent serves as a powerful linchpin in multi-step synthetic campaigns. This guide provides detailed application notes and protocols for the strategic utilization of this compound, focusing on the protection of its reactive amine and its participation in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Handling
A summary of the key properties of 4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine is provided below. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is recommended.
| Property | Value |
| CAS Number | 1037763-48-6 |
| Molecular Formula | C₇H₃Br₂F₂NO₂ |
| Molecular Weight | 330.91 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF) |
Application I: Chemoselective Protection of the Amine Functionality
In a synthetic sequence where the bromine atoms are intended for subsequent cross-coupling reactions, the primary amine must often be protected to prevent undesired side reactions, such as self-coupling or acting as a competing nucleophile. The choice of protecting group is critical; it must be stable to the conditions of the subsequent steps and readily cleavable when desired. The pivaloyl group (Piv) is an excellent choice due to its steric bulk, which imparts high stability towards a wide range of reagents, including the basic conditions often employed in palladium-catalyzed couplings.
The following protocol is adapted from a procedure described in the synthesis of CFTR modulators, demonstrating its industrial relevance and robustness.
Protocol 1: Pivaloyl Protection of 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine
This protocol details the acylation of the primary amine with pivaloyl chloride to yield N-(4,6-dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-yl)pivalamide.
Reaction Scheme:
Caption: Pivaloyl protection of the primary amine.
Materials:
| Reagent | CAS No. | Mol. Wt. | Mmol | Equivalents | Amount |
| 4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine | 1037763-48-6 | 330.91 | 10.0 | 1.0 | 3.31 g |
| Pivaloyl chloride | 3282-30-2 | 120.58 | 11.0 | 1.1 | 1.33 g (1.33 mL) |
| Pyridine | 110-86-1 | 79.10 | 15.0 | 1.5 | 1.19 g (1.21 mL) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine (3.31 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.21 mL, 15.0 mmol) to the cooled solution.
-
Reagent Addition: Slowly add pivaloyl chloride (1.33 mL, 11.0 mmol) dropwise to the reaction mixture over 5-10 minutes. A precipitate may form during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure N-(4,6-dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-yl)pivalamide.
Application II: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The two bromine atoms on the aromatic ring are ideal handles for constructing new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is one of the most powerful and widely used methods for this transformation due to its mild reaction conditions and tolerance of a wide variety of functional groups.[6][7]
This protocol describes a representative Suzuki-Miyaura reaction using the pivaloyl-protected dibromoaniline and a generic arylboronic acid. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with the sterically hindered and electronically modified substrate.
Protocol 2: Mono-Selective Suzuki-Miyaura Coupling
This protocol outlines the mono-arylation of N-(4,6-dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-yl)pivalamide. Selective mono-coupling can often be achieved by controlling the stoichiometry of the boronic acid.
Reaction Scheme:
Sources
- 1. Modulators of CFTR. Updates on clinical development and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Dibromobenzodioxoles
Introduction: The Benzodioxole Scaffold and the Power of Cross-Coupling
The 1,3-benzodioxole moiety is a highly privileged scaffold in drug discovery and materials science.[1] Its unique structure is present in a multitude of natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The versatility of the benzodioxole ring system, particularly its ability to undergo facile substitution, makes it an invaluable building block for creating complex molecular architectures.[2]
Among the most powerful tools for elaborating on such scaffolds are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized C-C bond formation, offering mild, versatile, and functional-group-tolerant methods for connecting molecular fragments.[4][5][6] This guide provides detailed experimental protocols and mechanistic insights for performing Suzuki and Heck couplings on dibromobenzodioxole substrates, enabling researchers to selectively functionalize this important core structure. The presence of two bromine atoms offers the strategic advantage of performing sequential or double couplings, paving the way for highly diverse and complex target molecules.[7]
Part 1: The Suzuki-Miyaura Coupling for Arylation of Dibromobenzodioxoles
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron reagent.[8] Its advantages include the use of mild reaction conditions and the low toxicity and high stability of the boronic acid reagents, making it a favored method in pharmaceutical development.[9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][10] Understanding this cycle is critical for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the dibromobenzodioxole. This is often the rate-determining step and results in a Pd(II) intermediate.[6][10]
-
Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic moiety to the palladium and displacing the halide.[11][12]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][13]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Mono-Arylation of 4,7-Dibromo-1,3-benzodioxole
This protocol details a representative mono-coupling. For double coupling, the stoichiometry of the boronic acid and base should be increased accordingly (e.g., >2.2 equivalents).
Materials:
-
4,7-Dibromo-1,3-benzodioxole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): SPhos or XPhos for challenging couplings.[9]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely powdered.[9]
-
Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio).
-
Inert Gas: Argon or Nitrogen.
Procedure:
-
Vessel Preparation : To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 4,7-dibromo-1,3-benzodioxole (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-3.0 equiv).[13]
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition : Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes.[14]
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dibromobenzodioxole is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[12]
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the mono-arylated product.
Data Summary & Optimization
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | Dibromobenzodioxole | The two bromides may have slightly different reactivities; control stoichiometry for selectivity. |
| Nucleophile | Arylboronic Acid (1.1 equiv) | Use >2.2 equivalents for di-substitution. Boronic esters can also be used.[11] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | A reliable, commercially available Pd(0) source. |
| Ligand | - (if using Pd(PPh₃)₄) | For less reactive bromides or sterically hindered substrates, Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos is superior.[9] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Essential for activating the boronic acid for transmetalation.[11] K₃PO₄ is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.[15] |
| Temperature | 80-100 °C | Sufficient to promote oxidative addition without significant catalyst decomposition. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Part 2: The Heck Reaction for Alkenylation of Dibromobenzodioxoles
The Heck (or Mizoroki-Heck) reaction is a cornerstone method for forming a new C-C bond between an unsaturated halide and an alkene.[4] It provides a direct route to substituted alkenes, which are valuable precursors and structural motifs in many pharmaceuticals and materials.[16][17]
Mechanistic Rationale
The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle, but with distinct intermediate steps compared to the Suzuki coupling.[18][19]
-
Oxidative Addition : As in the Suzuki reaction, the cycle initiates with the oxidative addition of a Pd(0) species to the C-Br bond of the dibromobenzodioxole, forming a Pd(II) complex.[18]
-
Alkene Coordination & Insertion : The alkene coupling partner coordinates to the palladium center. This is followed by a migratory insertion, where the aryl group on the palladium migrates to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. This step typically proceeds in a syn fashion.[19][20]
-
β-Hydride Elimination : For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the adjacent carbon (β-position). This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and the final substituted alkene product. This elimination is also syn-coplanar, which often results in the formation of the E-alkene to minimize steric interactions in the transition state.[20]
-
Catalyst Regeneration : The palladium-hydride species reacts with the base, which removes the hydride and halide, regenerating the Pd(0) catalyst to complete the cycle.[20]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Mono-Alkenylation of 4,7-Dibromo-1,3-benzodioxole
This protocol describes a general procedure for a mono-Heck coupling. For a double Heck reaction, >2.2 equivalents of the alkene and base are required.[7]
Materials:
-
4,7-Dibromo-1,3-benzodioxole
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium Catalyst: Palladium(II) Acetate [Pd(OAc)₂]
-
Ligand: Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)[8]
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile.[17]
-
Inert Gas: Argon or Nitrogen.
Procedure:
-
Vessel Preparation : In a sealable reaction tube or flask, combine 4,7-dibromo-1,3-benzodioxole (1.0 equiv), the palladium catalyst (Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (2-6 mol%).[8]
-
Inert Atmosphere : Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Reagent Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF), the alkene (1.2-1.5 equiv), and the base (1.5-2.5 equiv) via syringe.[17]
-
Reaction : Seal the vessel tightly and heat the reaction mixture to 100-140 °C with vigorous stirring. Note: Heck reactions often require higher temperatures than Suzuki couplings.[21]
-
Monitoring : Track the reaction's progress by TLC or GC-MS analysis of small aliquots until the starting material is consumed (typically 12-48 hours).
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water or saturated aqueous ammonium chloride to remove the base and inorganic salts.[8]
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure alkenylated benzodioxole.
Data Summary & Troubleshooting
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | Dibromobenzodioxole | Aryl bromides are generally good substrates. The electron-donating nature of the dioxole may require slightly harsher conditions than electron-deficient arenes.[22] |
| Nucleophile | Alkene (1.2-1.5 equiv) | Electron-deficient alkenes (e.g., acrylates) often react faster.[18] |
| Catalyst | Pd(OAc)₂ (1-3 mol%) | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] |
| Ligand | PPh₃ or P(o-tol)₃ (2-6 mol%) | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich ligands can be beneficial.[22] |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equiv) | Crucial for regenerating the Pd(0) catalyst after β-hydride elimination.[20] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures. |
| Temperature | 100-140 °C | Higher temperatures are often needed to drive the oxidative addition of aryl bromides. |
| Troubleshooting | Palladium Black : Formation of palladium black indicates catalyst decomposition. This can be caused by excessive temperature or insufficient ligand. Consider adding more ligand or using a more stable catalyst system.[23] Dehalogenation : A common side reaction where the bromine is replaced by hydrogen. This can be promoted by high temperatures or certain bases. Adding a phase-transfer catalyst like TBAB can sometimes suppress this. |
References
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Heck reaction - Wikipedia. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Heck Reaction Mechanism - BYJU'S. Available at: [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
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Heck Coupling | NROChemistry. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Heck Reaction - Chemistry LibreTexts. Available at: [Link]
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Heck cross coupling reaction | PPTX - Slideshare. Available at: [Link]
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Heck Reaction—State of the Art - MDPI. Available at: [Link]
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Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. Available at: [Link]
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Structures of Benzodioxole derivatives that have biological activities - ResearchGate. Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. Available at: [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. Available at: [Link]
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Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. Available at: [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
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New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids | Organic Letters - ACS Publications. Available at: [Link]
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Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. Available at: [Link]
-
Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines | Request PDF - ResearchGate. Available at: [Link]
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Effect of catalysts on Suzuki coupling reactions between aryl bromide... - ResearchGate. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Advances in Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available at: [Link]
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Application Notes and Protocols for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine in the Synthesis of Novel Therapeutic Agents
Introduction: A Privileged Scaffold for Modulating Challenging Biological Targets
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted ring systems is a proven strategy for enhancing the pharmacological properties of drug candidates. 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine emerges as a highly valuable and versatile building block, embodying these key features. Its unique substitution pattern—a difluoromethylenedioxy group, two bromine atoms, and an amino moiety on a benzene ring—offers a trifecta of opportunities for synthetic diversification and property modulation.
The difluoromethylenedioxy group acts as a bioisostere for a catechol, improving metabolic stability and lipophilicity while maintaining the potential for key hydrogen bonding interactions. The bromine atoms serve as versatile synthetic handles for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The nucleophilic amino group provides a convenient point for amide bond formation, sulfonylation, or reductive amination, allowing for the facile introduction of side chains or linking to other pharmacophores.
Notably, this building block has gained significant attention for its role in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein implicated in the genetic disorder cystic fibrosis.[1][2] The structural motifs derived from 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine are integral to the architecture of several approved and investigational CFTR modulators developed by companies such as Vertex Pharmaceuticals.[1][3] This underscores the profound potential of this scaffold in addressing challenging biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine as a cornerstone for the synthesis of novel therapeutic agents. We will delve into its physicochemical properties, explore key synthetic transformations with detailed protocols, and discuss the strategic rationale behind its application in drug design.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction planning, execution, and purification. Below is a summary of the key properties for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
| Property | Value | Source |
| Chemical Name | 4,6-Dibromo-2,2-difluorobenzo[d][1][4]dioxol-5-amine | Angene Chemical |
| CAS Number | 1037763-48-6 | Angene Chemical |
| Molecular Formula | C₇H₃Br₂F₂NO₂ | Angene Chemical |
| Molecular Weight | 330.91 g/mol | Pharmaffiliates |
| Appearance | Off-white to light brown solid (typical) | Supplier Data |
| Purity | ≥98% (typical) | BLDpharm |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in alcohols and non-polar solvents like hexanes. | General Chemical Knowledge |
Note: Experimental data such as melting point and detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, MS) should be obtained from the certificate of analysis provided by the supplier or determined experimentally upon receipt of the material.
Synthetic Transformations and Protocols
The synthetic utility of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is primarily centered around the reactivity of its amino and bromo substituents. The following sections outline key reaction protocols that can be employed to elaborate this core structure into more complex molecules with therapeutic potential.
Acylation of the Amino Group: Amide Bond Formation
The primary amine of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine can be readily acylated to form amide derivatives. This is a fundamental transformation in medicinal chemistry for linking the core scaffold to various side chains, including those bearing carboxylic acid functionalities. A prime example is the reaction with cyclopropanecarboxylic acid derivatives, a moiety often found in CFTR modulators.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine with a generic carboxylic acid.
-
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Carboxylic acid of interest (e.g., 1-(cyanomethyl)cyclopropanecarboxylic acid) (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add the peptide coupling reagent (1.2 eq) and the organic base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Causality Behind Experimental Choices:
-
Pre-activation: Pre-activating the carboxylic acid with a coupling reagent forms a more reactive species (e.g., an active ester), which is more susceptible to nucleophilic attack by the aniline amine. This is generally more efficient than mixing all components at once.
-
Base: An organic base is crucial to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, enhancing its nucleophilicity. DIPEA is often preferred as it is a non-nucleophilic, sterically hindered base.
-
Solvent: Aprotic polar solvents like DMF are excellent for dissolving the reactants and facilitating the reaction. Anhydrous conditions are important as water can hydrolyze the activated carboxylic acid species.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Bromo-Substituents
The two bromine atoms on the aromatic ring are prime sites for derivatization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this building block.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction can be used to introduce aryl or heteroaryl groups at the 4- and/or 6-positions of the benzodioxole core. Selective mono- or di-coupling can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the mono-arylation of an N-acylated 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine derivative.
-
Materials:
-
N-acylated 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel, combine the N-acylated dibromo-substrate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (2-10 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Trustworthiness and Self-Validation:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and ensure reproducible results.
-
Degassed Solvents: Using degassed solvents minimizes the presence of dissolved oxygen, further protecting the catalyst.
-
Choice of Base and Ligand: The choice of base and ligand for the palladium catalyst can significantly impact the reaction outcome. For challenging couplings, screening different combinations is recommended. For instance, more electron-rich and sterically hindered phosphine ligands can improve the efficiency of the oxidative addition and reductive elimination steps.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a second amino group or a nitrogen-containing heterocycle. This can be a key step in building more complex molecular architectures.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the mono-amination of an N-acylated 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine derivative.
-
Materials:
-
N-acylated 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine derivative (1.0 eq)
-
Amine or heterocycle to be coupled (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, combine the palladium catalyst and the phosphine ligand in a reaction vessel.
-
Add the N-acylated dibromo-substrate (1.0 eq), the amine/heterocycle (1.2-1.5 eq), and the base (1.5-2.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed above, providing a clear visual representation of the potential derivatization of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Synthetic derivatization of the title compound.
Conclusion and Future Outlook
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a metabolically robust difluoromethylenedioxy group and versatile synthetic handles in the form of bromo and amino substituents makes it an exceptionally valuable building block. The protocols outlined in these application notes provide a solid foundation for researchers to explore the vast chemical space accessible from this scaffold.
The demonstrated success of this building block in the development of CFTR modulators is likely just the beginning of its story. Its privileged structural features are anticipated to be applicable to a wide range of other biological targets where fine-tuning of physicochemical properties and precise vectoral orientation of substituents are critical for achieving high potency and selectivity. Future applications could extend to areas such as oncology, neurodegenerative diseases, and infectious diseases, where the unique properties imparted by this scaffold can be leveraged to overcome existing challenges in drug design. As our understanding of structure-activity relationships continues to evolve, the demand for well-designed, multifunctional building blocks like 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine will undoubtedly continue to grow.
References
-
Vertex Pharmaceuticals Inc. (2023). Patent for CFTR Modulators. Retrieved from [Link]
-
Hughes, D. L. (2021). Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. Organic Process Research & Development, 25(9), 1976-1991. Retrieved from [Link]
-
PubChem. (n.d.). Tezacaftor. Retrieved from [Link]
-
Ferreira, I. M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. Retrieved from [Link]
-
Angene Chemical. (n.d.). 4,6-Dibromo-2,2-difluorobenzo[d][1][4]dioxol-5-amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Amino-4,6-dibromo-2,2-difluorobenzodioxole. Retrieved from [Link]
- Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Chmovzh, T. N., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(20), 6895. Retrieved from [Link]
-
Nguyen, V. G., et al. (2025). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][2][4]-benzothiadiazole for Synthesis.... ResearchGate. Retrieved from [Link]
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- 1. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine: A Versatile Fluorinated Scaffolding Reagent in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Within this context, the 2,2-difluorobenzo[d]dioxole moiety has emerged as a "privileged" structural motif. Its presence in advanced therapeutic agents, such as the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor, underscores its value in overcoming challenges in drug development.[3][4][5]
This technical guide focuses on 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine , a highly functionalized building block poised for significant applications in medicinal chemistry. While direct literature on the specific applications of this compound is nascent, its rich array of functional groups—a nucleophilic amine, two differentially reactive bromine atoms, and a metabolically robust difluorinated core—presents a wealth of opportunities for synthetic diversification and the generation of novel chemical entities.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecule's reactive sites, proposes strategic applications based on established chemical principles, and offers detailed, field-proven protocols for its derivatization.
Strategic Analysis of the Molecular Scaffold
The synthetic versatility of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine stems from its distinct functional domains:
-
The 2,2-Difluorobenzo[d]dioxole Core: This group acts as a bioisostere for more metabolically labile catechol or dimethoxybenzene moieties. The gem-difluoro group enhances metabolic stability by blocking oxidative degradation and modulates the electronic properties of the aromatic ring.[6]
-
The Amine Group: As a primary arylamine, this group is a key nucleophile and a handle for a wide range of transformations, including amidation, sulfonylation, and reductive amination. Its strong electron-donating nature also activates the aromatic ring.[7]
-
The Dibromo Substituents: The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][9] Crucially, the electronic environment around these two bromines is not identical, opening the door for site-selective functionalization .
The following diagram illustrates the key reactive sites and potential derivatization pathways for this versatile building block.
Caption: Key derivatization pathways for the title compound.
Application Note 1: Site-Selective Suzuki-Miyaura Cross-Coupling
The presence of two bromine atoms on the electron-rich aniline ring allows for sequential, site-selective Suzuki-Miyaura cross-coupling reactions. This enables the controlled introduction of different aryl or heteroaryl moieties, creating a diverse library of compounds from a single starting material.
Expertise & Experience: The Causality Behind Selectivity
In polyhalogenated aromatic systems, the general order of reactivity for palladium-catalyzed cross-coupling is I > Br > Cl.[8] When two identical halogens are present, as in our target molecule, selectivity is governed by more subtle electronic and steric effects.[10][11]
-
Electronic Effects: The primary amine at C5 is a strong ortho-, para-directing group. This makes the bromine at C4 (ortho to the amine) more electron-rich and thus potentially less reactive towards oxidative addition to the palladium(0) catalyst compared to the bromine at C6 (meta to the amine).
-
Steric Hindrance: The amine group and the adjacent bromine at C4 create a more sterically hindered environment than the bromine at C6.
Therefore, it is plausible to hypothesize that the C6 bromine will be more reactive in a Suzuki-Miyaura coupling, allowing for selective mono-functionalization at this position under carefully controlled conditions.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to favor the mono-arylation at the more reactive C6 position.
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add the degassed dioxane/water mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.
Self-Validation: The success of the selective mono-arylation can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show the disappearance of one set of aromatic proton signals and the appearance of signals corresponding to the newly introduced aryl group, along with a simplified aromatic region for the core scaffold. Mass spectrometry will confirm the expected molecular weight.
Application Note 2: Synthesis of Novel Heterocyclic Scaffolds via Buchwald-Hartwig Amination
The amine and bromine functionalities provide the necessary components for constructing novel heterocyclic systems through intramolecular or intermolecular C-N bond formation.
Expertise & Experience: Leveraging the Amine and Bromine in Tandem
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[9] In the context of our building block, the primary amine can be acylated with a reagent containing a halide, setting the stage for an intramolecular Buchwald-Hartwig cyclization to form medium-sized rings, which are of great interest in medicinal chemistry.
Alternatively, the bromine atoms can undergo intermolecular Buchwald-Hartwig coupling with a variety of amines, amides, or carbamates, further expanding the accessible chemical space.[12]
Protocol 2: Representative Intermolecular Buchwald-Hartwig Amination
This protocol describes a general procedure for coupling a secondary amine to one of the bromine positions.
Materials:
-
Mono-arylated derivative from Protocol 1 (or the starting dibromo compound)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the brominated substrate (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) to a dry Schlenk tube.
-
Add degassed anhydrous toluene (5 mL), followed by the secondary amine (1.2 mmol).
-
Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired amino-coupled product.
The following workflow illustrates the sequential functionalization strategy.
Caption: Sequential functionalization workflow.
Quantitative Data Summary
While specific yield and purity data for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine are not available in the literature, the following table provides representative data for similar transformations on related substrates, offering a baseline for expected outcomes.
| Reaction Type | Substrate Type | Catalyst/Ligand | Typical Yield Range | Reference |
| Suzuki-Miyaura | ortho-bromoanilines | Pd(dppf)Cl₂ | 80-97% | [13] |
| Buchwald-Hartwig | Electron-deficient bromoanilines | Pd₂(dba)₃ / XPhos | 75-95% | [9] |
| Amidation | Primary arylamine | Acyl chloride / Pyridine | >90% | [7] |
Conclusion: A Building Block with Untapped Potential
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine represents a highly valuable, yet underexplored, building block for medicinal chemistry. Its trifecta of reactive sites—the difluorobenzodioxole core, the primary amine, and the differentially reactive bromine atoms—provides a platform for the rapid generation of diverse and complex molecular architectures. The protocols and strategies outlined in this guide, based on established and robust chemical transformations, are intended to empower researchers to unlock the full potential of this promising scaffold in the pursuit of novel therapeutic agents.
References
- Ackermann, L., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH.
- Enamine.
- Vertex Pharmaceuticals. Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor.
- Ferreira, A., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PMC, NIH.
- Ferreira, A., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
- BenchChem. A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions. BenchChem.
- Langer, P. Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- ChemicalBook. (2024). The synthesis method of Tezacaftor. ChemicalBook.
- Meanwell, N. A. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- BenchChem. 2,2-Difluoro-4-cyano-1,3-benzodioxole. BenchChem.
- Ferreira, A., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PubMed.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- OpenStax. (2023). 24.8 Reactions of Arylamines. Organic Chemistry | OpenStax.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
- UniMiB. (2021).
- CymitQuimica. CAS 656-46-2: 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. CymitQuimica.
- ResearchGate. Bromination of amines.
- ChemicalBook. (2025). 2,2-Difluoro-1,3-benzodioxole | 1583-59-1. ChemicalBook.
- ResearchGate. (2025). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- Chemistry LibreTexts. (2025). 24.8: Reactions of Arylamines. Chemistry LibreTexts.
- Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros.
- Bentham Science.
- Chemistry World. (2025). Cascade reaction brings a new dimension to amine synthesis. Chemistry World.
- Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Al-Hussain, S. A. (2020). Importance of Fluorine in Benzazole Compounds. PMC, NIH.
- Barnes-Seeman, D., et al. (2014).
- The Journal of Organic Chemistry. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
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- Merck & Co. (2024).
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- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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BLDpharm. 1037763-48-6|4,6-Dibromo-2,2-difluorobenzo[d][10][14]dioxol-5-amine. BLDpharm.
- PubChem. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103. PubChem.
- Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
- Pharmaffiliates. 5-Amino-4,6-dibromo-2,2-difluorobenzodioxole.
- Santa Cruz Biotechnology. 2,2-Difluoro-benzodioxole | CAS 1583-59-1. SCBT.
-
ResearchGate. (2026). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[3][10][14]-benzothiadiazole for Synthesis... ResearchGate.
-
ChemScene. 7-Bromo-2,2-difluorobenzo[d][10][14]dioxol-5-amine. ChemScene.
-
PubChem. 8-((6-Bromobenzo[d][10][14]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine. PubChem.
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The Strategic Utility of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Modern Chemistry
In the landscape of drug discovery and materials science, the demand for novel molecular architectures with precisely tuned properties is insatiable. 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine emerges as a preeminent starting material, offering a unique constellation of reactive sites that empower chemists to explore diverse chemical space. This application note provides a comprehensive guide to the synthetic manipulation of this versatile building block, detailing robust protocols for its transformation into a variety of complex molecular scaffolds.
The strategic value of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine lies in the orthogonal reactivity of its functional groups. The two bromine atoms, situated at the 4- and 6-positions, are amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents. The primary amine at the 5-position serves as a nucleophilic handle for N-alkylation, N-acylation, and as a precursor for the construction of nitrogen-containing heterocycles. Furthermore, the 2,2-difluorobenzodioxole moiety imparts unique electronic properties and can enhance the metabolic stability and bioavailability of derivative compounds, a desirable feature in medicinal chemistry.[1]
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and innovate. We will explore palladium- and copper-catalyzed cross-coupling reactions, derivatization of the amine functionality, and the synthesis of advanced heterocyclic systems.
Part 1: Strategic C-C and C-N Bond Formation via Cross-Coupling Reactions
The presence of two bromine atoms on the aromatic ring makes 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine an ideal substrate for sequential or double cross-coupling reactions. The differential reactivity of the two C-Br bonds, influenced by the electronic environment and steric hindrance, can often be exploited to achieve regioselective functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] For polyhalogenated substrates, careful control of reaction conditions is crucial to achieve selective mono- or di-arylation.
Scientific Rationale: The choice of palladium catalyst, ligand, base, and solvent significantly impacts the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often effective for activating C-Br bonds.[3] The regioselectivity of the first coupling is generally governed by a combination of steric and electronic factors. The C-Br bond at the 6-position is ortho to the amine and meta to the dioxole, while the C-Br at the 4-position is para to the amine and meta to the dioxole. In many cases, the C-Br bond at the 6-position may exhibit higher reactivity in the initial oxidative addition step due to the influence of the adjacent amine.
Experimental Protocol: Selective Mono-Arylation
This protocol provides a general method for the selective mono-arylation of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
-
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous dioxane/water solvent mixture.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting & Optimization:
-
Low Yield: Increase catalyst loading, try a different palladium/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos), or increase the reaction temperature.
-
Formation of Di-arylated Product: Reduce the equivalents of the boronic acid, lower the reaction temperature, or shorten the reaction time.
-
No Reaction: Ensure the catalyst is active and the reagents are pure and anhydrous.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is particularly useful for introducing a wide variety of amine nucleophiles, including primary and secondary amines, anilines, and heterocycles.
Scientific Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[5][6] For dibromoanilines, achieving selective mono-amination requires careful control of stoichiometry and reaction conditions to prevent double amination. The use of bulky, electron-rich ligands such as RuPhos or XPhos often facilitates the coupling of a broad range of amines.[7]
Experimental Protocol: Selective Mono-Amination
-
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos or XPhos (0.04 eq)
-
NaOt-Bu or K₃PO₄ (1.5 - 2.5 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8]
Scientific Rationale: The regioselectivity of Sonogashira coupling on dihaloarenes often favors the more electrophilic C-Br bond.[9][10] In the case of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, the relative reactivity of the two bromine atoms can be influenced by the reaction conditions. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocol: Selective Mono-alkynylation
-
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
CuI (0.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous THF or DMF
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Part 2: Functionalization of the Amine Moiety
The primary amine group at the 5-position is a versatile handle for a variety of transformations, including N-alkylation and N-acylation, which are fundamental steps in the synthesis of many pharmaceutical compounds.
N-Alkylation and N-Acylation
Direct N-alkylation with alkyl halides or reductive amination with aldehydes and ketones are common methods for introducing alkyl groups.[3][7] N-acylation with acyl chlorides or anhydrides provides a straightforward route to amides.[11][12]
Experimental Protocol: N-Acylation
-
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or THF
-
-
Procedure:
-
Dissolve 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine in the anhydrous solvent in a round-bottom flask.
-
Add the base and cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Diazotization Reactions
The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.[13][14]
Experimental Protocol: Diazotization and Iodination
-
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.2 eq)
-
Concentrated H₂SO₄ or HCl (3.0 eq)
-
Potassium iodide (KI) (1.5 eq)
-
Deionized water and ice
-
-
Procedure:
-
Suspend 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine in an aqueous solution of the acid and cool to 0-5 °C.
-
Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve KI in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.
-
Part 3: Synthesis of Heterocyclic Scaffolds
The strategic placement of reactive handles on 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine allows for its use as a precursor in the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry.
Synthesis of Carbazole Derivatives
Carbazoles can be synthesized through intramolecular C-C bond formation.[15][16] A common strategy involves a preliminary Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce an ortho-haloaryl group, followed by an intramolecular cyclization.
Visualization: Synthetic Route to Carbazoles
Caption: General strategy for carbazole synthesis.
Synthesis of Phenothiazine Analogs
Phenothiazines can be prepared through the reaction of a substituted diphenylamine with sulfur.[2][17] The required diphenylamine intermediate can be synthesized from 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine via a Buchwald-Hartwig amination with an appropriate thiophenol derivative, followed by intramolecular cyclization.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are readily synthesized by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[18][19] 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine can be converted to the corresponding diamine through a reduction of a nitro group introduced at an adjacent position, or by a double amination reaction.
Conclusion
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of reactive sites allows for a wide range of synthetic transformations, including selective cross-coupling reactions, functionalization of the amine group, and the construction of diverse heterocyclic scaffolds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this remarkable starting material in their drug discovery and materials science endeavors.
References
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- Benchchem.
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- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
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- Nagaraju, K., et al. Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica. 2014, 6(5):328-336.
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- Praveen Kumar Darsi, S. S., et al. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. 2011, 3(5):35-38.
- Rossi, R. A., et al. Diazotization of anilines and diazo coupling with a coupling component mediated by a polymer-supported sodium nitrite and a polymeric acid. Journal of Applied Polymer Science. 2012, 123(5), 2762-2767.
- Shaban, M. E., et al. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. 2023, 28(23), 7860.
- Tsang, W. C. P., et al. An Efficient Route to Carbazoles and Dibenzofurans. Journal of the American Chemical Society. 2005, 127(42), 14560–14561.
- Boumoud, T., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. 2015, 7(3):103-107.
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- Zhang, W., et al. Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. 2023, 13(45), 31652-31671.
- ChemicalBook. Understanding 1,3-Benzodioxole. Accessed January 12, 2026.
- DTIC. SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR ANTIOXIDANT STUDIES. Accessed January 12, 2026.
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- PubMed. Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. Accessed January 12, 2026.
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Nucleophilic substitution reactions involving 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
An Application Guide to Nucleophilic Substitution Reactions of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Authored by: A Senior Application Scientist
Introduction: Unlocking a Versatile Scaffold for Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine stands out as a highly valuable and versatile building block.[1][2] Its unique electronic architecture, characterized by a dense arrangement of halogen atoms and the potent electron-withdrawing 2,2-difluoro-1,3-benzodioxole group, renders the aromatic ring sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SNAr) reactions.
This guide provides an in-depth exploration of the principles and practical protocols for leveraging SNAr reactions on this substrate. We will delve into the mechanistic underpinnings that govern its reactivity, provide detailed, field-tested protocols for its derivatization with various nucleophiles, and offer insights into troubleshooting and advanced applications. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to exploit this powerful scaffold for the synthesis of novel and complex molecular entities.[1]
Part 1: The Mechanistic Framework of SNAr on an Electron-Deficient Core
Aromatic rings are typically nucleophilic and favor electrophilic substitution. However, the presence of strong electron-withdrawing groups (EWGs) can reverse this polarity, making the ring susceptible to attack by nucleophiles.[3][4] The 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine core is exceptionally primed for SNAr for several reasons:
-
Cumulative Electron Withdrawal: The two bromine atoms and, most significantly, the difluorobenzodioxole moiety (-O-CF₂-O-) act as powerful EWGs. This drastically lowers the electron density of the aromatic ring, making it highly electrophilic.
-
Stabilization of Intermediates: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The EWGs are crucial for stabilizing the negative charge in this complex, thereby lowering the activation energy of the reaction.
-
Halogens as Leaving Groups: The bromine atoms serve as good leaving groups, facilitating the final elimination step that restores the aromaticity of the ring.
The SNAr Mechanism: An Overview
The reaction pathway involves the nucleophile (Nu⁻) attacking the carbon atom bearing a leaving group (Br), leading to the formation of the Meisenheimer complex. Aromaticity is then restored by the expulsion of the bromide ion.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: The C4 vs. C6 Position
A critical consideration is the regioselectivity of the substitution. With two bromine atoms at the C4 and C6 positions, the question arises as to which is more readily displaced. The directing effects of the substituents provide the answer:
-
The amine group (-NH₂) is located at C5.
-
The bromine at C4 is para to the dioxole ring oxygen and ortho to the other bromine.
-
The bromine at C6 is ortho to the amine group.
In highly activated, electron-poor systems like this, nucleophilic attack is favored at positions that are ortho or para to the most powerful electron-withdrawing groups. The cumulative effect of the difluorobenzodioxole moiety strongly activates the entire ring, but the C4 and C6 positions are the most electron-deficient due to the attached bromines. Kinetic studies on analogous systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that substitution occurs selectively at the C4 position.[6] This preference is attributed to the complex interplay of electronic stabilization in the Meisenheimer intermediate. For practical purposes, mono-substitution is expected to predominantly yield the 4-substituted product.
Part 2: Application Protocols for SNAr Derivatization
The following protocols are designed as robust starting points for the derivatization of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Experimental Workflow
The path from starting material to purified product follows a standard sequence in organic synthesis. This workflow ensures efficiency and reproducibility.
Caption: Standard experimental workflow for synthesis and purification.
Protocol 1: O-Arylation with Sodium Methoxide
This protocol details the synthesis of the 4-methoxy derivative, a common structural motif in pharmacologically active compounds.
-
Rationale: The reaction with a strong alkoxide nucleophile like sodium methoxide proceeds readily in a polar aprotic solvent. Dimethylformamide (DMF) is chosen for its ability to solvate the ionic nucleophile and its high boiling point, which allows for elevated reaction temperatures to drive the reaction to completion.
| Parameter | Value/Reagent | Moles (eq.) | Notes |
| Substrate | 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine | 1.0 | --- |
| Nucleophile | Sodium Methoxide (NaOMe) | 1.1 - 1.2 | A slight excess ensures complete consumption of the limiting reagent. |
| Solvent | Anhydrous DMF | ~0.2 M concentration | Ensure solvent is dry to prevent quenching of the nucleophile. |
| Temperature | 80 - 100 °C | --- | Monitor by TLC; higher temperatures may be needed. |
| Time | 4 - 12 hours | --- | Reaction progress dependent. |
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq.).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the substrate.
-
Carefully add sodium methoxide (1.1 eq.) portion-wise. The reaction may be slightly exothermic.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methoxy-6-bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Protocol 2: N-Arylation with Morpholine
This protocol describes the coupling with a secondary cyclic amine, a common strategy in drug discovery.[7][8]
-
Rationale: The reaction with a neutral amine nucleophile requires a base to neutralize the HBr generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it inactive. Potassium carbonate (K₂CO₃) is an effective and inexpensive base for this purpose. Acetonitrile is a suitable polar aprotic solvent.[9]
| Parameter | Value/Reagent | Moles (eq.) | Notes |
| Substrate | 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine | 1.0 | --- |
| Nucleophile | Morpholine | 1.2 - 1.5 | Excess amine can help drive the reaction. |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 | Anhydrous, finely powdered. |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF | ~0.2 M concentration | --- |
| Temperature | 80 °C to Reflux | --- | Acetonitrile refluxes at ~82 °C. |
| Time | 6 - 24 hours | --- | N-nucleophiles can be slower than O-nucleophiles. |
Step-by-Step Methodology:
-
Combine 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar in a round-bottom flask.
-
Add anhydrous acetonitrile, followed by morpholine (1.2 eq.).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the target compound.
Protocol 3: S-Arylation with Sodium Thiomethoxide
This protocol outlines the synthesis of an aryl thioether, a valuable functional group in various applications.
-
Rationale: Thiolates are excellent nucleophiles for SNAr reactions.[9] The reaction is typically fast and efficient. As with alkoxides, a polar aprotic solvent like DMF is ideal. The reaction should be run under an inert atmosphere to prevent the oxidation of the thiolate.
| Parameter | Value/Reagent | Moles (eq.) | Notes |
| Substrate | 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine | 1.0 | --- |
| Nucleophile | Sodium Thiomethoxide (NaSMe) | 1.1 | Handle with care due to pungent odor. |
| Solvent | Anhydrous DMF | ~0.2 M concentration | Degas the solvent to remove oxygen. |
| Temperature | 25 - 60 °C | --- | Often proceeds at or slightly above room temperature. |
| Time | 1 - 6 hours | --- | Typically faster than O- or N-arylations. |
Step-by-Step Methodology:
-
In a dry, inert-atmosphere flask, dissolve 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq.) in anhydrous, degassed DMF.
-
Add sodium thiomethoxide (1.1 eq.) and stir the mixture at room temperature.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Monitor the reaction closely by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography.
Part 3: Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive nucleophile (e.g., moisture).2. Insufficient temperature.3. Poor quality solvent/reagents. | 1. Use freshly opened or purified reagents; ensure anhydrous conditions.2. Incrementally increase the reaction temperature by 10-20 °C.3. Use high-purity, dry solvents. |
| Di-substitution Product | 1. Excess nucleophile.2. High reaction temperature or prolonged time. | 1. Use closer to stoichiometric amounts of the nucleophile (1.05-1.1 eq.).2. Run the reaction at the lowest effective temperature and stop it as soon as the starting material is consumed. |
| Complex Product Mixture | Decomposition of starting material or product. | Lower the reaction temperature. If using a strong base/nucleophile, consider adding it slowly at a lower temperature before heating. |
| Purification Difficulty | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (e.g., use a shallower gradient). Consider an alternative purification method like preparative HPLC or recrystallization. |
Further Synthetic Utility
The mono-substituted products are valuable intermediates for further diversification. The remaining bromine atom at the C6 position can be used as a handle for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[1][7] This dual-functionalization strategy (SNAr followed by cross-coupling) provides a powerful pathway to highly complex and novel molecular architectures.
References
-
Nucleophilic substitution reactions of some polyhalogenated compounds - Durham e-Theses. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PubMed. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
1,3‐Benzodioxole derivatives in pharmaceutical chemistry. ResearchGate. Available at: [Link]
-
Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. Available at: [Link]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions - YouTube. Available at: [Link]
-
Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][7][10]-benzothiadiazole... ResearchGate. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][7]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Available at: [Link]
-
Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes. ResearchGate. Available at: [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}... SciELO. Available at: [Link]
-
4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1037763-48-6|4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles [mdpi.com]
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- 8. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Nucleophilic substitution reactions of some polyhalogenated compounds - Durham e-Theses [etheses.dur.ac.uk]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Introduction: A Versatile Building Block in Medicinal Chemistry
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is a highly functionalized aromatic compound of significant interest to researchers in drug discovery and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at positions amenable to selective functionalization, an amino group, and a difluorinated methylene dioxy bridge, makes it a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. The electron-donating nature of the amine and the electron-withdrawing effect of the difluoromethylene group create a distinct electronic environment that influences the reactivity of the C-Br bonds.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide detailed, field-proven protocols to empower researchers to effectively utilize this versatile building block.
Understanding the Reactivity of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
The presence of two bromine atoms on the aromatic ring of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine opens the door for sequential or double cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic and steric environment of each bromine atom. The bromine at the 4-position is ortho to the electron-donating amine group and meta to the electron-withdrawing difluoromethylene group. Conversely, the bromine at the 6-position is para to the amine group and meta to the difluoromethylene group. This electronic differentiation can often be exploited to achieve selective mono-functionalization under carefully controlled conditions.
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2] The choice of palladium precursor, ligand, base, and solvent are critical parameters that dictate the efficiency and selectivity of the transformation.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organohalide with an organoboron reagent.[3] This reaction is widely employed in the synthesis of pharmaceuticals and functional materials.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[2]
Protocol: Mono-Arylation of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
This protocol is designed for the selective mono-arylation, which can often be achieved by controlling the stoichiometry of the boronic acid.
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality-Driven Insights: The use of a slight excess of the boronic acid helps to drive the reaction to completion for the mono-arylated product. The aqueous base (K₂CO₃) is crucial for activating the boronic acid for transmetalation.[5] Pd(PPh₃)₄ is a commonly used, air-stable catalyst precursor.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | Air-stable and effective for a wide range of substrates. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[5] |
| Solvent | 1,4-Dioxane/H₂O | Good solubility for both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[6][7] This reaction allows for the coupling of aryl halides with a wide variety of amines.[8]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[6] It commences with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[8]
Protocol: Coupling with a Secondary Amine
Materials:
-
4-Bromo-6-aryl-2,2-difluorobenzo[d]dioxol-5-amine (mono-arylated product, 1.0 equiv)
-
Secondary amine (e.g., morpholine, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox, add NaOt-Bu to a flame-dried Schlenk flask.
-
In a separate vial, dissolve 4-bromo-6-aryl-2,2-difluorobenzo[d]dioxol-5-amine, Pd₂(dba)₃, and XPhos in anhydrous toluene.
-
Add the secondary amine to the solution from step 2.
-
Transfer this solution to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality-Driven Insights: The use of a strong, non-nucleophilic base like NaOt-Bu is critical for the deprotonation of the amine coordinated to the palladium center.[9] Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and stabilize the active catalytic species.[10] Pd₂(dba)₃ is a common Pd(0) precursor.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | A reliable source of Pd(0). |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes reductive elimination.[10] |
| Base | NaOt-Bu | A strong, non-nucleophilic base for amine deprotonation.[9] |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Facilitates the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing a direct route to aryl alkynes.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Mechanistic Rationale
The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then yields the aryl alkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the crucial copper(I) acetylide intermediate.[13]
Protocol: Double Alkynylation
This protocol aims for the functionalization of both bromine atoms.
Materials:
-
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.04 equiv)
-
CuI (0.08 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
THF (anhydrous)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirring solution.
-
Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Causality-Driven Insights: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.[11] The copper(I) iodide co-catalyst is essential for the formation of the copper acetylide intermediate.[12] The reaction is often run at room temperature to minimize side reactions such as alkyne homocoupling (Glaser coupling).
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide.[12] |
| Base/Solvent | Et₃N | Acts as a base to deprotonate the alkyne and as a solvent.[11] |
| Solvent | THF | Co-solvent to ensure solubility of all reagents. |
| Temperature | Room Temperature | Minimizes unwanted side reactions. |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine provide a powerful and versatile platform for the synthesis of a diverse array of complex molecules. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields and, in many cases, control the regioselectivity of the transformations. The protocols outlined in this guide serve as a robust starting point for the exploration of this valuable building block in the pursuit of novel therapeutic agents and functional materials. Further optimization of reaction conditions, including the screening of different ligands and palladium precursors, may lead to even more efficient and selective methodologies.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Mechanistic investigations - Ruhr-Universität Bochum. [URL: https://www.ruhr-uni-bochum.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. [URL: https://www.researchgate.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/article/75-1-2]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_02%3A_Reactions_of_Carbon-Carbon_Multiple_Bonds/2.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. [URL: https://www.repository.cam.ac.uk/items/01121028-a836-4c91-913a-a10c73e045a5]
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5362575/]
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Advanced_Organic_Chemistry/02%3A_Transition_Metal_Catalyzed_Reactions/2.
- Palladium-Catalysed Coupling Chemistry - Fisher Scientific. [URL: https://www.fishersci.
- Flow Chemistry: Sonogashira Coupling. [URL: https://www.thalesnano.com/flow-chemistry-sonogashira-coupling]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/12/10]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75691702a65b32e85a679]
- Palladium-Catalyzed Reactions - MDPI. [URL: https://www.mdpi.com/2073-4344/9/1/36]
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. [URL: https://ouci.dntb.gov.ua/en/work/palladium-catalyzed-cross-coupling-reactions-a-powerful-tool-for-the-synthesis-of-agrochemicals/]
- Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C−H Olefination of Aromatic Compounds - ResearchGate. [URL: https://www.researchgate.
-
4,6-Dibromo-2,2-difluorobenzo[d][6][7]dioxol-5-amine - BLDpharm. [URL: https://www.bldpharm.com/products/1037763-48-6.html]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [URL: https://eprints.soton.ac.uk/420790/1/Accepted_Manuscript_Sonogashira.pdf]
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: https://www.tcichemicals.com/JP/ja/support-download/tcimail/backnumber/article/104-1-2]
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][7][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. [URL: https://www.mdpi.com/1420-3049/23/12/3295]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942633/]
- An In-depth Technical Guide to the Synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine - Benchchem. [URL: https://www.benchchem.com/pdf/BC000185_Protocol.pdf]
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35570195/]
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- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic investigations [ruhr-uni-bochum.de]
Application Notes and Protocols: The Strategic Utility of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, make fluorinated building blocks highly sought after in the synthesis of novel therapeutic agents. Within this context, the 2,2-difluorobenzo[d][1][2]dioxole moiety has emerged as a privileged structure, most notably for its integral role in the development of advanced modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3] This application note provides a detailed technical guide on the synthesis and potential applications of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1) , a highly functionalized intermediate poised for the efficient construction of complex pharmaceutical drug candidates.
The presence of two bromine atoms ortho to the amine group on this scaffold is not a trivial substitution. This arrangement provides two chemically distinct and reactive handles for subsequent diversification, primarily through palladium-catalyzed cross-coupling reactions.[4][5] This allows for the sequential or differential introduction of various aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide will detail a robust, representative protocol for the synthesis of this key intermediate and explore its application in the synthesis of precursors for advanced APIs, with a conceptual focus on analogs of CFTR modulators like Tezacaftor.[6][7]
Physicochemical Data and Structural Information
A clear understanding of the intermediate's properties is critical for its effective use.
| Property | Value | Reference(s) |
| IUPAC Name | 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine | |
| CAS Number | 1037763-48-6 | [1] |
| Molecular Formula | C₇H₃Br₂F₂NO₂ | [1] |
| Molecular Weight | 330.91 g/mol | [1] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO) |
Synthetic Protocol: Synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1)
The most logical and efficient pathway to synthesize the title compound is through the direct electrophilic bromination of the commercially available precursor, 5-Amino-2,2-difluoro-1,3-benzodioxole. The strong activating and ortho-, para-directing effect of the amine group facilitates the introduction of two bromine atoms at the ortho positions. N-Bromosuccinimide (NBS) is a suitable and often preferred brominating agent for activated aromatic rings due to its milder nature and ease of handling compared to liquid bromine.[8][9]
Reaction Scheme:
Caption: Synthesis of the target intermediate (1).
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high regioselectivity with activated anilines. Using slightly more than two equivalents (2.1 eq.) ensures the reaction goes to completion for the di-substituted product.[10]
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the starting material and NBS, facilitating the reaction. The polarity of the solvent can significantly influence the regioselectivity of bromination for substituted anilines.[10]
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm of this facile electrophilic aromatic substitution. Allowing the reaction to warm to room temperature ensures a reasonable reaction rate to achieve full conversion.
Materials and Equipment:
-
5-Amino-2,2-difluoro-1,3-benzodioxole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Amino-2,2-difluoro-1,3-benzodioxole in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography to afford the desired product, 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in API Synthesis: A Platform for Cross-Coupling Chemistry
The true synthetic value of intermediate (1) lies in its capacity as a scaffold for palladium-catalyzed cross-coupling reactions. The two bromine atoms can be selectively addressed to build molecular complexity, a strategy widely employed in pharmaceutical development.[11][12] This is particularly relevant in the synthesis of CFTR modulator analogs, where complex bi-aryl or hetero-aryl structures are common.[5]
Conceptual Workflow: Synthesis of a Bi-aryl Precursor
The following workflow illustrates how intermediate (1) could be used in a sequential Suzuki cross-coupling reaction, a powerful C-C bond-forming reaction in drug discovery.[13]
Caption: Conceptual workflow for API precursor synthesis.
This sequential approach allows for the introduction of two different aryl groups, creating a highly complex and three-dimensional structure that can be fine-tuned for optimal interaction with a biological target. The differential reactivity of the two bromine atoms, influenced by the electronic and steric environment, can potentially be exploited for regioselective coupling.
Conclusion and Future Outlook
4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is a strategically designed intermediate with significant potential in modern pharmaceutical synthesis. Its synthesis from a commercially available precursor is straightforward, and its true utility is realized in its role as a versatile platform for diversification through cross-coupling chemistry. For researchers and drug development professionals, this intermediate offers an efficient entry point to novel and complex molecular architectures, particularly in the pursuit of next-generation therapeutics for diseases like cystic fibrosis. The protocols and concepts outlined in this guide provide a solid foundation for the practical application of this valuable building block in the laboratory.
References
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Pharmaffiliates. 5-Amino-4,6-dibromo-2,2-difluorobenzodioxole. [Link]
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García-Losada, P., et al. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024-02-10). Pharmaceuticals. [Link]
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Hughes, D. L. Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. (2019-09-19). Organic Process Research & Development. [Link]
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Vertex Pharmaceuticals Inc. Patent for CFTR Modulators. (2023-12-22). [Link]
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Common Organic Chemistry. Bromination - Common Conditions. [Link]
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ResearchGate. Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. [Link]
- Google Patents.
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BioWorld. Vertex Pharmaceuticals patents CFTR modulators. (2019-09-10). [Link]
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ResearchGate. Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. [Link]
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Patents Assigned to Vertex Pharmaceuticals. Publication number: 20140155626. [Link]
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LookChem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 1-(2,2-Difluoro-benzo[1][2]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. [https://www.inno-pharmchem.com/product/1-(2,2-difluoro-benzo[1][2]dioxol-5-yl)-cyclopropane-carboxylic-acid-cas-862574-88-7/]([Link]1][2]dioxol-5-yl)-cyclopropane-carboxylic-acid-cas-862574-88-7/)
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ResearchGate. Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. [Link]
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Khan Academy. Bromination of Aniline (video). [Link]
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Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. [Link]
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Vedantu. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. [Link]
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YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022-12-22). [Link]
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YouTube. Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. (2020-05-06). [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-31). Molecules. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024-04-29). [Link]
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Application Notes and Protocols for the Utilization of Dibromo-difluoro-benzodioxol Amine in Advanced Materials and Drug Development
Introduction: The Emerging Potential of a Novel Fluorinated Benzodioxole
The benzodioxole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities and material properties. The strategic introduction of fluorine atoms into this core structure can dramatically enhance metabolic stability, target-binding affinity, and other physicochemical characteristics, making fluorinated benzodioxoles highly valuable in drug discovery and materials science.[1] This document introduces dibromo-difluoro-benzodioxol amine, a novel functionalized building block, and provides detailed protocols for its synthesis and potential applications in the development of advanced materials and therapeutic agents.
The amine functionality serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into polymers, bioactive molecules, and functional materials. The presence of both bromine and fluorine atoms offers unique opportunities for orthogonal functionalization and fine-tuning of electronic properties. This guide is intended for researchers and professionals in chemistry, materials science, and drug development, offering a comprehensive overview of the synthesis, characterization, and potential applications of this promising new chemical entity.
PART 1: Synthesis of Dibromo-difluoro-benzodioxol Amine
The synthesis of dibromo-difluoro-benzodioxol amine can be approached through a multi-step pathway, starting from commercially available precursors. The following protocol outlines a logical synthetic route, with explanations for key procedural choices.
Experimental Workflow: Synthesis Pathway
Caption: Synthetic pathway for Dibromo-difluoro-benzodioxol Amine.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole [2]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.8 g (0.1 mol) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride.
-
Catalyst Addition: Add 2.8 g (0.05 mol) of iron powder to the stirred solution.
-
Bromination: Cool the reaction mixture to 0°C using an ice bath. Add 5.2 mL (0.1 mol) of bromine dropwise over a period of 20 minutes.
-
Rationale: The iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating electrophilic aromatic substitution.
-
-
Reaction Progression: After the addition is complete, cautiously warm the mixture to 75°C and stir for 1 hour. Then, allow the reaction to cool to room temperature and stir for an additional 18 hours.
-
Work-up: Quench the reaction by adding 200 mL of water and stirring for 20 minutes. Separate the organic layer and wash it sequentially with water and two portions of saturated aqueous sodium chloride solution.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The resulting residue is then purified by vacuum distillation to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.
Step 2: Synthesis of 5-bromo-6-nitro-2,2-difluoro-1,3-benzodioxole
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the temperature below 10°C.
-
Nitration Reaction: Dissolve the product from Step 1 in 50 mL of concentrated sulfuric acid at 0°C. Slowly add the nitrating mixture dropwise, maintaining the temperature below 5°C.
-
Rationale: The strong acid mixture generates the nitronium ion (NO₂⁺), the electrophile for the nitration reaction. The electron-withdrawing nature of the bromine and difluoromethylenedioxy group directs the nitration to the adjacent position.
-
-
Reaction Completion and Work-up: Stir the reaction mixture at 0°C for 2 hours, then pour it onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried.
Step 3: Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxol-6-amine
-
Reduction Setup: In a 250 mL round-bottom flask, suspend the nitro compound from Step 2 in 100 mL of ethanol.
-
Reducing Agent Addition: Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid dropwise to the suspension at room temperature.
-
Rationale: Tin(II) chloride is a classic reducing agent for converting aromatic nitro groups to amines.
-
-
Reaction and Work-up: Heat the mixture to reflux for 3 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to give the amine.
Step 4: Synthesis of 4,5-dibromo-2,2-difluoro-1,3-benzodioxol-6-amine
-
Bromination Reaction: Dissolve the amine from Step 3 in acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Rationale: The activating amine group directs the second bromination to the ortho position. NBS is a convenient and milder brominating agent compared to elemental bromine.
-
-
Monitoring and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.
PART 2: Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the structure and purity of the synthesized dibromo-difluoro-benzodioxol amine.
Spectroscopic and Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic proton signals with characteristic coupling patterns, and a broad singlet for the amine protons. Chemical shifts will be influenced by the electronic effects of the substituents.[3] |
| ¹³C NMR | Resonances for the aromatic carbons, with significant downfield shifts for carbons attached to electronegative atoms (F, Br, O, N).[3] |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with neighboring protons, confirming the presence of the CF₂ group. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amine, C-F stretching, and aromatic C-H and C=C vibrations.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern for the two bromine atoms.[3][4] |
| Elemental Analysis | Provides the percentage composition of C, H, N, Br, and F, which should be within ±0.4% of the theoretical values.[5] |
PART 3: Applications in Advanced Materials and Drug Development
The unique substitution pattern of dibromo-difluoro-benzodioxol amine opens up a wide range of potential applications.
Application in Polymer Synthesis
The primary amine group allows for its use as a monomer in the synthesis of high-performance polymers such as polyimides, polyamides, and polyurethanes. The halogen atoms can serve as sites for further post-polymerization modification or as a means to impart flame-retardant properties.
-
Monomer Preparation: In a dry, nitrogen-purged flask, dissolve equimolar amounts of dibromo-difluoro-benzodioxol amine and a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Poly(amic acid) Formation: Stir the mixture at room temperature for 24 hours to form the poly(amic acid) precursor.
-
Imidization: The poly(amic acid) solution is cast onto a glass plate and thermally cured by stepwise heating up to 300°C to induce cyclodehydration and form the final polyimide film.
-
Rationale: This two-step process is a standard method for producing high-molecular-weight, processable polyimides.
-
Application in Drug Development
The benzodioxole moiety is present in several drugs and has been shown to have good bioavailability and low cytotoxicity.[1] The introduction of fluorine can improve metabolic stability and target interactions.[1] The amine and bromine functionalities provide handles for coupling to other molecules to create novel drug candidates.
Caption: General workflow for amide bond formation.
-
Carboxylic Acid Activation: In a reaction vessel, dissolve a carboxylic acid of interest in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).
-
Amine Addition: To the activated carboxylic acid solution, add a solution of dibromo-difluoro-benzodioxol amine in the same solvent.
-
Reaction and Purification: Stir the reaction at room temperature until completion (monitored by TLC). The reaction is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final amide product is purified by column chromatography or recrystallization.
PART 4: Safety and Handling
Halogenated aromatic compounds require careful handling. Users should adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8][9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6][7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
References
-
Miyazawa, A., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed, 12. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]
-
Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]
-
Kayan, A., & Arslan, M. (2018). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. PMC - NIH. [Link]
-
PrepChem. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. [Link]
-
Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
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- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Purification of crude 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine by flash chromatography
Welcome to the technical support guide for the purification of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (CAS No. 1037763-48-6)[1][2] by flash chromatography. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested advice to help you overcome common challenges and achieve high-purity material. The strategies outlined here are built on foundational chromatographic principles and extensive experience with halogenated aromatic amines.
Understanding the Molecule: Key to Successful Purification
Before diving into troubleshooting, let's analyze the target molecule. Its structure dictates its behavior on a silica column.
-
Aromatic Core & Halogens (Br, F): These groups lend a significant non-polar character to the molecule.
-
Amine Group (-NH₂): This is a polar, basic functional group. It is the primary handle for interaction with the polar stationary phase (silica gel).
-
Difluorobenzodioxole Moiety: Contributes to the molecule's overall polarity and electronic properties.
The key challenge in purifying this compound arises from the basicity of the amine group. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3][4] This acidity can lead to strong, sometimes irreversible, binding of the basic amine, resulting in poor peak shape (tailing) and potential yield loss.[5][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the flash chromatography of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine and similar structures.
Q1: My amine's peak is broad and tailing significantly. What's causing this and how do I fix it?
Answer: This is the most classic problem when purifying amines on silica gel.
-
Root Cause: The basic amine group is interacting too strongly with the acidic silanol groups on the silica surface.[3][5][7] Some molecules get protonated and stick longer, while others elute, causing a "tail" of material to slowly bleed off the column. This degrades resolution and can contaminate fractions of other compounds.[8]
-
Solution: Deactivate the Silica with a Basic Modifier. The most effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA), to your mobile phase.[5][9]
-
Mechanism: The TEA is a stronger base than your product and will preferentially bind to the acidic silanol sites, effectively "masking" them.[4][10] This allows your target amine to elute based on polarity interactions rather than strong acid-base interactions, resulting in a sharp, symmetrical peak.
-
Recommended Protocol: Add 0.5-1% TEA (v/v) to the polar component of your mobile phase (e.g., ethyl acetate). Ensure the TEA is present throughout the entire run, from column equilibration to final elution.[9] Other basic modifiers like ammonia in methanol can also be used, but TEA is often preferred due to its volatility, making it easy to remove during solvent evaporation.[5][11][12]
-
Q2: What is a good starting solvent system for method development?
Answer: A systematic approach using Thin Layer Chromatography (TLC) is crucial for determining the optimal solvent system.
-
Recommended Starting Solvents: For a molecule of moderate polarity like this, the standard Hexane/Ethyl Acetate system is an excellent starting point.[11] It offers a good balance of solvent strength and selectivity. Dichloromethane/Methanol is another option for more polar compounds.[11][12]
-
TLC-Based Method Development:
-
Spotting: Dissolve your crude material in a suitable solvent (like dichloromethane or ethyl acetate) and spot it on a silica TLC plate.
-
Elution: Develop several plates using different ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Target Rf: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4 .[9][12][13] This Rf range typically translates well to flash chromatography, ensuring the compound binds to the column but can be eluted without excessive solvent usage.
-
Modifier Check: Once you have a promising solvent ratio, run one more TLC plate with that system, but add 1% TEA to the eluent. You should observe a slightly higher Rf and a much more compact, round spot, confirming that the modifier will improve your column chromatography.
-
Q3: My compound and an impurity are co-eluting. How can I improve the separation?
Answer: Co-elution means you lack selectivity between your product and the impurity. Here are several strategies, from simple to more advanced:
-
Flatten the Gradient: If you are running a gradient (e.g., from 10% to 50% Ethyl Acetate in Hexane), make the slope of the gradient shallower around the elution point of your compound. A slower increase in polarity gives the column more "time" (volume) to resolve closely eluting species.
-
Change Solvent Selectivity: If flattening the gradient doesn't work, the Hexane/Ethyl Acetate system may not be the right one. The solvents' chemical properties influence separation in different ways.[14] Try switching to a different solvent system. A good alternative is Hexane/Dichloromethane (DCM) or Toluene/Ethyl Acetate . Sometimes, changing one of the solvents can dramatically alter the elution order and improve separation.[14]
-
Consider a Different Stationary Phase: If solvent changes fail, the issue may be the stationary phase.
-
Amine-Functionalized Silica: These columns have an amine bonded to the silica surface, creating a permanently basic environment ideal for purifying basic compounds without needing mobile phase modifiers.[15]
-
Reversed-Phase (C18): If the impurities are significantly more or less polar than your product, reversed-phase chromatography can be very effective. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol) is used.[6]
-
Q4: Should I perform a dry load or a liquid load?
Answer: The choice depends on the solubility of your crude sample in the starting mobile phase.
-
Liquid Loading: This is the simplest method. Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane) and inject it onto the column.[16]
-
Pros: Fast and easy.
-
Cons: If your compound is not very soluble in the initial, low-polarity mobile phase, it can precipitate at the top of the column, leading to streaking and poor separation. Using too much of a strong loading solvent will broaden the initial band and reduce resolution.
-
-
Dry Loading (Recommended for Difficult Separations):
-
Pros: Provides the best possible resolution. By pre-adsorbing the compound onto silica, you ensure the sharpest possible band at the start of the purification.[12][13] This is ideal if your compound has poor solubility in the starting eluent.
-
Cons: Takes slightly more time.
-
Protocol:
-
Dissolve your crude product in a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.
-
Remove the solvent completely using a rotary evaporator to get a free-flowing powder.
-
Carefully load this dry powder onto the top of your packed column.
-
-
Quantitative Data & Protocols
Table 1: Example Flash Chromatography Protocol
This protocol is a robust starting point derived from the principles discussed above.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Industry standard for high-resolution flash chromatography.[17] |
| Column Loading | 1-2% (w/w) of crude material to silica | For difficult separations, a lower loading (e.g., 100:1 silica:crude) is recommended for optimal resolution.[16][17] |
| Sample Loading | Dry Loading | Ensures the sharpest possible sample band, maximizing resolution.[13] |
| Mobile Phase A | Hexane | Non-polar component. |
| Mobile Phase B | Ethyl Acetate with 1% Triethylamine (v/v) | Polar component with a basic modifier to prevent peak tailing.[5][9] |
| Equilibration | 3-5 column volumes (CV) of initial conditions | Ensures the entire column is conditioned with the basic modifier before sample elution. |
| Elution Profile | Gradient Elution (e.g., 5% B to 40% B over 15 CV) | A gradient is generally more efficient than isocratic elution for separating mixtures with varying polarities. |
| Detection | UV-Vis at 254 nm and/or 280 nm | The aromatic rings in the molecule will have strong UV absorbance. |
Visual Workflow & Troubleshooting
Diagram 1: Method Development Workflow
This diagram outlines the logical steps for developing a robust purification method from scratch.
Caption: Workflow for Flash Chromatography Method Development.
Diagram 2: Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common purification problems.
Caption: Decision Tree for Troubleshooting Common Flash Chromatography Issues.
References
-
Reddit. (2013). TLC and streaking: why add triethylamine? [Online Forum]. Available at: [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
Chromatography Forum. (2013). Triethyl amine. [Online Forum]. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? [Q&A]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Available at: [Link]
-
Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]
-
Reddit. (2024). Tips and Tricks for Flash Column Chromatography. [Online Forum]. Available at: [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Available at: [Link]
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ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
-
ACS Publications. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Amino-4,6-dibromo-2,2-difluorobenzodioxole. Available at: [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]
-
MDPI. (2019). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][5][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules. Available at: [Link]
-
ResearchGate. (2026). Gram-scale nucleophilic aromatic substitution... [Preprint]. Available at: [Link]
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- 17. orgsyn.org [orgsyn.org]
Troubleshooting low yield in the synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Welcome to the technical support center for the synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to troubleshoot and optimize your reaction for higher yields and purity.
Introduction to the Synthesis
The synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is typically achieved through the electrophilic aromatic substitution (SEAr) reaction of the starting material, 2,2-difluorobenzo[d]dioxol-5-amine. The amine group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho and para positions. Due to the positions of the existing substituents, the bromination is expected to occur at the 4 and 6 positions. However, achieving high yields of the desired dibrominated product can be challenging due to potential side reactions and suboptimal reaction conditions.
This guide will address common issues encountered during this synthesis in a question-and-answer format, providing both theoretical explanations and practical solutions.
Troubleshooting Guide
Section 1: Starting Material and Reagent Purity
Question 1: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of starting material remaining. What could be the issue with my starting materials?
Answer:
The purity and integrity of your starting material, 2,2-difluorobenzo[d]dioxol-5-amine, and the brominating agent are critical for a successful reaction.
-
Purity of 2,2-difluorobenzo[d]dioxol-5-amine: Impurities in the starting amine can interfere with the reaction. It is crucial to ensure the starting material is pure, as confirmed by techniques like NMR or melting point analysis. The presence of any deactivating impurities can significantly slow down the electrophilic substitution.
-
Quality of the Brominating Agent: The choice and quality of the brominating agent are paramount.
-
N-Bromosuccinimide (NBS): NBS is a common and effective reagent for the bromination of activated aromatic rings like anilines.[1] However, old or improperly stored NBS can decompose, leading to a lower effective concentration of the brominating species. It is advisable to use freshly recrystallized NBS for optimal results.
-
Molecular Bromine (Br₂): While effective, liquid bromine is hazardous and can lead to over-bromination if not controlled carefully. Ensure you are using a high-purity grade and that it has been stored correctly to prevent degradation.
-
Recommendation: Always verify the purity of your starting amine before proceeding. If using NBS, consider recrystallizing it from water or acetic acid to ensure high purity.
Section 2: Reaction Conditions and Optimization
Question 2: I am observing the formation of multiple products, including mono-brominated and potentially tri-brominated species, leading to a low yield of the desired 4,6-dibromo product. How can I improve the selectivity?
Answer:
The formation of multiple brominated products is a common issue in the bromination of highly activated aromatic rings. The strong activating effect of the amine group can lead to over-bromination. Several factors can be optimized to enhance the selectivity for the desired dibrominated product.
-
Stoichiometry of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is the most critical factor. Using a slight excess (around 2.0 - 2.2 equivalents) of the brominating agent is typically recommended for dibromination. A large excess will likely lead to the formation of tri-brominated byproducts.
-
Reaction Temperature: Electrophilic aromatic bromination is an exothermic reaction. Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity. Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common strategy.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting materials and products.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or acetonitrile can be good choices.
-
Chlorinated Solvents: Dichloromethane (DCM) or chloroform are also commonly used.[2]
-
It is advisable to perform small-scale trials with different solvents to identify the one that provides the best selectivity and yield for your specific setup.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Easier to handle and often provides better selectivity than Br₂. |
| Equivalents of NBS | 2.1 equivalents | To ensure complete dibromination without excessive over-bromination. |
| Solvent | Acetonitrile or DMF | Good solubility for the starting material and reagents. |
| Temperature | Start at 0 °C, then RT | Controls the initial rate of reaction and minimizes side products. |
| Reaction Time | 1-4 hours (monitor by TLC) | To ensure the reaction goes to completion. |
Experimental Workflow for Optimization:
Caption: A typical workflow for the synthesis and optimization of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
Question 3: The reaction seems to stall after the formation of the mono-brominated product. What could be the reason for incomplete reaction?
Answer:
Observing the formation of the mono-brominated product followed by a stalled reaction can be attributed to a few factors:
-
Insufficient Brominating Agent: As mentioned, the stoichiometry is key. If less than two equivalents of the brominating agent are used, the reaction will naturally stop at the mono-brominated stage.
-
Deactivation of the Ring: The introduction of the first bromine atom slightly deactivates the aromatic ring towards further electrophilic substitution. While the amine group's activating effect is still dominant, this deactivation can slow down the second bromination.
-
Precipitation of the Mono-brominated Intermediate: The mono-brominated product might have lower solubility in the chosen solvent compared to the starting material. If it precipitates out of the reaction mixture, the second bromination will be significantly hindered.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the calculations and weighing of your brominating agent.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or slowly raising the temperature (e.g., to 40-50 °C) while carefully monitoring the reaction progress by TLC to avoid the formation of byproducts.
-
Solvent Screening: If precipitation is suspected, try a solvent in which the mono-brominated intermediate is more soluble.
Section 3: Work-up and Purification
Question 4: I am having difficulty purifying the final product from the reaction mixture. What is an effective purification strategy?
Answer:
Purification of the crude product is essential to obtain 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine in high purity. The choice of purification method will depend on the nature of the impurities.
-
Initial Work-up:
-
After the reaction is complete, it is important to quench any remaining brominating agent. A solution of sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose.
-
The reaction mixture is then typically extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
The organic layer should be washed with water and brine to remove any water-soluble impurities and salts.
-
-
Purification Techniques:
-
Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a very effective method for purification. A solvent system of ethanol/water or hexane/ethyl acetate might be suitable.
-
Column Chromatography: If recrystallization is not effective, or if the impurities have similar polarities to the product, silica gel column chromatography is the recommended method. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the desired product from starting material, mono-brominated, and any over-brominated byproducts.
-
Proposed Purification Workflow:
Caption: Decision tree for the purification of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
Frequently Asked Questions (FAQs)
Q1: Can I use other brominating agents besides NBS and Br₂?
A1: Yes, other brominating agents can be used. For instance, 2,4,4,6-Tetrabromocyclohexa-2,5-dienone has been reported for the monobromination of aromatic amines with high para-selectivity.[2] However, for dibromination, careful control of stoichiometry would still be necessary. Systems like ammonium bromide with an oxidant (e.g., Oxone) have also been used for the bromination of aromatic compounds.[3]
Q2: How do the electron-withdrawing fluorine atoms on the dioxole ring affect the reaction?
A2: The two fluorine atoms are electron-withdrawing and will have a deactivating effect on the benzene ring. However, the amine group at the 5-position is a very strong activating group. The overall effect is that the ring is still highly activated towards electrophilic aromatic substitution, with the amine group's directing effect dominating.
Q3: Is it possible to selectively synthesize the mono-brominated product?
A3: Yes, by carefully controlling the stoichiometry and using approximately one equivalent of the brominating agent (e.g., NBS), it should be possible to favor the formation of the mono-brominated product. The major mono-brominated isomer would likely be 4-bromo-2,2-difluorobenzo[d]dioxol-5-amine due to the para-directing effect of the amine group.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using molecular bromine, it is highly corrosive and toxic, and should be handled in a well-ventilated fume hood. The final product and intermediates should also be handled with care, as their toxicological properties may not be fully characterized.
References
-
[2,2-Difluorobenzo[d][4][5]dioxol-5-amine – (1544-85-0) - EON Biotech]([Link])
-
[Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC - NIH]([Link])
-
[Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][4][5]-benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzo[1][4][5]thiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzo[1][4][5]thiadiazole. The Stille coupling reaction and continuous Heck coupling reaction for synthesis of 4,7-bispara-chlorophenyl-5,6-dicarbazol-N-ylbenzo[1][4][5]thiadiazole - ResearchGate]([Link])
-
[(PDF) Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions - ResearchGate]([Link])
-
[Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][4][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed]([Link])
Sources
Optimizing reaction conditions for the amination of dibrominated benzodioxoles
Technical Support Center: Optimizing Amination of Dibrominated Benzodioxoles
Welcome to the technical support center for the amination of dibrominated benzodioxoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize valuable arylamine scaffolds from benzodioxole precursors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these often-fickle, yet powerful, cross-coupling reactions.
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for constructing C(sp²)–N bonds and will be the primary focus of this guide.[1][2] We will also address relevant considerations from the copper-catalyzed Ullmann condensation as a potential alternative.[3] This resource is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.
Core Reaction Components & Relationships
Before diving into specific problems, it's crucial to understand the interplay between the key components of a Buchwald-Hartwig amination reaction. The catalytic cycle's efficiency is not dependent on a single "magic bullet" component, but on the synergistic compatibility of the palladium source, ligand, base, and solvent for your specific substrate.
Caption: Key components influencing a Buchwald-Hartwig amination reaction.
Part 1: Troubleshooting Common Reaction Failures
This section addresses the most common and frustrating issues encountered during the amination of dibrominated benzodioxoles. A logical workflow can help diagnose the root cause of a failed reaction.
Caption: A workflow for troubleshooting failed amination reactions.
Q1: My reaction shows no conversion of the starting material. Where do I start?
Answer: This is a classic issue often traced back to an inactive catalytic system or improper reaction setup.
-
Check Your Catalyst and Ligand: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) or Pd(0) source.[4] This species is highly sensitive to oxygen.
-
Causality: If your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or phosphine ligand is old, it may have degraded through oxidation. The ligand, in particular, is crucial for stabilizing the Pd(0) center and facilitating both oxidative addition and reductive elimination.[5] Sterically hindered, electron-rich biaryl phosphine ligands are known to promote the formation of the catalytically active monoligated Pd(0) complex.[5]
-
Troubleshooting Steps:
-
Use a Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more reliable as they are air-stable and generate the active LPd(0) species more cleanly and efficiently upon exposure to a base.[4]
-
Use Fresh Reagents: Use a freshly opened bottle of your palladium source and ligand.
-
Ensure Inert Conditions: This is non-negotiable. Your reaction vessel must be thoroughly purged of oxygen. Use a Schlenk line to evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.[6] Solvents must be anhydrous and degassed prior to use.[7]
-
-
-
Verify Your Base: The most common base, sodium tert-butoxide (NaOtBu), is highly hygroscopic.
-
Causality: Absorbed water can hydrolyze the base and introduce moisture that can poison the catalyst. The base's primary role is to deprotonate the amine, allowing it to coordinate to the palladium center.[2]
-
Troubleshooting Steps:
-
Use NaOtBu from a freshly opened container, and weigh it quickly in the air or, ideally, in a glovebox.
-
Consider the base's physical form. High-density inorganic bases can settle, so vigorous stirring is essential to ensure proper mixing.[4]
-
-
Q2: I'm getting a low yield and see a significant amount of hydrodehalogenation (Ar-H instead of Ar-NR₂). What's causing this?
Answer: Hydrodehalogenation is a common side reaction where the C-Br bond is replaced by a C-H bond. This points to a competing reaction pathway that is out-pacing your desired C-N bond formation.
-
β-Hydride Elimination: For primary aliphatic amines, a potential side reaction involves the palladium amide intermediate undergoing β-hydride elimination. This process forms an imine and a palladium hydride species, which can then reductively eliminate to form the hydrodehalogenated arene.[8][9]
-
Causality: This pathway becomes more competitive if the final C-N reductive elimination step is slow. The choice of ligand is critical to prevent this.
-
Troubleshooting Steps:
-
Switch to a Bulky Ligand: Sterically demanding ligands (e.g., XPhos, RuPhos, or BrettPhos) can create a crowded coordination sphere around the palladium.[8] This steric bulk can disfavor the geometry required for β-hydride elimination and promote the desired C-N reductive elimination.
-
Use Anhydrous Conditions: The hydrogen source for dehalogenation can be trace water or even the amine/solvent itself.[7] Rigorously drying all components is crucial.
-
-
-
Reaction Temperature:
-
Causality: While higher temperatures (typically 80-110 °C) are needed to drive the reaction, excessively high temperatures can sometimes promote decomposition pathways or side reactions over the desired coupling.[4]
-
Troubleshooting Steps:
-
Try lowering the reaction temperature by 10-20 °C to see if the ratio of product to byproduct improves, even if the overall reaction rate slows.
-
-
Q3: I am trying to achieve mono-amination on my dibromobenzodioxole, but I'm getting a mixture of starting material, mono- and di-substituted products. How can I improve selectivity?
Answer: Achieving selective mono-amination on a di-halogenated substrate is a significant challenge. The electronic properties of the first aminated product can make the second C-Br bond more or less reactive than the starting material.
-
Control Stoichiometry:
-
Causality: The most straightforward approach is to limit the amount of the amine nucleophile.
-
Troubleshooting Steps:
-
Begin by using a slight excess of the dibromobenzodioxole (e.g., 1.0 equiv) relative to the amine (e.g., 0.8-0.9 equiv). This ensures the amine is the limiting reagent, statistically favoring mono-substitution. This will leave unreacted starting material, which must be separated during purification.
-
-
-
Ligand and Temperature Control:
-
Causality: A highly active catalyst system may rapidly catalyze both amination steps. A less reactive system might allow the reaction to be stopped after the first substitution.
-
Troubleshooting Steps:
-
Screen Ligands: A very bulky ligand might hinder the second oxidative addition at the more sterically crowded mono-aminated intermediate.
-
Lower the Temperature: Run the reaction at the lowest temperature that still affords a reasonable rate for the first amination. Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-aminated product is maximized.
-
-
Part 2: Optimizing Key Reaction Parameters
Success in these couplings often comes down to systematic optimization. The following tables summarize common choices for each core component.
Table 1: Common Palladium Sources & Ligands
| Component | Type | Common Examples | Key Characteristics & Insights |
| Pd Source | Pd(0) Sources | Pd₂(dba)₃ | Requires ligand for stability/activity. Can be inconsistent. |
| Pd(II) Sources | Pd(OAc)₂ | Requires in situ reduction to Pd(0), which can be unreliable.[10] | |
| Precatalysts | Buchwald G3/G4 Palladacycles | Air-stable, reliable, and highly active. Generates LPd(0) cleanly. Recommended for consistency.[4] | |
| Ligands | Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | The "workhorse" ligands.[5] They are sterically bulky and electron-rich, promoting fast oxidative addition and reductive elimination.[5][8] |
| Bidentate | BINAP, DPPF | Historically important; can prevent the formation of inactive Pd-dimers but are sometimes less active than modern biarylphosphines for challenging substrates.[2] |
Table 2: Common Bases & Solvents
| Parameter | Common Choices | pKaH (approx.) | Key Characteristics & Insights |
| Base | NaOtBu, KOtBu, LHMDS | 19 | Strong bases. Most common and effective for a wide range of substrates. Can be problematic for base-sensitive functional groups.[4] |
| Cs₂CO₃, K₃PO₄ | 10-12 | Weaker bases. Useful for substrates with sensitive functional groups (e.g., esters).[1] Often require higher reaction temperatures or more active catalysts.[4] | |
| Solvent | Toluene, Xylene | - | High-boiling, non-polar. Excellent general-purpose solvents for these reactions. |
| Dioxane, THF | - | Polar aprotic ethereal solvents. Good solvating power. Note: Dioxane should be used with caution due to safety concerns.[11] | |
| t-BuOH, t-AmOH | - | Can be used, sometimes in combination with other solvents. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of a dibromobenzodioxole.
Materials:
-
Dibromobenzodioxole (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv for di-amination; 0.9 equiv for mono-amination)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
XPhos Ligand (if not using a precatalyst, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dibromobenzodioxole, palladium precatalyst (or Pd source and ligand), and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with Argon or Nitrogen. Repeat this cycle a total of three times to ensure all oxygen is removed.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Amine Addition: Add the amine via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Reaction Screen
When optimizing, running multiple small-scale reactions in parallel is highly efficient. Use 2 mL vials with screw caps and Teflon septa.
-
Stock Solutions: Prepare stock solutions of your dibromobenzodioxole and amine in your chosen solvent (e.g., toluene) to minimize weighing errors.
-
Array Setup: In a vial rack, add the solid reagents for each condition (e.g., different ligand/base combinations) to individual vials.
-
Inerting: Place the entire rack of open vials inside a glovebox. If a glovebox is not available, place the vials in a larger Schlenk flask, and evacuate/backfill the entire flask.
-
Reagent Dispensing: Inside the glovebox or under a positive flow of inert gas, dispense the stock solutions and solvent to each vial.
-
Heating & Stirring: Seal the vials and place them in a heating block with magnetic stirring.
-
Analysis: After the designated time, cool the reactions and analyze a small aliquot from each by LC-MS to determine the best conditions.
By systematically applying these principles and protocols, you can effectively troubleshoot and optimize the amination of dibrominated benzodioxoles, paving the way for the successful synthesis of your target molecules.
References
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- common pitfalls in setting up sSPhos cross-coupling reactions. BenchChem.
- Technical Support Center: Optimizing Ullmann Condens
- Palladium‐Catalyzed Amination of Aryl Halides.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Help troubleshooting a Buchwald-Hartwig amin
- Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Ullmann condens
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Recrystallization Solvent Systems for Purifying Aromatic Amines
Welcome to our dedicated technical support center for the purification of aromatic amines via recrystallization. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to help you overcome common challenges in your research, and drug development endeavors.
I. The Art and Science of Purifying Aromatic Amines
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The core principle is based on the differential solubility of a compound in a hot solvent versus a cold solvent.[3] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[2] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[1][4]
Aromatic amines, a critical class of compounds in pharmaceuticals and materials science, can present unique challenges during recrystallization. Their polarity can vary significantly based on the substituents on the aromatic ring and the nature of the amine group itself.[5] Furthermore, their basicity allows for the possibility of salt formation, which can be either a hindrance or a strategic advantage in purification.[6][7] This guide will equip you with the knowledge to navigate these complexities and achieve high-purity aromatic amines.
II. Solvent Selection: A Systematic Approach
The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent will exhibit a steep solubility curve for the target aromatic amine, meaning it will dissolve a large amount of the compound when hot and very little when cold.[2][3]
The Role of Polarity: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in solvent selection.[1][8] Aromatic amines are generally nonpolar to moderately polar compounds.[9] Therefore, the ideal solvent will have a similar polarity.
-
Nonpolar Aromatic Amines: For aromatic amines with predominantly hydrocarbon character, nonpolar solvents like hexane, heptane, or toluene are often good starting points.[9]
-
Moderately Polar Aromatic Amines: If the aromatic amine has polar functional groups, more polar solvents such as ethyl acetate, or mixtures containing acetone or ethanol may be more suitable.[6][9]
-
Highly Polar Aromatic Amines: For highly polar aromatic amines, more polar solvents like ethanol or even water might be considered, although water can be challenging to work with for many organic compounds.[6]
Single Solvent Systems
A single solvent system is the simplest approach to recrystallization. The table below provides a starting point for selecting a single solvent for your aromatic amine.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Notes on Use for Aromatic Amines |
| Hexane | 0.1 | 69 | Excellent for nonpolar aromatic amines. Prone to oiling out if the compound's melting point is low.[6][9][10] |
| Toluene | 2.4 | 111 | Good for aromatic compounds due to similar aromatic character.[9][11] High boiling point can be a disadvantage.[10] |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for moderately polar aromatic amines.[9][10] |
| Acetone | 5.1 | 56 | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation and premature crystallization.[10] |
| Ethanol | 5.2 | 78 | A polar protic solvent that can be effective for aromatic amines capable of hydrogen bonding.[6][10] Often used in mixed solvent systems with water. |
| Methanol | 5.1 | 65 | Similar to ethanol but more polar and with a lower boiling point.[10] |
| Water | 10.2 | 100 | Generally, a poor solvent for most aromatic amines unless they are highly polar or in their salt form.[6][9] Recrystallization from water, if successful, can yield very pure product.[6] |
Polarity Index values are from various sources for relative comparison.[12]
Mixed Solvent Systems: The Power of Two
When no single solvent provides the ideal solubility profile, a mixed solvent system, also known as a two-solvent system, can be employed.[13] This involves using a pair of miscible solvents: one in which the aromatic amine is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insoluble" solvent).[13]
Common Mixed Solvent Pairs for Aromatic Amines:
-
Ethyl Acetate / Hexanes[9]
-
Acetone / Hexanes[6]
-
Ethanol / Water[14]
-
Toluene / Hexane[14]
-
Dichloromethane / Hexanes
The process involves dissolving the aromatic amine in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "bad" solvent until the solution becomes cloudy (the point of saturation).[13][15] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[15]
III. Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the recrystallization of aromatic amines in a question-and-answer format.
Q1: My aromatic amine "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13][16] This is common for compounds with low melting points or when the solution is too concentrated.
-
Solution 1: Add More Solvent: Reheat the solution and add more of the "good" solvent to decrease the saturation concentration.[16][17] This will lower the temperature at which the compound precipitates.
-
Solution 2: Use a Lower Boiling Solvent: If possible, choose a solvent with a lower boiling point.
-
Solution 3: Slow Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.[8]
-
Solution 4: Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[8][16]
Q2: No crystals are forming, even after cooling. How can I induce crystallization?
A2: The absence of crystal formation usually indicates either that too much solvent was used or that the solution is supersaturated.[16]
-
Solution 1: Evaporate Excess Solvent: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.[16]
-
Solution 2: Induce Crystallization: For supersaturated solutions, you can:
-
Scratch the flask: As mentioned above, this provides a rough surface for crystal growth.[8]
-
Add a seed crystal: Introducing a tiny crystal of the pure compound can initiate crystallization.[8]
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[4]
-
Q3: My crystals formed too quickly and seem impure. How can I slow down the crystallization process?
A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[17]
-
Solution 1: Use More Solvent: Reheat the solution and add a small amount of additional solvent. This will keep the compound in solution for a longer period during cooling.[17]
-
Solution 2: Insulate the Flask: Allow the flask to cool to room temperature on a surface that does not conduct heat well, such as a cork ring or folded paper towels.[17] You can also insulate the flask by placing it in a beaker of hot water and allowing both to cool together.[4]
Q4: My final yield is very low. What are the possible reasons and how can I improve it?
A4: A low yield can be due to several factors.
-
Reason 1: Using too much solvent. This is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[8][17]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound.
-
-
Reason 2: Premature crystallization. If the compound crystallizes during hot filtration, you will lose product.
-
Reason 3: Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.[8]
-
Q5: My aromatic amine is colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by adding activated charcoal (decolorizing carbon) to the hot solution.[3][4]
-
Procedure: After dissolving your aromatic amine in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4]
Q6: My aromatic amine is insoluble in most common organic solvents. What are my options?
A6: Some aromatic amines can be very difficult to dissolve.
-
Option 1: Try Less Common Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can dissolve a wide range of compounds.[18][19] However, their high boiling points can make them difficult to remove.
-
Option 2: Use an Acidic Solvent: For basic aromatic amines, using an acidic solvent like acetic acid can be effective.[7]
-
Option 3: Recrystallize as a Salt: Convert the amine to its salt form (e.g., hydrochloride salt) by treating it with an acid like HCl.[6][7] These salts are often more polar and may be recrystallized from polar solvents like ethanol or water. The pure amine can then be regenerated by neutralization.
IV. Frequently Asked Questions (FAQs)
FAQ1: What is the best way to determine the right solvent system for a novel aromatic amine? The most reliable method is through small-scale solubility tests.[8] Place a small amount of your compound (around 20-30 mg) in several test tubes and add different solvents dropwise, first at room temperature and then while heating, to observe the solubility behavior.
FAQ2: Can I recrystallize my aromatic amine from water? While not common for many aromatic amines due to their generally lower polarity, it is possible if the amine has sufficient polar functional groups to make it soluble in hot water.[6][10] If successful, recrystallization from water can yield a very pure product.[6]
FAQ3: What are the safety precautions I should take when working with these solvents? Always work in a well-ventilated fume hood. Many organic solvents are flammable and have varying levels of toxicity.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.
FAQ4: How does the structure of the aromatic amine affect solvent choice? The polarity of the aromatic amine is the primary structural factor. The presence of alkyl groups will decrease polarity, favoring nonpolar solvents. Conversely, the presence of polar groups like hydroxyl (-OH) or nitro (-NO2) will increase polarity, suggesting more polar solvents. The ability to form hydrogen bonds is also a key consideration.[10]
FAQ5: When should I consider recrystallizing my amine as a salt? This is a valuable strategy when the freebase amine is an oil, has poor crystallization properties, or is difficult to dissolve in common solvents.[7] Converting the amine to a salt alters its polarity and crystal lattice energy, often making it easier to crystallize.[6]
V. Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Model Aromatic Amine
-
Solvent Selection: Based on solubility tests, choose a solvent in which the aromatic amine is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude aromatic amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization of a Model Aromatic Amine
-
Solvent Selection: Identify a "good" solvent that readily dissolves the aromatic amine and a "bad" solvent in which it is insoluble. The two solvents must be miscible.[13]
-
Dissolution: Dissolve the crude aromatic amine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[13]
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.[15][20]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[15][20]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol, using a chilled mixture of the two solvents in the appropriate ratio for washing.[20]
VI. Visual Aids
Workflow for Selecting a Recrystallization Solvent
Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent system.
Troubleshooting Logic for Common Recrystallization Problems
Caption: A diagram outlining common recrystallization problems and their corresponding solutions.
VII. References
-
Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Unknown. Recrystallization.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
-
Unknown. Recrystallization.
-
Unknown. Recrystallization.
-
Unknown. Recrystallization1.
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
YouTube. (2022-07-08).
-
Reddit. (2023-02-19). Go-to recrystallization solvent mixtures.
-
Chemistry LibreTexts. (2024-11-07). 23.1: Properties of amines.
-
Biocyclopedia. Problems in recrystallization.
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
-
Chemistry LibreTexts. (2022-04-07). 3.3F: Mixed Solvents.
-
Master Organic Chemistry. (2012-04-27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
-
Chemistry LibreTexts. (2022-04-07). 3.3C: Determining Which Solvent to Use.
-
Reddit. (2024-10-17). Recrystallization Issues.
-
Unknown. Crystallization Solvents.pdf.
-
ACS Publications. (2021-01-19). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly.
-
University of Rochester, Department of Chemistry. Solvents and Polarity.
-
Burdick & Jackson. Polarity Index.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Polarity Index [macro.lsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Eliminating Bromination Byproducts
Welcome to the Technical Support Center for purification challenges in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions for the removal of common byproducts from bromination reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has a persistent yellow or orange color after the bromination step. What does this indicate and how do I remove it?
This coloration is a tell-tale sign of excess elemental bromine (Br₂) remaining in your reaction mixture.[1][2] Bromine is not only a colored impurity but can also lead to undesired side reactions if not removed.[3]
The most common and effective method for removing residual bromine is to quench the reaction with a reducing agent.[4][5][6] These agents convert the colored elemental bromine (Br₂) into colorless bromide ions (Br⁻).[5][7]
Commonly used quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): This is a widely used, effective, and economical choice.[5][6][8] It reacts with bromine in a 2:1 stoichiometric ratio to form sodium bromide and sodium tetrathionate.[8][9]
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also excellent reducing agents for quenching bromine and are particularly useful in acidic conditions where sodium thiosulfate might decompose to form elemental sulfur.[4][8][10]
-
Sodium Sulfite (Na₂SO₃): Another suitable reducing agent that effectively quenches bromine without the risk of sulfur precipitation.[8]
Q2: I've quenched my reaction with sodium thiosulfate, but a fine white or yellow precipitate has formed. What is it and what should I do?
The formation of a precipitate, often elemental sulfur, can occur when sodium thiosulfate is used in an acidic medium.[4][8]
Troubleshooting Steps:
-
pH Adjustment: Before or during the addition of the sodium thiosulfate solution, neutralize or slightly basify your reaction mixture with a mild base like sodium bicarbonate (NaHCO₃). This will prevent the decomposition of the thiosulfate.
-
Alternative Quenching Agent: In strongly acidic conditions, it is advisable to use sodium bisulfite or sodium sulfite, as these are less prone to forming sulfur precipitates.[4][8]
-
Filtration: If a precipitate has already formed, it can often be removed by filtering the organic layer through a pad of Celite.
Q3: Besides excess bromine, what are other common byproducts of bromination reactions?
The nature of byproducts is highly dependent on the specific reaction, but some common culprits include:
-
Hydrogen Bromide (HBr): This is a frequent acidic byproduct in many bromination reactions.[1]
-
Over-brominated species: It's possible to introduce more than one bromine atom onto your molecule, leading to di- or poly-brominated impurities.[2]
-
Isomeric products: Depending on the substrate and reaction conditions, you may form constitutional isomers that can be challenging to separate.[1][2]
-
Succinimide: If you are using N-bromosuccinimide (NBS) as your brominating agent, succinimide is a major byproduct.[11][12]
Q4: How do I choose the right purification strategy for my brominated compound?
The optimal purification strategy depends on the physical and chemical properties of your desired product and the impurities present.
dot graph "Purification_Decision_Tree" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Crude Bromination Mixture"]; B [label="Quench Excess Bromine\n(e.g., Na2S2O3, NaHSO3)"]; C [label="Aqueous Workup\n(Extraction)"]; D [label="Is the product a solid?"]; E [label="Recrystallization"]; F [label="Is the product a liquid?"]; G [label="Distillation"]; H [label="Are isomers or closely\nrelated impurities present?"]; I [label="Column Chromatography"]; J [label="Pure Brominated Product"];
A -> B; B -> C; C -> D [label="Analyze crude product"]; D -> E [label="Yes"]; D -> F [label="No"]; E -> H; F -> G [label="Sufficiently different\nboiling points"]; F -> H [label="Similar boiling points"]; G -> H; H -> I [label="Yes"]; H -> J [label="No"]; I -> J; } caption [label="Decision tree for purification strategy.", shape=plaintext, fontsize=10];
This decision tree provides a general guideline for selecting an appropriate purification method.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Persistent yellow/orange color in the organic layer after quenching. | Incomplete quenching of excess bromine. | 1. Add more quenching agent: Continue adding the aqueous solution of sodium thiosulfate or sodium bisulfite until the color is completely discharged.[4][8] 2. Ensure vigorous stirring: Efficient mixing between the organic and aqueous phases is crucial for the reaction to occur. |
| Formation of a solid precipitate (sulfur) during quenching. | Decomposition of sodium thiosulfate in acidic conditions.[4] | 1. Adjust pH: Neutralize or slightly basify the reaction mixture with sodium bicarbonate before or during the addition of sodium thiosulfate. 2. Use an alternative quencher: Sodium bisulfite or sodium sulfite are less likely to form sulfur under acidic conditions.[8] |
| Significant loss of product during aqueous workup. | The product may have some water solubility. | 1. Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This reduces the solubility of organic compounds in the aqueous layer.[8][11] 2. Back-extraction: Extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[13] |
| Difficulty separating constitutional isomers. | Isomers often have very similar physical properties.[1] | 1. Column Chromatography: This is often the most effective method for separating isomers.[1][14][15] Experiment with different solvent systems (eluents) to achieve optimal separation.[16] 2. High-Performance Liquid Chromatography (HPLC) or Preparative Gas Chromatography (GC): For very challenging separations, these high-resolution techniques may be necessary.[1] |
| Product degradation during column chromatography. | The silica gel stationary phase can be slightly acidic, leading to the degradation of sensitive compounds.[1] | 1. Use neutral or deactivated silica gel: This minimizes the acidic nature of the stationary phase. 2. Add a base to the eluent: A small amount of a non-nucleophilic base, such as triethylamine, can be added to the solvent system to neutralize the silica gel. |
| The purified product is unstable and degrades over time. | Brominated compounds can be susceptible to dehalogenation, hydrolysis, or oxidation.[1] | 1. Ensure complete removal of acids/bases: Residual acidic (e.g., HBr) or basic impurities can catalyze degradation. 2. Store properly: Keep the purified compound in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) to minimize light and air exposure.[1] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This protocol is a standard and effective method for the removal of excess bromine.
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[8]
-
Quenching Procedure: a. Cool the reaction mixture to room temperature. An ice bath may be used for reactions conducted at elevated temperatures.[8] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[8] c. Continue the addition until the characteristic red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[4]
-
Work-up: a. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[8] b. Wash the organic layer with water and then with brine.[8][14] c. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[8] d. Filter to remove the drying agent and concentrate the organic layer under reduced pressure to isolate the crude product.[8]
dot graph "Quenching_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
A [label="Reaction Mixture\n(contains excess Br2)"]; B [label="Cool to Room Temperature"]; C [label="Slowly add 10% Na2S2O3 (aq)\nwith vigorous stirring"]; D [label="Color disappears"]; E [label="Separatory Funnel:\nSeparate Layers"]; F [label="Wash Organic Layer\n(Water, Brine)"]; G [label="Dry Organic Layer\n(e.g., Na2SO4)"]; H [label="Filter and Concentrate"]; I [label="Crude Product"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption [label="General workflow for quenching excess bromine.", shape=plaintext, fontsize=10];
Protocol 2: Removal of Acidic Byproducts via Acid-Base Extraction
This technique is used to remove acidic impurities, such as HBr, from the organic product.[17]
-
Initial Workup: After quenching any excess bromine as described in Protocol 1, separate the organic and aqueous layers.
-
Base Wash: a. To the separatory funnel containing the organic layer, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] b. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolution of carbon dioxide gas. c. Separate the aqueous layer. d. Repeat the wash with sodium bicarbonate solution if necessary (test the pH of the aqueous layer to ensure it is basic).
-
Final Washes and Drying: a. Wash the organic layer with water and then with brine.[11] b. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product, now free of acidic impurities.
dot graph "Acid_Removal_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#FBBC05"];
A [label="Organic Layer from Quenching\n(contains HBr)"]; B [label="Add Saturated NaHCO3 (aq)"]; C [label="Shake and Vent Funnel"]; D [label="Separate Aqueous Layer"]; E [label="Wash with Water and Brine"]; F [label="Dry, Filter, and Concentrate"]; G [label="Acid-Free Product"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption [label="Workflow for removing acidic byproducts.", shape=plaintext, fontsize=10];
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid brominated compounds.[2]
-
Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] Common solvents for brominated aromatics include ethanol, methanol, hexane, and toluene.[2] A mixed solvent system, like ethanol/water, can also be very effective.[2][18]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.[19]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl.[1][2]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[20] Dry the purified crystals in a desiccator or vacuum oven.[21]
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[8] | 2:1[8] | Can form sulfur in acidic conditions.[4] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[8] | 1:1[22] | A good alternative to thiosulfate in acidic media.[4] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[10] | 1:2 | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution | 1:1 | Effective and avoids sulfur precipitation.[8] |
| Sodium Hydroxide | NaOH | Dilute aqueous solution | 2:1[23] | Forms sodium bromide and sodium hypobromite.[23] Be cautious if your product is base-sensitive. |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | The product is a dibrominated alkane that will remain in the organic layer and may require removal by chromatography or distillation.[4][8] |
References
-
Brainly. (2024, January 22). [FREE] How will you destroy an excess of bromine in your reaction mixture? Show the relevant chemical. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine? Retrieved from [Link]
-
Quora. (2020, December 18). How to remove bromine from a reaction mixture? Retrieved from [Link]
-
Reddit. (2013, May 20). [organic chem] Why is sodium bisulfite added in this reaction? Retrieved from [Link]
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS? Retrieved from [Link]
-
YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Chegg. (2016, April 23). Sodium thiosulfate (Na2S2O3) can be used to reduce Br2 to harmless Br-. Retrieved from [Link]
-
YouTube. (2019, May 6). Lecture 30 : Bromine and Bromine Compounds. Retrieved from [Link]
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-
ResearchGate. (2018, May 14). How to neutralize gaseous bromine? Retrieved from [Link]
-
Reddit. (2022, July 27). Neutralizing bromine that's eaten through container? Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
YouTube. (2021, January 22). Bromination part VIII - recrystallization continued. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Brainly. (2023, September 28). [FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine. Retrieved from [Link]
-
(n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
Reddit. (2015, February 28). Recrystallization question. Retrieved from [Link]
-
YouTube. (2021, January 31). Recrystallization of bromoacetanilide round II finished. Retrieved from [Link]
-
(n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link] 35
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- 23. brainly.com [brainly.com]
Technical Support Center: Strategies for Regioselective Bromination of 2,2-Difluorobenzo[d]dioxole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the regioselective bromination of 2,2-difluorobenzo[d]dioxole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes, improve yields, and ensure high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer from the electrophilic bromination of 2,2-difluorobenzo[d]dioxole and why?
A1: The major product expected from the electrophilic aromatic substitution (EAS) of 2,2-difluorobenzo[d]dioxole is 5-bromo-2,2-difluorobenzo[d]dioxole .
The directing effects of the substituents on the aromatic ring govern the regiochemical outcome.[1][2]
-
Dioxole Oxygens : The two oxygen atoms are powerful electron-donating groups (EDGs) due to their ability to donate a lone pair of electrons into the aromatic system via resonance (+M effect).[3] Activating groups like these direct incoming electrophiles to the ortho and para positions.
-
Difluoromethylenedioxy Bridge (-OCF₂O-) : While the oxygens are activating, the two fluorine atoms are strongly electronegative, creating an electron-withdrawing inductive effect (-I effect). However, the resonance effect of the oxygens is dominant in directing the substitution.
Considering the positions relative to the activating oxygen atoms:
-
Position 5 : This position is para to one of the ring oxygens and meta to the other.
-
Position 4 : This position is ortho to one of the ring oxygens and meta to the other.
Electrophilic attack at the para position (Position 5) is generally favored over the ortho position (Position 4) due to reduced steric hindrance. The resulting carbocation intermediate (a Wheland intermediate) is effectively stabilized by the resonance contribution from the para oxygen atom.[3][4] Therefore, bromination preferentially occurs at the 5-position.
Q2: Which brominating agents are suitable for this reaction?
A2: The choice of brominating agent is critical for controlling reactivity and selectivity. Suitable agents range from molecular bromine to N-bromoamides.
-
Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent.[5] It is a potent brominating agent but can sometimes lead to over-bromination if not carefully controlled. A procedure using bromine in water has been reported to be effective for this substrate.[6]
-
N-Bromosuccinimide (NBS) : A milder and easier-to-handle solid brominating agent.[7] It is often used with an acid catalyst or in a polar solvent to enhance its electrophilicity. Recent studies have shown that additives like lactic acid derivatives can activate NBS through halogen bonding, improving reactivity and selectivity under mild conditions.[8]
-
Tetraalkylammonium Tribromides (e.g., TBA-Br₃) : These reagents can offer high para-selectivity for certain activated aromatic systems, providing a controlled release of bromine.[7][9]
Q3: Does the reaction require a catalyst?
A3: Not always, but it is often recommended. The 2,2-difluorobenzo[d]dioxole ring is considered activated due to the dioxole oxygens, so it can react with strong electrophiles like Br₂ without a catalyst. However, using a catalyst or an activating additive can enhance the reaction rate and improve selectivity, especially when using milder reagents like NBS.[5][8] For instance, a Lewis acid like FeBr₃ polarizes the Br-Br bond, creating a more potent electrophile.[5]
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of the 4-bromo isomer, leading to poor regioselectivity.
This is a common issue when reaction conditions are not optimized. The energy difference between the transition states leading to the 5-bromo (para) and 4-bromo (ortho) isomers can be small.
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// Node Definitions Start [label="Poor Regioselectivity\n(Mixture of 5- and 4-bromo isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Possible Cause:\nReaction is under\nThermodynamic Control", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Possible Cause:\nSteric Effects of\nBrominating Agent", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Possible Cause:\nHigh Reagent\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Action:\nLower Reaction Temperature\n(e.g., 0°C to -20°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Action:\nSwitch to a Bulkier or Milder\nBrominating Agent\n(e.g., NBS, TBA-Br₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Action:\nSlowly Add Brominating Agent\n(Dropwise Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Outcome [label="Improved 5-Bromo Selectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> {Cause1, Cause2, Cause3}; Cause1 -> Sol1 [label="Higher temperatures can favor\nthe thermodynamic product, which\nmay not be the desired isomer.[10]"]; Cause2 -> Sol2 [label="Bulky reagents may have difficulty\naccessing the more hindered\northo-position.[10]"]; Cause3 -> Sol3 [label="Maintains low concentration of the\nelectrophile, enhancing kinetic\nselectivity.[10]"]; {Sol1, Sol2, Sol3} -> Outcome; }
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: The reaction yield is low, or a large amount of starting material remains.
Low conversion can stem from several factors related to reagent activity and reaction conditions.
-
Possible Cause: Insufficiently electrophilic brominating agent.
-
Solution: If using NBS, consider adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid to increase the electrophilicity of the bromine. Alternatively, switch to a more powerful brominating agent like elemental bromine with a Lewis acid catalyst.
-
-
Possible Cause: Reaction temperature is too low or reaction time is too short.
-
Solution: While low temperatures favor selectivity, they also slow down the reaction rate. Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider allowing it to warm slowly to room temperature or extending the reaction time.
-
-
Possible Cause: Impure reagents or solvents.
-
Solution: Ensure that the starting material is pure and that all solvents are anhydrous, as water can react with some brominating agents and catalysts. Verify the quality of your brominating agent; NBS, for example, can decompose over time.
-
Problem 3: I am observing dibrominated or polybrominated side products.
The formation of multiple bromination products indicates that the aromatic ring is highly activated and reacting further after the initial substitution.
-
Possible Cause: Excess brominating agent.
-
Solution: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent relative to the substrate. Using a significant excess will invariably lead to over-bromination.
-
-
Possible Cause: High local concentration of the brominating agent.
-
Solution: Add the brominating agent slowly (dropwise) as a solution to the reaction mixture. This maintains a low concentration of the electrophile at all times, favoring monosubstitution.
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or below). This reduces the overall reaction rate and provides better control, minimizing the chance of a second bromination event.
-
Data Summary: Comparison of Bromination Conditions
The following table summarizes representative conditions for the regioselective bromination of aromatic systems, which can be adapted for 2,2-difluorobenzo[d]dioxole.
| Brominating Agent | Catalyst / Solvent System | Temperature | Typical Selectivity | Key Considerations |
| Br₂ | Water | 25°C to 85°C | Good to Excellent (for 5-bromo)[6] | Simple procedure, but requires handling of elemental bromine. Temperature control is important.[6] |
| NBS | Acetonitrile / Water | Room Temp | Good to Excellent | Mild conditions. Rate and selectivity can be enhanced with catalytic additives.[8] |
| NBS | Silica Gel | Solvent-free or CH₂Cl₂ | High para-selectivity[7] | Heterogeneous conditions can simplify workup and improve selectivity.[7] |
| TBA-Br₃ | Dichloromethane | 0°C to RT | Often high para-selectivity | Solid reagent, easy to handle. Can give reliable results where other methods fail.[9] |
Detailed Experimental Protocol: Synthesis of 5-Bromo-2,2-difluorobenzo[d]dioxole
This protocol is adapted from a known procedure and serves as an excellent starting point for achieving high yield and selectivity.[6]
Materials:
-
2,2-difluorobenzo[d]dioxole (1.0 eq)
-
Molecular Bromine (Br₂) (1.4 eq)
-
Deionized Water
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
An appropriate organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, charge the 2,2-difluorobenzo[d]dioxole (e.g., 10.0 g, 63.3 mmol) and water (e.g., 23 mL).
-
Reagent Addition: Begin stirring the mixture. From the dropping funnel, add bromine (e.g., 14.1 g, 88.6 mmol, 1.4 eq) dropwise to the flask at room temperature over approximately 1 hour. An exotherm may be observed, potentially raising the temperature to around 85°C.
-
Reaction: After the addition is complete, heat the reaction mixture and maintain it at 85°C for 8 hours. Monitor the reaction progress periodically by TLC or GC-MS to ensure consumption of the starting material.
-
Workup - Quench and Wash: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic and aqueous layers should be separated.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bisulfite (to quench any remaining bromine) and then with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts).
-
Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 5-bromo-2,2-difluorobenzo[d]dioxole can be purified by vacuum distillation to yield a colorless to almost colorless liquid.[6] Purity should be assessed by GC-MS and NMR.
References
- BenchChem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS.
- ChemicalBook. (2023). 5-Bromo-2,2-difluorobenzodioxole.
- Biosynth. (n.d.). 5-Bromo-2,2-difluoro-1,3-benzodioxole.
-
MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2999. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 5-Bromo-2,2-difluoro-1,3-benzodioxole, 97%.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
- Fisher Scientific. (n.d.). 5-Bromo-2,2-difluoro-1,3-benzodioxole, 97%.
-
University of Calgary. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
-
De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(1), 107-117. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4636-4644. Retrieved from [Link]
Sources
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- 2. Directing Effects | ChemTalk [chemistrytalk.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. 5-Bromo-2,2-difluorobenzodioxole | 33070-32-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Improving the efficiency of Buchwald-Hartwig coupling for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Technical Support Center: Buchwald-Hartwig Amination of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Welcome to the technical support guide for optimizing the Buchwald-Hartwig amination of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help researchers overcome common challenges associated with this specific substrate. The inherent complexities of this molecule—namely its steric hindrance, electronic properties, and two potential reaction sites—require a carefully tailored approach to achieve high efficiency and selectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with this substrate.
Q1: I'm observing little to no product formation. What are the primary factors to investigate?
A low or zero yield is typically traced back to one of three areas: the catalyst system (palladium source and ligand), the base, or the reaction conditions.
-
Inactive Catalyst: Ensure you are using an air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which generates the active Pd(0) species more reliably than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] The choice of phosphine ligand is critical; for hindered substrates, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[2]
-
Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][3] Weaker bases like K₃PO₄ or Cs₂CO₃ may not be strong enough, leading to a stalled reaction.[1]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vial is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed before use.
Q2: My main issue is controlling selectivity. I'm getting a mixture of mono- and di-aminated products. How can I favor one over the other?
Selectivity is governed by reaction stoichiometry, temperature, and catalyst choice.
-
For Mono-amination: Use a slight excess (1.1-1.2 equivalents) of the amine coupling partner relative to your dibromo substrate. Running the reaction at a lower temperature (e.g., 60-80 °C) can also enhance selectivity for the less sterically hindered C4-Br position.
-
For Di-amination: A significant excess of the amine (≥ 2.5 equivalents) and the base (≥ 3.0 equivalents) is required. Higher temperatures (100-110 °C) are also necessary to overcome the steric hindrance at the C6-Br position.
Q3: Which of the two bromine atoms is more likely to react first?
The bromine at the C4 position is electronically and sterically favored to react first. The C6-bromine is ortho to the bulky -NH₂ group and the gem-difluoro dioxolane ring system, creating significant steric hindrance that slows the approach of the palladium catalyst.[2] DFT studies on similar systems have shown that the energy barrier for oxidative addition is lower at less hindered sites.[4][5] Therefore, under kinetically controlled conditions, mono-amination will predominantly occur at the C4 position.
Q4: The reaction is producing a significant amount of a debrominated side product. What is this, and how can I prevent it?
This side product is likely the result of hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom.[6] This occurs when an intermediate palladium-hydride species forms and reductively eliminates the arene instead of the desired amine. This pathway can compete with the main catalytic cycle, especially with sterically hindered substrates or when using primary aliphatic amines.[6][7]
To minimize hydrodehalogenation:
-
Ensure your base is completely anhydrous. Water can be a source of protons.
-
Use highly pure, degassed solvents and reagents.
-
Consider using a different base, such as LHMDS, which is less prone to side reactions.[1]
-
Employing specific ligands designed to accelerate reductive elimination can also outcompete the hydrodehalogenation pathway.[8]
Section 2: In-Depth Troubleshooting Guides
Problem: Consistently Low Yield (<50%)
If basic troubleshooting from the FAQ section does not resolve low yield issues, a more systematic optimization of parameters is required.
Caption: A decision tree for troubleshooting low yields.
Table 1: Ligand Selection Guide for Hindered Substrates
| Ligand | Class | Key Features & Recommendations |
| XPhos | Dialkylbiarylphosphine | Excellent starting point. Good for a wide range of amines.[9] |
| RuPhos | Dialkylbiarylphosphine | Often effective for secondary amines and can sometimes outperform XPhos in sterically demanding cases.[2] |
| BrettPhos | Dialkylbiarylphosphine | Specifically designed for coupling primary amines, can be very effective for this substrate class.[10] |
| tBuXPhos | Dialkylbiarylphosphine | More sterically demanding than XPhos; a good choice if XPhos fails. |
| SPhos | Dialkylbiarylphosphine | Another highly active ligand, particularly useful in challenging couplings.[4][5] |
Table 2: Base and Solvent Compatibility
| Base | pKa (Conjugate Acid) | Common Solvents | Comments |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, highly effective, but can promote side reactions with sensitive functional groups.[1][3] |
| KOtBu | ~19 | Toluene, Dioxane, THF | Similar to NaOtBu, sometimes offers different solubility profiles.[9] |
| LHMDS | ~26 | Toluene, THF | Very strong, non-nucleophilic. Can be beneficial if hydrodehalogenation is an issue. |
| Cs₂CO₃ | ~10 | Dioxane, THF, DMF | Generally too weak for this transformation unless paired with specific ligands like Xantphos for amide couplings.[1][11] |
Section 3: Protocols & Methodologies
Note: These protocols are starting points. Optimization may be required based on the specific amine coupling partner. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 3.1: Selective Mono-amination at the C4 Position
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the base (NaOtBu, 1.4 equiv.). Then, add the amine coupling partner (1.2 equiv.) followed by degassed anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2: Procedure for Di-amination
-
Preparation: Follow step 1 from Protocol 3.1, but increase the catalyst loading (e.g., tBuXPhos Pd G3, 4 mol%) and ligand (tBuXPhos, 8 mol%).
-
Inert Atmosphere: Follow step 2 from Protocol 3.1.
-
Reagent Addition: Under a positive pressure of argon, add the base (NaOtBu, 3.0 equiv.). Then, add the amine coupling partner (2.5 equiv.) followed by degassed anhydrous toluene or CPME (to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C.
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 3.1.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Mechanistic Insights
Understanding the underlying mechanism is key to rational troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][6]
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[1][12]
Key Steps & Implications for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the C-Br bond. This is often the rate-limiting step.[2] For your substrate, this step is faster at the less sterically hindered C4-Br bond. Bulky, electron-rich ligands accelerate this step.[13][14]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amide intermediate. The strength of the base is crucial here.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst. This step is also accelerated by sterically bulky ligands, which create a more congested coordination sphere around the palladium, favoring the elimination of the product.[2]
References
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal. Available at: [Link]
-
Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Tailing of Basic Amines on Acidic Silica Gel Columns
Welcome to our dedicated technical support guide for chromatographers. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and resolution. One of the most persistent challenges in chromatography is the peak tailing of basic compounds, particularly amines, on standard silica gel stationary phases. This guide provides an in-depth analysis of the problem, practical troubleshooting steps, and advanced strategies to restore peak symmetry and ensure the integrity of your analytical results.
The Root Cause: Unmasking the Chemistry of Amine Tailing
Before troubleshooting, it is crucial to understand the underlying chemical interactions responsible for peak tailing. The issue stems from a fundamental acid-base incompatibility between the analyte and the stationary phase.
Standard silica gel, the most common stationary phase, has a surface populated with silanol groups (Si-OH).[1][2] These silanol groups are weakly acidic, with a pKa around 3.8–4.2, and can readily donate a proton.[3] Basic amines, on the other hand, possess lone pairs of electrons on the nitrogen atom, making them proton acceptors.
This creates a strong secondary retention mechanism. The acidic silanols can protonate the basic amine, leading to a strong ionic interaction that holds the amine on the stationary phase longer than desired.[4][5][6][7] This interaction is not uniform across all analyte molecules, causing some to be retained much longer, resulting in a delayed elution and a characteristic "tailing" peak shape.[8]
Caption: Interaction between a basic amine and acidic silanol groups on the silica surface.
Troubleshooting Guide & FAQs
This section addresses the most common questions and provides direct, actionable solutions to resolve amine peak tailing.
Q1: My basic amine peak is tailing significantly. What is the most immediate step I can take?
The fastest and most common solution is to modify your mobile phase by adding a small amount of a basic competitor, often called a "tailing suppressor." This additive will compete with your amine analyte for the active acidic silanol sites on the column.
Q2: How do basic additives like triethylamine (TEA) work to improve peak shape?
Triethylamine (TEA) is a volatile organic base that is widely used for this purpose.[9][10] When added to the mobile phase, the TEA molecules, being basic themselves, preferentially interact with and bind to the acidic silanol groups on the silica surface.[11][12] This process effectively "masks" or "shields" the silanol groups, preventing them from strongly interacting with your basic amine analyte.[13] As a result, the primary retention mechanism (e.g., hydrophobic interaction in reversed-phase) dominates, leading to a more symmetrical peak shape.
Caption: How triethylamine (TEA) masks acidic silanol sites to prevent peak tailing.
Q3: What concentration of a basic modifier should I use, and how do I prepare it?
A common starting point is to add 0.1% to 0.5% (v/v) of triethylamine (TEA) or a similar base (like diethylamine) to the mobile phase. It is crucial to add the modifier to both the aqueous and organic components of your mobile phase in gradient methods to ensure consistent suppression throughout the run.[7]
| Mobile Phase Additive | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Most common; has a strong odor.[14] |
| Diethylamine (DEA) | 0.1 - 0.5% (v/v) | Can be more effective than TEA for certain amines.[11] |
| Ammonia Solution | Add to adjust pH | Used to raise mobile phase pH, especially for high-pH stable columns. |
Protocol 1: Preparation of a Triethylamine-Modified Mobile Phase
-
Objective: To prepare a 0.1% TEA-modified mobile phase for reversed-phase HPLC.
-
Materials: HPLC-grade water, HPLC-grade organic solvent (e.g., acetonitrile or methanol), Triethylamine (HPLC grade).
-
Procedure:
-
For 1 Liter of mobile phase, measure 999 mL of your desired solvent mixture (e.g., 500 mL water and 499 mL acetonitrile).
-
Using a micropipette, add 1.0 mL of triethylamine to the solvent mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
-
Important: If you are using a buffer, prepare the buffer solution first, adjust the pH, and then add the TEA and organic solvent. TEA is a base and will raise the final pH.[12]
-
Q4: Can I adjust the mobile phase pH instead of using an additive?
Yes, controlling the mobile phase pH is a powerful tool to manage the retention and peak shape of ionizable compounds like amines.[15] The strategy depends on your column's stability:
-
Low pH (pH < 3): At a low pH, the acidic silanol groups (pKa ~4) are fully protonated (Si-OH) and thus neutral.[1][5] This minimizes the strong ionic interaction with the (now protonated) basic amine. However, standard silica columns can degrade at pH below 3.[5] Specialized columns like Agilent ZORBAX StableBond (SB) are designed for low pH operation.
-
High pH (pH > 8): Modern pH-stable columns (e.g., hybrid silica or polymer-based) allow operation at high pH.[16] At a high pH, the basic amine analyte is in its neutral, un-ionized form (R-NH2), which significantly reduces its affinity for the (now deprotonated) silanol groups (Si-O⁻).[17] This approach is highly effective for improving peak shape and can also alter selectivity.[16]
Q5: I've added TEA, but my peak is still tailing. What other issues could be at play?
If a mobile phase modifier does not solve the problem, the issue may be physical rather than chemical. Consider these possibilities:
-
Column Bed Deformation: A void at the column inlet or channels in the packing bed can cause peak distortion.[6] This can be diagnosed by injecting a neutral, non-tailing compound; if it also tails, the problem is likely physical.[18] Replacing the column is the definitive solution.
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[8][19]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6][8] Try diluting your sample and re-injecting to see if the peak shape improves.
Advanced Strategies: When Mobile Phase Modification Isn't Enough
Sometimes, a more robust solution requires changing the stationary phase to one inherently more compatible with basic analytes.
Alternative Stationary Phases
Modern column technology offers several alternatives to standard acidic silica.
| Column Type | Mechanism for Reducing Tailing | Best For... |
| End-Capped Columns | Residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilyl), making them less active.[4][6] | General purpose improvement over non-end-capped columns. |
| Amino-Propyl (NH2) Columns | The silica surface is bonded with aminopropyl groups, creating a less acidic, more "base-friendly" surface.[2][20][21] | Normal-phase or HILIC separation of polar basic compounds.[22][23] |
| Polar-Embedded Group Columns | A polar functional group (e.g., amide, carbamate) is embedded into the alkyl chain, shielding analytes from residual silanols.[19][24] | Improving peak shape for bases without using mobile phase additives. |
| High pH Stable Columns | Made from hybrid organic/inorganic silica or polymeric materials stable up to pH 12.[16][17] | Running methods at high pH to keep basic analytes in their neutral form. |
Ion-Pair Chromatography
For highly basic or charged amines, ion-pair chromatography can be an effective strategy. This technique involves adding an ion-pairing reagent to the mobile phase. For basic (cationic) analytes, an anionic ion-pairing reagent like an alkyl sulfonate is used.[25][26]
The reagent has a charged head group that forms an ion pair with the charged analyte and a hydrophobic tail that interacts with the reversed-phase stationary phase. This process neutralizes the charge and provides a consistent retention mechanism, improving peak shape and retention.[27][28]
Troubleshooting Decision Tree
Use this workflow to diagnose and resolve amine tailing issues systematically.
Sources
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- 6. gmpinsiders.com [gmpinsiders.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 17. waters.com [waters.com]
- 18. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 19. chromtech.com [chromtech.com]
- 20. glsciencesinc.com [glsciencesinc.com]
- 21. sorbtech.com [sorbtech.com]
- 22. NH2 Column, Normal Phase Amino HPLC Column - Hawach [hawachhplccolumn.com]
- 23. separationmethods.com [separationmethods.com]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 27. One moment, please... [obrnutafaza.hr]
- 28. itwreagents.com [itwreagents.com]
Scaling up the synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine for gram-scale production
Technical Support Center: Gram-Scale Synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the gram-scale synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine. The synthesis of halogenated aromatic amines is a critical process in the development of pharmaceuticals and advanced materials.[1] This document outlines a plausible multi-step synthesis, focusing on potential challenges and offering detailed troubleshooting solutions in a practical question-and-answer format.
The proposed synthetic pathway begins with the commercially available starting material, 2,2-difluorobenzo[d][2][3]dioxole, and proceeds through nitration, subsequent bromination, and final reduction. Each step presents unique challenges when scaling to gram quantities, from managing exothermic reactions to ensuring chemoselectivity and achieving high purity in the final product.
Overall Synthetic Workflow
The synthesis is logically structured in three primary stages, each with its own set of parameters and potential hurdles.
Caption: Proposed synthetic pathway for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The solutions are based on established chemical principles and best practices for scaling up reactions.
Part 1: Nitration of 2,2-Difluorobenzo[d]dioxole
The introduction of a nitro group is a critical first step. Nitration reactions are highly exothermic and require strict control over reaction conditions to prevent side reactions and ensure safety.[4][5]
Q1: My nitration reaction is showing low conversion to the desired 5-nitro product. What are the likely causes?
A1: Low conversion is typically linked to three factors: reagent concentration, temperature control, or insufficient reaction time.
-
Reagent Potency: Ensure that you are using concentrated nitric acid (68-70%) and sulfuric acid (98%). The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Using older or less concentrated acids will significantly slow down the reaction.
-
Temperature Management: The reaction is highly exothermic. It is crucial to maintain the temperature between 0-5°C during the addition of the nitrating mixture. If the temperature rises too high, it can lead to degradation of the starting material and the formation of unwanted byproducts. A higher temperature does not necessarily equate to a faster useful reaction.[4]
-
Reaction Time: After the initial addition, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a sufficient period. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A2: The dioxole group is ortho-, para-directing. While the 5-position (para to the ether-like oxygens) is sterically and electronically favored, some formation of the 4-nitro isomer is possible. To minimize this, ensure slow, controlled addition of the nitrating agent at low temperatures. This maximizes kinetic control, favoring the formation of the thermodynamically more stable 5-nitro isomer. Purification via column chromatography may be necessary to isolate the desired product.
Q3: What are the essential safety precautions for a gram-scale nitration?
A3: Safety is paramount.[4]
-
Engineering Controls: Always perform the reaction in a certified chemical fume hood with adequate ventilation.[4] Ensure an emergency eyewash and shower are readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, a chemical-resistant lab coat, and safety goggles with a face shield.[4]
-
Procedure: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the substrate solution. Never add the substrate to the nitrating mixture , as this can create a localized hot spot and an uncontrolled exotherm. The reaction should be conducted in a flask equipped with a magnetic stirrer and an external cooling bath (ice-salt or cryocooler).
-
Quenching: Quench the reaction by slowly pouring the reaction mixture over crushed ice. This should be done carefully and behind a safety shield.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Controls exotherm, minimizes byproduct formation.[4] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Ensures formation of the nitronium ion (NO₂⁺). |
| Addition | Dropwise addition of nitrating mix | Prevents uncontrolled temperature spikes. |
| Safety | Fume hood, PPE, Ice bath | Mitigates risks from corrosive and reactive chemicals.[4] |
Part 2: Dibromination of 5-Nitro-2,2-difluorobenzo[d]dioxole
This step involves electrophilic aromatic substitution. The existing nitro and dioxole groups will direct the incoming bromine atoms to the 4 and 6 positions.
Q1: The bromination is incomplete, yielding primarily the mono-brominated product. How can I drive the reaction to completion?
A1: Incomplete dibromination is usually a result of insufficient electrophilicity of the brominating agent or deactivation of the aromatic ring by the nitro group.
-
Stoichiometry: Ensure you are using at least 2.0 equivalents of the brominating agent (e.g., molecular bromine, Br₂). For a gram-scale reaction, using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Catalyst: The nitro group is strongly deactivating, making the second bromination slower than the first. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or anhydrous iron powder, is essential to polarize the Br-Br bond and increase its electrophilicity.
-
Solvent and Temperature: Using a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) is common. Gently heating the reaction (e.g., to 40°C or reflux) may be necessary to overcome the activation energy for the second bromination, but this should be monitored carefully to avoid side reactions.
Q2: I'm concerned about the hazards of using liquid bromine. Are there safer alternatives?
A2: Yes, N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine. It is a solid, making it easier to handle. When using NBS, a catalytic amount of a radical initiator (like AIBN) or an acid catalyst is often required. For aromatic bromination, using NBS in a strong acid like sulfuric acid or with a Lewis acid can be effective.
Q3: What are the key safety measures for handling bromine?
A3: Bromine is highly corrosive, toxic, and volatile.[6][7]
-
Handling: Always handle liquid bromine in a chemical fume hood.[6] Wear appropriate PPE, including neoprene or nitrile gloves, safety goggles, a face shield, and a lab coat.[6]
-
Storage: Store bromine in a cool, dry, well-ventilated area away from incompatible materials like reducing agents, metals, and organic compounds.[6]
-
Spill Management: In case of a spill, evacuate the area. Neutralize small spills with a solution of sodium thiosulfate. Do not use combustible materials like sawdust to absorb bromine.[6] Have a spill kit readily available.
Part 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the target amine. This transformation must be done without affecting the bromine substituents (dehalogenation).
Q1: Which reducing agent is best for this substrate to avoid dehalogenation?
A1: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a very common method for nitro reduction, but it carries a significant risk of dehalogenation, especially with aryl bromides.[8] For this substrate, metal/acid reduction methods are generally more reliable.
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly effective method for reducing aromatic nitro groups in the presence of halogens. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate with concentrated hydrochloric acid.
-
Iron (Fe) Powder: Reduction with iron powder in the presence of an acid (like acetic acid) or an electrolyte (like ammonium chloride in aqueous ethanol) is an economical, effective, and environmentally greener alternative.[3] It is known for its high chemoselectivity, preserving most other functional groups.[8]
Q2: My reduction with SnCl₂ is sluggish and gives a low yield. What can I do?
A2:
-
Stoichiometry: A significant excess of SnCl₂ is required. Typically, 3 to 5 equivalents are used per nitro group.
-
Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, the tin salts form a complex with the product amine. To break this complex and isolate the free amine, the acidic reaction mixture must be basified, typically with a concentrated NaOH or NaHCO₃ solution, until the pH is strongly alkaline. The product can then be extracted with an organic solvent. Be prepared for the formation of tin hydroxide precipitates, which can sometimes complicate the extraction.
Caption: Troubleshooting workflow for the nitro reduction step.
Part 4: Purification of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Final purification is crucial to meet the quality standards required for drug development and materials science.
Q1: I'm having trouble purifying the final amine product by standard silica gel chromatography. The compound is streaking and the yield is low.
A1: This is a very common issue. Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing (streaking), and irreversible adsorption (low yield).[9]
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica and dramatically improve the chromatography.[10]
-
Use of a Different Stationary Phase: For difficult separations, consider using an alternative stationary phase. Amine-functionalized silica columns are commercially available and are specifically designed to purify basic compounds without the need for mobile phase modifiers.[9] Alumina (basic or neutral) can also be a good alternative to silica.
-
Recrystallization: If the product is a solid and has reasonable purity (>90%), recrystallization is an excellent and scalable method for final purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
Q2: The purified amine is a white solid, but it turns brown/purple upon standing. Why is this happening and how can I prevent it?
A2: Aromatic amines are notoriously susceptible to air oxidation, which often leads to the formation of highly colored impurities.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Light Sensitivity: Keep the product in an amber vial or a container protected from light, as photo-oxidation can also occur.
-
Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
References
- Vertex AI Search. (2024). Bromination safety.
- Rutgers University. (n.d.). Bromine.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Vertex AI Search. (2024). Nitration reaction safety.
- Lecomte, F., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Google Patents. (n.d.). Production of halogenated aromatic amine.
- Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
- Google Patents. (n.d.). Process for preparation of aromatic halides from aromatic amines.
- Google Patents. (n.d.). Process for the preparation of chlorine-substituted aromatic amines.
- National Institutes of Health (NIH). (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Yang, C., et al. (n.d.). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry.
-
ResearchGate. (2026). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[2][3][6]-benzothiadiazole.... Retrieved from
- Google Patents. (n.d.). Process for the purification of amines.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
-
Benchchem. (n.d.). 4,6-Dibromo-2,2-difluorobenzo[d][2][3]dioxol-5-amine. Retrieved from
- Syla. (n.d.). The Role of Halogenated Aromatics in Modern Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. carlroth.com [carlroth.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Interpretation of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
This guide provides an in-depth analysis of the mass spectrometry data for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (Molecular Formula: C₇H₃Br₂F₂NO₂, Molecular Weight: 330.909 g/mol )[1]. Designed for researchers and drug development professionals, this document compares two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a comprehensive framework for structural verification and characterization.
Foundational Principles of Ionization for Complex Molecules
The choice of ionization technique is paramount in mass spectrometry, as it dictates the nature of the resulting mass spectrum. For a multifaceted molecule like 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, which contains an aromatic amine, a dibrominated ring, and a difluorinated dioxole moiety, a dual-pronged approach using both hard and soft ionization methods yields the most complete structural picture.
Electron Ionization (EI): The Structural Elucidation Tool
Electron Ionization (EI) is a high-energy, "hard" ionization technique where the analyte is bombarded with a beam of energetic electrons (typically 70 eV)[2]. This process imparts significant excess energy into the newly formed radical cation (molecular ion, M•+), causing it to undergo extensive and predictable fragmentation[3]. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable information about the analyte's structure. The stability of the aromatic ring in the target molecule suggests that a discernible molecular ion will be present, which is a crucial starting point for interpretation[4].
Electrospray Ionization (ESI): The Molecular Weight Confirmation Tool
In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol[5]. This method imparts very little excess energy, resulting in minimal fragmentation. For small molecules like our target compound, ESI typically produces a protonated molecule, [M+H]⁺. This makes ESI an exceptionally reliable method for unequivocally determining the molecular weight of the analyte[5]. It is the preferred method for samples analyzed via liquid chromatography (LC-MS)[6][7].
Predicting the Mass Spectrum of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
A priori prediction of the mass spectrum is a critical step in data interpretation. By understanding the key structural features of the molecule, we can anticipate the most salient features of its mass spectrum.
The Molecular Ion: A Unique Isotopic Signature
The molecular ion region provides the most definitive evidence for the compound's identity. Two key rules govern its appearance:
-
The Nitrogen Rule : A molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass[8][9][10]. Our target molecule contains one nitrogen atom, and its calculated nominal mass is 329 Da (using the most abundant isotopes, ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁹F, ¹⁶O).
-
The Bromine Isotopic Pattern : Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio)[11][12]. A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for any bromine-containing ion: an 'M' peak, an 'M+2' peak (one ⁸¹Br), and an 'M+4' peak (two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1 .
Combining these rules, we predict a molecular ion cluster in the EI spectrum at m/z 329, 331, and 333 with a 1:2:1 intensity ratio. In the positive-ion ESI spectrum, we expect a corresponding [M+H]⁺ cluster at m/z 330, 332, and 334 . This distinct isotopic pattern is a powerful diagnostic tool.
Predicted Electron Ionization (EI) Fragmentation Pathways
The high energy of EI-MS will induce cleavage at various points in the molecule. The most probable fragmentation events are driven by the stability of the resulting ions and neutral losses.
-
Loss of Bromine : The C-Br bond is relatively weak, making the loss of a bromine radical (•Br) a highly favorable initial fragmentation step. This would result in a significant ion cluster at m/z 250, 252 (containing one Br atom, ~1:1 ratio).
-
Sequential Loss of Bromine : Following the initial loss, a second bromine radical can be lost, leading to an ion at m/z 171.
-
Loss of CO : A common fragmentation pathway for benzodioxole structures is the loss of a neutral carbon monoxide (CO) molecule from the ring system[13].
-
Loss of HF or •CF₂ : Cleavage within the difluorodioxole ring could lead to the loss of neutral species like hydrogen fluoride (HF) or a difluorocarbene radical (•CF₂).
-
Amine-related Fragmentation : Aromatic amines can lose a hydrogen atom from the amine group to form an [M-1] ion[8].
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for the target molecule.
Comparative Analysis: EI-MS vs. ESI-MS
Neither technique alone provides a complete picture. It is the synergy between the detailed structural map from EI-MS and the unambiguous molecular weight from ESI-MS that provides the highest confidence in compound identification.
| Feature / Ion | Expected m/z (EI-MS) | Expected m/z (ESI-MS, Positive) | Information Provided |
| Molecular Ion | 329 / 331 / 333 (M•+) | 330 / 332 / 334 ([M+H]⁺) | Confirms Molecular Weight & Elemental Composition (Br, N) |
| Fragmentation | Extensive | Minimal to None | EI provides structural fingerprint; ESI confirms intact molecule |
| [M - Br]⁺ | 250 / 252 | Not Expected | Confirms presence of labile bromine atoms |
| [M - 2Br]⁺ | 171 | Not Expected | Confirms presence of two bromine atoms |
| [M - Br - CO]⁺ | 222 / 224 | Not Expected | Suggests benzodioxole ring structure |
This comparative approach is a self-validating system. If a prominent ion cluster at m/z 330/332/334 is observed in the LC-ESI-MS, the researcher can then search the GC-EI-MS data for a molecular ion at m/z 329/331/333 and the predicted fragment ions to build a complete and robust structural assignment.
Experimental Protocols & Data Interpretation Workflow
To ensure reproducible and high-quality data, standardized protocols are essential.
Protocol for GC-EI-MS Analysis
-
Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection : Inject 1 µL of the sample solution into the GC-MS system. Use a splitless or split injection depending on the sample concentration.
-
GC Separation : Use a standard non-polar column (e.g., DB-5ms). Program the oven with a temperature ramp from 100°C to 300°C at 10°C/min to ensure good separation and peak shape.
-
MS Acquisition (EI) : Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use the standard electron energy of 70 eV. Scan over a mass range of m/z 50-400.
Protocol for LC-ESI-MS Analysis
-
Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of a suitable solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water).
-
LC Separation : Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution, for example, from 10% acetonitrile in water to 95% acetonitrile over 10 minutes. Both mobile phases should contain 0.1% formic acid to promote protonation.
-
MS Acquisition (ESI) : Operate the ESI source in positive ion mode. Optimize capillary voltage (~3.5 kV), desolvation gas flow, and source temperature to achieve a stable signal for the [M+H]⁺ ion. Scan over a mass range of m/z 100-500.
Overall Data Acquisition and Interpretation Workflow
The following workflow ensures a logical and thorough interpretation of the acquired data.
Caption: Integrated workflow for MS data acquisition and interpretation.
Conclusion
The structural characterization of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine by mass spectrometry is a clear example of how a multi-faceted analytical approach provides superior, more reliable data. The soft ionization of ESI-MS offers an unambiguous confirmation of the molecular weight via the [M+H]⁺ ion, while the hard ionization of EI-MS provides a rich fragmentation pattern that acts as a structural fingerprint. By leveraging the complementary nature of these two techniques, researchers can confirm the identity and purity of this complex halogenated aromatic amine with a very high degree of confidence, which is essential for its application in research and development.
References
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
- Al-Omair, M. A., et al. (2014).
-
Angene Chemical. (n.d.). 4,6-Dibromo-2,2-difluorobenzo[d][8][14]dioxol-5-amine. Retrieved from Angene website.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- Mortensen, S. K., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry.
-
BLDpharm. (n.d.). 4,6-Dibromo-2,2-difluorobenzo[d][8][14]dioxol-5-amine. Retrieved from BLDpharm website.
- University of Calgary. (2021). Radicals and Mass Spectrometry (MS).
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments.
- Wikipedia. (n.d.). Electrospray ionization.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- El-Sakka, S. S., Soliman, A. H., & Imam, A. M. (2009).
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A Comparative Guide to the ¹⁹F NMR Analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
A Comparative Guide to the ¹⁹F NMR Analysis of 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine
Abstract
Fluorinated organic molecules are of paramount importance in pharmaceutical and agrochemical research. The fluorine atom's unique properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, robust analytical techniques for the unambiguous characterization of these compounds are essential. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary tool due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that minimizes signal overlap.[1][2][3] This guide provides an in-depth analysis of 4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine, a complex fluorinated aromatic amine. We will present a predictive analysis of its ¹⁹F NMR spectrum, a comparative analysis with simpler, related structures, and a detailed experimental protocol for acquiring high-fidelity data.
Introduction: The Significance of Fluorinated Benzodioxoles
The benzo[d][4][5]dioxole scaffold is a common feature in many biologically active compounds. The introduction of a difluoromethylenedioxy group (-OCF₂O-) offers a metabolically stable alternative to the more traditional methylenedioxy bridge. The target molecule, 4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine, combines this feature with the heavy-atom effects of bromine and the electronic influence of an amine group on a benzene ring.
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a powerful probe for subtle structural and conformational changes.[6][7] For our target molecule, the chemical shift of the fluorine nuclei will be influenced by:
-
The O-CF₂-O moiety: The two electronegative oxygen atoms will significantly deshield the fluorine nuclei.
-
The Aromatic Ring: The π-system of the benzene ring will have a distinct shielding/deshielding effect.
-
Substituent Effects: The electron-donating amine (-NH₂) group and the electron-withdrawing bromine (-Br) atoms will modulate the electron density of the aromatic ring, which in turn influences the CF₂ group through the dioxole ring.
Predictive ¹⁹F NMR Analysis of the Target Compound
Direct experimental data for this specific compound is not publicly available. However, based on established principles and data from similar structures, we can construct a reliable prediction of its ¹⁹F NMR spectrum.
The two fluorine atoms in the CF₂ group are chemically equivalent due to free rotation around the C-O bonds under standard NMR conditions. Therefore, we expect to see a single resonance signal.
-
Predicted Chemical Shift (δ): The chemical shift range for -CF₂- groups is typically between +80 to +140 ppm relative to CFCl₃.[2][8] Considering the attachment to two oxygen atoms within a five-membered ring fused to a substituted benzene ring, a chemical shift in the range of -50 to -80 ppm is a reasonable prediction. The precise value is difficult to predict without computational modeling, as substituent effects in complex aromatic systems can be nuanced.[9]
-
Predicted Coupling: In a proton-decoupled ¹⁹F NMR spectrum, the signal for the CF₂ group should appear as a singlet . If proton coupling were allowed, one might observe small long-range couplings (typically ⁴J or ⁵J) to the aromatic proton or the amine protons, which would manifest as a finely split multiplet. However, these couplings are often less than 1-2 Hz and may not be resolved.
Comparative Analysis with Alternative Fluorinated Scaffolds
To contextualize the predicted spectrum of our target molecule, it is instructive to compare it with simpler, well-characterized compounds.
| Compound | Structure | Typical ¹⁹F Chemical Shift (δ) vs CFCl₃ | Key Spectral Features |
| Target: 4,6-Dibromo-2,2-difluoro-benzo[d]dioxol-5-amine | (Structure Below) | -50 to -80 ppm (Predicted) | Singlet (proton-decoupled). Position influenced by Br and NH₂ substituents. |
| Alternative 1: 2,2-Difluorobenzo[d][4][5]dioxole | (Structure Below) | ~ -52 ppm | Singlet (proton-decoupled). Represents the base scaffold without Br/NH₂ effects. |
| Alternative 2: 4-Fluoroaniline | (Structure Below) | ~ -120 to -135 ppm | Singlet (proton-decoupled). Demonstrates the electronic effect of an -NH₂ group on an Ar-F bond. Chemical shift is pH-dependent.[4][10] |
This comparison highlights how the unique structural environment of the target molecule—specifically the O-CF₂-O bridge—results in a significantly different chemical shift compared to a simple Ar-F bond found in fluoroaniline. The bromine and amine substituents on the target molecule are expected to shift the resonance from the baseline value observed in 2,2-difluorobenzo[d][4][5]dioxole.
Visualization of Structures and Workflow
To clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Chemical structures of the target and alternative compounds.
Caption: Standard experimental workflow for ¹⁹F NMR analysis.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹⁹F NMR spectrum.
A. Sample Preparation
-
Weigh 5-10 mg of 4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Vortex the sample until the solid is fully dissolved.
-
Reference Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Trifluoroacetic acid (TFA), with a known shift of approximately -76.5 ppm, is a common choice.[5][11] Alternatively, an external reference can be used.
-
Transfer the clear solution into a 5 mm NMR tube.
B. NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
-
Lock: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Probe Tuning: Tune and match the NMR probe to the ¹⁹F frequency (approximately 376 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: Use a standard ¹H-decoupled ¹⁹F pulse sequence (e.g., zgfhigqn on Bruker systems).[5][12]
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) to ensure the peak is captured.[13] Once located, the width can be narrowed.
-
Transmitter Offset (O1P): Center the spectral window on the predicted chemical shift region (e.g., -65 ppm).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient. For highly accurate quantitative measurements, the delay should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[5]
-
C. Data Processing
-
Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm to ensure a flat baseline.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value.
Conclusion
The ¹⁹F NMR analysis of 4,6-Dibromo-2,2-difluorobenzo[d][4][5]dioxol-5-amine provides a clear and unambiguous method for its characterization. The CF₂ group is predicted to yield a single, sharp resonance in the proton-decoupled spectrum, with a chemical shift that is highly sensitive to the unique electronic environment created by the dibromo-amino-substituted benzodioxole ring system. By comparing this predicted spectrum to simpler analogues and following a robust experimental protocol, researchers can confidently identify and characterize this and other complex fluorinated molecules, accelerating progress in drug discovery and materials science.
References
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Cunliffe, D., & Taylor, J. S. (1990). New class of 19F pH indicators: fluoroanilines. PubMed Central. Available at: [Link]
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Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. Available at: [Link]
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Wass, E. C., et al. (2016). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PubMed Central. Available at: [Link]
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Dal Poggetto, G., et al. (2017). NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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UC Santa Barbara, NMR Facility. (n.d.). F19 detection. UCSB Chemistry and Biochemistry. Available at: [Link]
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Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]
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Mishkovsky, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
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NMR Service. (n.d.). 19Fluorine NMR. nmr-service.com. Available at: [Link]
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Butts, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]
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University of Wisconsin-Madison, Chemistry Dept. (n.d.). 19F NMR Reference Standards. chem.wisc.edu. Available at: [Link]
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Dolbier, W. R., et al. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]
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Kim, H. Y., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. rsc.org. Available at: [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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Gillies, R. J., et al. (2013). New Frontiers and Developing Applications in 19F NMR. PubMed Central. Available at: [Link]
-
Diva Portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. diva-portal.org. Available at: [Link]
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A Guide to Scrutinizing the Certificate of Analysis for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine: A Comparative Approach
For the medicinal chemist or process development scientist, the Certificate of Analysis (CoA) is more than a mere packing slip; it is the foundational document upon which the integrity of subsequent research is built. This is particularly true for highly functionalized and reactive building blocks like 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (CAS No. 1037763-48-6).[1][2][3] This molecule, a key intermediate in the synthesis of advanced materials and pharmaceuticals—including small-molecule chaperones that leverage its fluorinated benzodioxole core for enhanced metabolic stability and target interaction—demands rigorous quality assessment.[1][4]
This guide provides a framework for critically evaluating and comparing CoAs for this specific compound. Moving beyond a simple checklist, we will explore the causality behind analytical choices, compare hypothetical supplier data to illustrate real-world variability, and provide actionable protocols for in-house verification.
The Anatomy of a Trustworthy Certificate of Analysis
A comprehensive CoA is a testament to a supplier's commitment to quality. It should not only provide results but also offer sufficient detail to demonstrate analytical rigor. For a complex molecule like 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, several analytical techniques are essential to confirm its quality profile. The relationship between these techniques and the quality attributes they measure forms an analytical ecosystem.
Caption: The Analytical Ecosystem of a CoA.
Comparative Analysis: Decoding Supplier Specifications
The difference between a successful synthesis and a failed experiment can often be traced back to the quality of the starting material. Let us consider two hypothetical suppliers for CAS 1037763-48-6: "Supplier A," offering a standard research grade, and "Supplier B," providing a premium, process-development grade.
| Parameter | Supplier A (Standard Grade) | Supplier B (High-Purity Grade) | Senior Scientist's Interpretation & Causality |
| Appearance | Off-white to light brown powder | White to off-white crystalline solid | A darker color may indicate higher levels of oxidized impurities or byproducts from synthesis. A crystalline solid often suggests higher purity than an amorphous powder. |
| Purity (HPLC) | ≥97.0% (Area %) | ≥99.5% (Area %) | For multi-step synthesis, starting with 99.5% purity minimizes the accumulation of impurities that can complicate downstream purification and potentially form unwanted side products. |
| ¹H NMR | Conforms to structure | Conforms to structure, spectrum provided | Both should confirm identity. Supplier B providing the actual spectrum allows for independent verification of peak assignments (e.g., Ar-H at ~6.92 ppm, NH₂ at ~4.15 ppm) and a visual check for unassigned impurity peaks.[1] |
| ¹⁹F NMR | Not performed | Conforms to structure (δ ~ -45 to -55 ppm, typical for CF₂), spectrum provided | This is a critical differentiator. For a difluoro compound, ¹⁹F NMR is highly sensitive to the electronic environment.[5][6] Its absence is a red flag. A clean singlet in the ¹⁹F spectrum provides strong evidence of the integrity of the crucial difluorobenzodioxole ring.[4] |
| Mass Spec (HRMS) | Reports MW: 330.91 | Reports [M+H]⁺: 330.9125 (Calc. 330.9121) | High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the elemental composition.[1] Supplier A's report is ambiguous, while Supplier B's data confirms the molecular formula C₇H₃Br₂F₂NO₂ with high confidence.[3] |
| Residual Solvents (GC-HS) | Not specified | Ethanol: <500 ppm, Hexane: <100 ppm | Synthesis and recrystallization often involve solvents like ethanol and hexane.[1] Uncontrolled residual solvents can alter reactivity, affect solubility, and are critical to control for in vivo studies. |
| Potential Process Impurities | Not specified | Residual Palladium: <10 ppm | The Buchwald-Hartwig amination is an efficient synthesis route but uses a palladium catalyst.[1] Residual palladium can be toxic and interfere with subsequent catalytic steps. Supplier B's specification demonstrates superior process control and purification. |
| Water Content (Karl Fischer) | Not specified | ≤0.1% | Water can act as a nucleophile in many reactions, leading to unwanted hydrolysis byproducts. A low, specified water content is essential for consistent reactivity. |
In-House Verification: Trust, but Verify
The CoA is a supplier's claim. Prudent science requires verification, especially when beginning a new project or using a new batch. Here are condensed protocols for the two most critical verification assays.
Protocol 1: Purity Verification by HPLC-UV
This method is designed to separate the main component from potential process-related impurities and degradation products. The choice of a Phenyl-Hexyl column is based on its suitability for resolving aromatic and halogenated compounds through π-π interactions.[7]
Methodology
-
System Preparation: HPLC or UPLC system with UV/DAD detector.
-
Column: Phenyl-Hexyl, 2.7 µm, 3.0 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) for a final concentration of 1 mg/mL.
-
Injection Volume: 2 µL.
-
System Suitability Test (SST): Perform five replicate injections of the sample. The relative standard deviation (RSD) for the peak area of the main component should be ≤2.0%.
-
Analysis: Integrate all peaks and calculate purity based on area percent. Scrutinize the chromatogram for any co-eluting or tailing peaks that might indicate impurities.
Protocol 2: Identity Confirmation by ¹H and ¹⁹F NMR Spectroscopy
NMR is the gold standard for structural confirmation. For this molecule, ¹⁹F NMR is as important as ¹H NMR.
Methodology
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected Peaks (in CDCl₃): A singlet around δ 6.92 ppm corresponding to the lone aromatic proton (Ar-H), and a broader singlet around δ 4.15 ppm for the two amine protons (-NH₂).[1]
-
Integrate the peaks. The ratio should be 1:2.
-
-
¹⁹F NMR Acquisition:
-
Acquire a 1D fluorine spectrum (with proton decoupling).
-
Expected Peaks: A single peak is expected for the two equivalent fluorine atoms on the dioxole ring. The chemical shift will be highly dependent on the instrument reference but provides a unique fingerprint.
-
The absence of other fluorine signals is a strong indicator of purity.
-
-
Interpretation: Compare the acquired spectra against the data provided by the supplier and known literature values.[1] The combination of a correct ¹H spectrum (chemical shifts and integration) and a clean, single-peak ¹⁹F spectrum provides high confidence in the material's identity.
A Practical Workflow for Compound Qualification
To integrate these concepts, a logical workflow should be followed every time a new batch of a critical reagent is received. This process ensures that quality is proactively managed rather than reactively discovered after a failed experiment.
Caption: Researcher's Workflow for Compound Qualification.
Conclusion
The Certificate of Analysis for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is a critical data package that defines the quality and potential performance of the material. By moving beyond a superficial check of the purity value and adopting a comparative, critical mindset, researchers can better mitigate risks associated with impurities, residual solvents, and structural ambiguity. Always demand comprehensive data, including high-resolution mass spectrometry and, crucially for this compound, ¹⁹F NMR. When in doubt, the investment in in-house verification far outweighs the cost of troubleshooting a failed or irreproducible experiment.
References
-
4,6-Dibromo-2,2-difluorobenzo[d][1][8]dioxol-5-amine - Benchchem. Available from:
-
Angene - 4,6-Dibromo-2,2-difluorobenzo[d][1][8]dioxol-5-amine. Available from:
-
1037763-48-6|4,6-Dibromo-2,2-difluorobenzo[d][1][8]dioxol-5-amine - BLDpharm. Available from:
- 5-Amino-4,6-dibromo-2,2-difluorobenzodioxole | Pharmaffiliates.
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- Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso.
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- Fluorine NMR.
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-
7-Bromo-2,2-difluorobenzo[d][1][8]dioxol-5-amine | ChemScene. Available from:
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- Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd.
- Fluorinated Benzodioxoles - Enamine.
- NMR - Interpretation - Chemistry LibreTexts.
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central.
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A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Introduction: The Analytical Imperative for a Complex Intermediate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is a complex halogenated aromatic amine, a class of compounds often serving as critical building blocks in the synthesis of novel therapeutic agents.[1][2][3] Its molecular structure, featuring two bromine atoms, two fluorine atoms, and a primary amine on a benzodioxole core, presents unique analytical challenges. Process-related impurities, starting material carryover, or degradation products can compromise the downstream synthesis and the final product's safety profile.
Therefore, robust and reliable analytical methods are paramount for its quality control. This guide provides an in-depth comparison of two instrumental techniques central to purity analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, provide detailed, self-validating protocols, and present a clear comparison of their performance, empowering researchers to select the most appropriate technique for their specific needs.
Part 1: Foundational Principles and Strategic Comparison
The choice between HPLC-UV and LC-MS is not merely a matter of instrument availability but a strategic decision based on the analytical objective.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of purity analysis in most quality control laboratories. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, a reversed-phase (RP) method is the logical starting point, where a nonpolar stationary phase is used with a polar mobile phase.[4][5] The aromatic nature of the analyte ensures strong absorbance in the UV region, allowing for sensitive detection and quantification.
-
Expertise in Action: The primary amine in the analyte is a key consideration. At neutral pH, this basic group can interact with acidic residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate this, the mobile phase is acidified (e.g., with formic or phosphoric acid). This protonates the amine group, minimizing unwanted secondary interactions and ensuring a sharp, symmetrical peak, which is critical for accurate integration and quantification.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the powerful separation of HPLC with the highly specific and sensitive detection of mass spectrometry. After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. This provides an orthogonal detection mechanism to UV absorbance, offering a significant leap in analytical confidence.
-
Expertise in Action: The presence of two bromine atoms is a gift for mass spectrometric analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Consequently, a molecule containing two bromine atoms will exhibit a highly characteristic triplet isotopic pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.[8][9] This signature is an unambiguous identifier for the target analyte and any bromine-containing impurities, drastically reducing the probability of false positives. Negative-ion electrospray ionization can also be a powerful tool for detecting brominated organic compounds by monitoring for bromide fragments (m/z 79 and 81).[10]
Head-to-Head Comparison: Deciding the Right Tool for the Job
| Feature | HPLC-UV | LC-MS |
| Specificity | Moderate. Relies on retention time and UV spectrum. Co-eluting impurities can interfere. | Very High. Relies on retention time and unique mass-to-charge ratio, including isotopic patterns.[11] |
| Sensitivity | Good (ng on column). Suitable for main component assay and major impurities (>0.1%). | Excellent (pg-fg on column). Ideal for trace impurity detection and identification.[12] |
| Identification | Limited to comparison with a reference standard. UV spectrum provides some information. | Provides molecular weight and, with MS/MS, structural fragmentation data for definitive identification of unknowns. |
| Quantification | Robust and highly reproducible for purity assays. Established as a gold standard. | Excellent for trace-level quantification. Can be more variable for high concentration assays without careful method optimization. |
| Cost & Complexity | Lower instrument cost, simpler operation, and less maintenance. | Higher instrument cost, requires specialized expertise for operation and data interpretation. |
| Mobile Phase | Flexible. Can use non-volatile buffers like phosphate for optimal separation. | Restricted to volatile mobile phases and additives (e.g., formic acid, ammonium acetate) to be compatible with the MS interface.[4] |
Part 2: Experimental Protocols and Method Validation
The trustworthiness of any analytical method hinges on its validation and consistent performance.[13][14] The following protocols are designed as robust starting points for the analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine and incorporate system suitability tests (SST) to ensure the analytical system is performing correctly before any samples are analyzed.[15][16]
Workflow for Purity Analysis
Caption: General workflow for chromatographic purity analysis.
Protocol 1: HPLC-UV Method for Purity Assay
This method is optimized for accurate and precise quantification of the main component.
1. Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
3. System Suitability Test (SST):
-
Inject the Standard Solution six times.
-
Acceptance Criteria:
4. Procedure:
-
Once the system passes SST, inject the sample solutions.
-
Calculate purity using the area percent method (assuming all impurities have a similar response factor). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: LC-MS Method for Impurity Profiling
This method is designed for the sensitive detection and identification of potential impurities.
1. LC-MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm particle size (for higher resolution and speed).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: (A faster gradient is used for impurity profiling)
-
0-1 min: 10% B
-
1-10 min: 10% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Range: m/z 100-800.
-
Key Ions to Monitor: The theoretical protonated monoisotopic mass is [C₇H₄Br₂F₂NO₂]⁺, m/z 331.86. Look for the characteristic isotopic cluster around m/z 332, 334, 336.
2. Sample Preparation:
-
Prepare the sample at a concentration of ~1 mg/mL in Diluent to detect impurities at the 0.05-0.1% level.
3. System Suitability Test (SST):
-
Inject a dilute standard solution (~1 µg/mL) six times.
-
Acceptance Criteria:
4. Procedure:
-
Inject the sample solution.
-
Analyze the data by extracting ion chromatograms for expected impurities and searching for the dibromo isotopic pattern in unknown peaks. The high-resolution mass data from a TOF or Orbitrap system can be used to propose elemental compositions for unknown impurities.
Visualizing the LC-MS Identification Process
Caption: Logic flow for impurity identification using LC-MS.
Part 3: Method Validation and Concluding Remarks
Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[13][14][20][21][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. LC-MS demonstrates superior specificity.
-
Linearity: The method's ability to obtain results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Concluding Recommendation
For the purity analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, a dual-pronged approach is recommended for comprehensive quality control:
-
Use HPLC-UV for routine quality control, release testing, and purity assays. Its robustness, cost-effectiveness, and high precision make it ideal for quantifying the main component against a reference standard.
-
Employ LC-MS for method development, impurity identification, and characterization of reference standards. Its unparalleled specificity and sensitivity are essential for identifying and controlling trace-level impurities that could impact the safety and quality of the final drug product.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and robust analytical package, ensuring a deep understanding of the product's purity profile and safeguarding its quality throughout the development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology (IJRASET). [Link]
-
ICH Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
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System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]
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System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]
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Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. [Link]
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Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Doc Brown's Chemistry. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]
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Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. [Link]
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Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central (PMC). [Link]
-
An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
5-Amino-4,6-dibromo-2,2-difluorobenzodioxole. Pharmaffiliates. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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ESI-HRMS calculation for [M+H]+ of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
For researchers and professionals in drug development and chemical analysis, precise molecular characterization is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique, providing unambiguous elemental composition from highly accurate mass measurements.[1] This guide offers an in-depth look at the theoretical calculation and experimental verification of the protonated molecular ion ([M+H]+) of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, a halogenated compound of interest, using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).
Part 1: Theoretical Mass Calculation for [M+H]+
The first step in any HRMS analysis is the calculation of the theoretical exact mass of the ion of interest. This value serves as the benchmark against which experimental data is compared. The calculation is based on the sum of the monoisotopic masses of the most abundant isotopes of each element in the molecule.
The molecular formula for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine is C₇H₃Br₂F₂NO₂ .
To calculate the monoisotopic mass of the neutral molecule (M), we use the exact masses of the most abundant stable isotopes.
| Element | Isotope | Monoisotopic Mass (Da) |
| Carbon (C) | ¹²C | 12.000000 |
| Hydrogen (H) | ¹H | 1.007825 |
| Nitrogen (N) | ¹⁴N | 14.003074 |
| Oxygen (O) | ¹⁶O | 15.994915 |
| Fluorine (F) | ¹⁹F | 18.998403 |
| Bromine (Br) | ⁷⁹Br | 78.918338[2][3] |
| Proton (H⁺) | 1.007825 |
Calculation for Neutral Molecule (M):
-
C₇: 7 x 12.000000 = 84.000000 Da
-
H₃: 3 x 1.007825 = 3.023475 Da
-
Br₂ (using ⁷⁹Br): 2 x 78.918338 = 157.836676 Da
-
F₂: 2 x 18.998403 = 37.996806 Da
-
N₁: 1 x 14.003074 = 14.003074 Da
-
O₂: 2 x 15.994915 = 31.989830 Da
-
Total Monoisotopic Mass (M): 328.850861 Da
Calculation for the Protonated Ion [M+H]⁺:
To find the mass of the protonated molecule, we add the mass of a proton (which is equivalent to the mass of a hydrogen atom, ¹H) to the neutral monoisotopic mass.
-
Mass of [M+H]⁺: 328.850861 Da + 1.007825 Da = 329.858686 Da
Since the charge (z) is +1, the theoretical m/z value for the [M+H]⁺ ion is 329.8587 .
Part 2: The Signature Isotopic Pattern of a Dibrominated Compound
A key feature in the mass spectrum of a halogenated compound is its distinct isotopic pattern, which serves as a powerful confirmation of its elemental composition. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4][5]
For a molecule containing two bromine atoms, the resulting mass spectrum will exhibit a characteristic triplet of peaks ([M], [M+2], [M+4]) in an intensity ratio of approximately 1:2:1 . This pattern arises from the statistical probability of the different isotopic combinations.
Expected Isotopic Cluster for [C₇H₃Br₂F₂NO₂ + H]⁺:
| Ion | Isotopic Composition | Calculated m/z | Relative Abundance |
| [M+H]⁺ | C₇H₄(⁷⁹Br)₂(F)₂(N)(O)₂ | 329.8587 | ~100% |
| [M+2+H]⁺ | C₇H₄(⁷⁹Br)(⁸¹Br)(F)₂(N)(O)₂ | 331.8567 | ~196% |
| [M+4+H]⁺ | C₇H₄(⁸¹Br)₂(F)₂(N)(O)₂ | 333.8547 | ~97% |
Observing this 1:2:1 triplet, with each peak separated by approximately 2 Da, provides very strong evidence for the presence of two bromine atoms in the analyzed molecule.
Part 3: Experimental Protocol for ESI-HRMS Analysis
This section outlines a robust protocol for the analysis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine using a typical LC-ESI-HRMS system (e.g., Q-TOF or Orbitrap). The goal is to achieve high mass accuracy, typically below 5 ppm error.
Experimental Workflow Diagram
Caption: A typical workflow for small molecule analysis by LC-ESI-HRMS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure optimal ionization.[6] High salt concentrations are incompatible with ESI and must be avoided.
-
Protocol:
-
a. Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent like methanol (MeOH).
-
b. Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.[6] A typical solvent for ESI+ is a 50:50 mixture of acetonitrile (ACN) and water, containing 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.[7]
-
c. Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible to prevent clogging the system.[6]
-
-
-
Liquid Chromatography (LC) Separation:
-
Rationale: While direct infusion is possible, coupling with LC provides sample cleanup and separates the analyte from any impurities, which is crucial for complex mixtures.[8][9]
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to ensure the compound elutes as a sharp peak.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
-
ESI-HRMS Parameters:
-
Rationale: Optimization of source parameters is key to achieving stable spray and efficient ionization without causing in-source fragmentation.[8]
-
Protocol (example parameters, instrument-dependent):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Nebulizing Gas (N₂): Instrument-specific (e.g., 30-45 psi).
-
Drying Gas (N₂): Instrument-specific (e.g., 8-12 L/min at 300-350 °C).
-
Mass Analyzer: Set to acquire data in full scan mode over an appropriate m/z range (e.g., 100-500 Da).
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol, often using an external standard. For the highest accuracy, an internal calibrant or "lock mass" can be used to correct for mass drift during the analysis.[10]
-
-
-
Data Analysis:
-
Rationale: The acquired high-resolution data allows for the determination of the elemental formula.
-
Protocol:
-
a. Extract the ion chromatogram for the calculated theoretical m/z (329.8587).
-
b. Examine the mass spectrum corresponding to the chromatographic peak.
-
c. Compare the measured accurate mass with the theoretical mass and calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm is typically required for confident elemental composition assignment.[10]
-
d. Verify the presence of the characteristic 1:2:1 isotopic pattern for a dibrominated compound.
-
-
Part 4: Comparison with Alternative Ionization Techniques
While ESI is a powerful and common technique, especially when coupled with LC, alternative ionization methods may be advantageous for certain analytes, including halogenated aromatic compounds.[11]
Decision Workflow for Ionization Technique
Caption: Decision tree for selecting an appropriate ionization method.
Comparison of Ionization Techniques:
| Technique | Principle | Advantages for Target Analyte | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization where ions in solution are transferred to the gas phase via a charged aerosol.[12] | Excellent for polar molecules, easily coupled with LC, produces intact protonated molecules ([M+H]⁺) with minimal fragmentation.[8] | Less efficient for non-polar compounds; susceptible to ion suppression from salts and matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions that ionize the analyte through proton transfer. | Better for less polar and more volatile compounds than ESI; more tolerant of higher flow rates and less susceptible to matrix effects. | Requires thermal stability of the analyte; may induce some fragmentation or thermal degradation. |
| Electron Ionization (EI) | A high-energy electron beam bombards gas-phase molecules, causing ionization and extensive, reproducible fragmentation. | Produces rich fragmentation patterns that are excellent for structural elucidation and library matching (e.g., NIST). | Often, the molecular ion is weak or absent, making molecular weight determination difficult. Requires volatile and thermally stable compounds (typically via GC). |
| Chemical Ionization (CI) | A softer version of EI where a reagent gas is ionized, which then transfers a proton to the analyte.[7] | Produces a prominent protonated molecular ion ([M+H]⁺) with less fragmentation than EI, confirming molecular weight. Negative CI (NCI) can be extremely sensitive for electronegative compounds like halogenated species. | Less structural information than EI; sensitivity can be lower than ESI. |
For 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine, ESI is an excellent primary choice due to the presence of the polar amine group, making it amenable to protonation. APCI would be a viable alternative if the compound shows limited ESI response. For confirmation and structural studies where fragmentation is desired, GC-MS with CI could be employed to confirm the molecular weight, while EI would provide a fragmentation pattern for structural confirmation, provided the compound is sufficiently volatile and thermally stable.
References
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Grokipedia. Isotopes of bromine. [Link]
-
Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and chemistry, 70A(6), 453–458. [Link]
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Wikipedia. Isotopes of bromine. [Link]
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WebElements. Bromine » isotope data. [Link]
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Commission on Isotopic Abundances and Atomic Weights. Natural Variations of Isotopic Abundances. [Link]
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ResearchGate. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]
-
ResearchGate. Unknown halogenated compounds with HRMS data. [Link]
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de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 42(9), 1115–1133. [Link]
-
ACS Publications. Analytical Chemistry Vol. 95 No. 46. [Link]
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MDPI. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]
-
Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry (Palo Alto, Calif.), 1, 579–599. [Link]
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
ResearchGate. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. [Link]
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Michigan State University Department of Chemistry. Masses. [Link]
-
PubChem. Bromine-79(1-). [Link]
-
PubChem. (79Br)Hydrogen bromide. [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzodioxole Amines
This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated benzodioxole amines, a class of compounds with significant interest in neuroscience and pharmacology. We will explore how the strategic incorporation of fluorine atoms into the benzodioxole scaffold can profoundly alter receptor interactions, functional activity, and metabolic stability. This analysis is grounded in experimental data and established methodologies to provide researchers, scientists, and drug development professionals with a clear, objective understanding of this important structure-activity relationship.
Introduction: The Rationale for Fluorination in Benzodioxole Amine Chemistry
Benzodioxole amines, characterized by a phenyl ring fused to a five-membered methylenedioxy ring and an aminoethyl side chain, form the structural core of numerous psychoactive compounds, most notably 3,4-methylenedioxyamphetamine (MDA) and its N-methylated derivative, MDMA ('Ecstasy'). These molecules primarily exert their effects by interacting with monoamine transporters, leading to the release of neurotransmitters like serotonin, dopamine, and norepinephrine.
In medicinal chemistry, the introduction of fluorine is a well-established strategy to modulate a molecule's pharmacological profile.[1][2] The rationale for fluorinating benzodioxole amines is multifaceted:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[3][4] A primary metabolic pathway for compounds like MDMA involves the breakdown of the methylenedioxy ring, which can lead to the formation of potentially neurotoxic metabolites.[5] It is hypothesized that replacing hydrogen atoms on this ring with fluorine, as in Difluoromethylenedioxyamphetamine (DFMDA), could block this metabolic route, thereby increasing stability and potentially reducing toxicity.[6][7][8]
-
Modulation of Receptor Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing how it binds to target proteins.[9][10] This can lead to changes in binding affinity and selectivity for different monoamine transporters and receptors, allowing for the fine-tuning of a compound's pharmacological effects.[11]
-
Improved Pharmacokinetics: Increased lipophilicity conferred by fluorine can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, potentially improving bioavailability and efficacy.[4][9]
This guide will use specific examples, primarily comparing the canonical non-fluorinated benzodioxole amine MDA with its difluorinated analog DFMDA, and supplementing with data from the well-studied amphetamine vs. 4-fluoroamphetamine (4-FA) pair to illustrate the broader principles of amine fluorination.
Comparative Biological Activity
The biological effects of these compounds are determined by a combination of their binding affinity to various targets, their functional activity (i.e., their ability to elicit a response like neurotransmitter release), and their metabolic fate.
Receptor and Transporter Binding Affinity
A molecule's affinity for a target is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity. The primary targets for benzodioxole amines are the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).
| Compound | Core Structure | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Source(s) |
| Amphetamine | Phenethylamine | >10,000 | 41 | 13 | [12] |
| 4-Fluoroamphetamine (4-FA) | Fluorinated Phenethylamine | 6,800 | 770 | 420 | [12][13] |
| MDA | Benzodioxole Amine | 108 | 222 | 557 | [6] |
| MDMA | Benzodioxole Amine | 396 | 1,350 | 740 | [6] |
| DFMDA | Fluorinated Benzodioxole Amine | 237 | 3,110 | 1,290 | [6] |
Analysis of Binding Data:
-
MDA vs. DFMDA: The introduction of two fluorine atoms to the methylenedioxy ring in DFMDA leads to a noticeable decrease in binding affinity (higher IC50 values) for all three monoamine transporters compared to MDA.[6] Notably, the affinity for DAT and NET is reduced more significantly than for SERT, suggesting a shift in selectivity. In vitro studies show DFMDA has a SERT affinity that falls between that of MDA and MDMA.[6]
-
Amphetamine vs. 4-FA: In contrast, the addition of a single fluorine atom to the phenyl ring of amphetamine to create 4-FA results in a significant decrease in affinity for DAT and NET, but a notable increase in affinity for SERT, where amphetamine itself is very weak.[12][13] This highlights that the position and extent of fluorination can have dramatically different effects on target binding.
In Vitro Functional Activity: Monoamine Release
Beyond simply binding, the crucial action of these compounds is to induce the release of monoamines. This is often measured by the half-maximal effective concentration (EC50) for neurotransmitter efflux.
| Compound | Serotonin Release EC50 (nM) | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) | Source(s) |
| Amphetamine | 7004 | 24.5 | 7.1 | [12] |
| 4-Fluoroamphetamine (4-FA) | 730 | 200 | 37 | [12] |
Analysis of Functional Data:
-
While direct comparative release data for DFMDA is limited, the binding data suggests it would be a less potent releaser than MDA.
-
The 4-FA data is highly illustrative. Fluorination dramatically increases its potency as a serotonin releaser (a nearly 10-fold decrease in EC50 compared to amphetamine) while concurrently decreasing its potency as a dopamine and norepinephrine releaser.[12] This shift from a primarily dopaminergic/noradrenergic agent (amphetamine) to a more balanced serotonin-dopamine releasing agent (4-FA) is responsible for the compound's distinct subjective effects, often described as intermediate between amphetamine and MDMA.[12]
The mechanism by which these amines induce release involves interacting with the monoamine transporters, causing them to reverse their direction of transport.
Caption: Mechanism of amine-induced serotonin release via the SERT transporter.
Metabolic Stability
Metabolic stability is a measure of how resistant a compound is to being broken down by metabolic enzymes. A key advantage of fluorination is its ability to block metabolism at specific sites.
The Benzodioxole "Metabolic Hotspot":
The methylenedioxy bridge of compounds like MDA and MDMA is susceptible to oxidative metabolism by CYP450 enzymes. This process can open the ring, forming catechols which can be further oxidized to neurotoxic species.
Fluorination as a Metabolic Shield:
By replacing the hydrogen atoms on the methylenedioxy carbon with fluorine atoms (as in DFMDA), the C-F bonds are much less susceptible to enzymatic attack. This is expected to significantly slow or prevent the ring-opening metabolic pathway.[6][7][8] This increased stability is a primary motivation for developing fluorinated analogs.[14][15]
Caption: Fluorination blocks metabolic oxidation at the benzodioxole ring.
Experimental Methodologies
The data presented in this guide is generated through standardized in vitro assays. Below are outlines of the core experimental protocols.
Protocol: In Vitro Microsomal Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Causality and Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. By incubating a compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism in a controlled environment. A rapid disappearance of the parent compound indicates low metabolic stability.
Caption: Generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's protocol. This system ensures a constant supply of the necessary cofactor, NADPH.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
In a 96-well plate, add liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Add the test compound to the microsome suspension (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[3]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard for analytical quantification.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[3] A lower CLint value indicates greater metabolic stability.
-
Conclusion and Implications for Drug Development
The comparison between fluorinated and non-fluorinated benzodioxole amines clearly demonstrates the profound impact of strategic fluorination on biological activity.
-
Fluorination is a tool for fine-tuning, not just enhancement. While often improving metabolic stability, fluorination can decrease binding affinity, as seen in the case of DFMDA.[6] However, it can also be used to introduce or enhance affinity for new targets, as with 4-FA's increased action at SERT.[12]
-
Metabolic stability is a key advantage. The potential of fluorination to "shield" metabolically vulnerable sites, like the methylenedioxy bridge, is a powerful strategy for designing compounds with improved pharmacokinetic profiles and potentially reduced toxicity from metabolites.[7][14][15]
-
Functional outcomes can be significantly altered. The shift in the serotonin-to-dopamine release ratio observed between amphetamine and 4-FA illustrates how a single atomic substitution can fundamentally change a compound's pharmacological classification and its resulting physiological and behavioral effects.[12]
For researchers in drug development, fluorination is not a one-size-fits-all solution but a versatile tool. It allows for the systematic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties. Understanding the nuanced effects presented in this guide is crucial for the rational design of novel therapeutics targeting the central nervous system.
References
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- Zhang, W., et al. (2020). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society, 142(35), 14994–15001.
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A Senior Application Scientist's Guide to FT-IR Spectroscopy: Unraveling C-F and C-Br Stretching Vibrations
For researchers and professionals in drug development and materials science, understanding the nuances of molecular structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive window into the vibrational world of chemical bonds. This guide provides an in-depth comparison of the FT-IR analysis of carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations, moving beyond a simple recitation of wavenumbers to explore the underlying principles and practical considerations that govern their spectral appearance.
The introduction of halogens, particularly fluorine and bromine, into organic molecules dramatically alters their physical, chemical, and biological properties. Fluorine's high electronegativity can enhance metabolic stability and binding affinity in drug candidates, while bromine serves as a versatile synthetic handle and a key constituent in many functional materials. Consequently, the ability to definitively identify and characterize C-F and C-Br bonds is a critical analytical task.
This guide is structured to provide a comprehensive and practical understanding of this topic. We will delve into the theoretical underpinnings of C-F and C-Br vibrations, present detailed experimental protocols, offer a comparative analysis of their spectral characteristics, and discuss the factors that can influence their appearance in an FT-IR spectrum.
The Theoretical Landscape: Why C-F and C-Br Vibrations Differ
The position of a vibrational band in an FT-IR spectrum is primarily governed by two factors: the strength of the chemical bond and the masses of the atoms involved. This relationship can be approximated by Hooke's Law for a simple harmonic oscillator:
ν̄ = (1 / 2πc) * √(k / μ)
where ν̄ is the wavenumber (cm⁻¹), c is the speed of light, k is the force constant of the bond (a measure of its strength), and μ is the reduced mass of the two atoms.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry , with a bond dissociation energy significantly higher than that of a carbon-bromine bond.[1] This is due to the large electronegativity difference between carbon (2.55) and fluorine (3.98), resulting in a highly polar and strong bond.[1] Conversely, bromine is less electronegative (2.96), leading to a less polar and weaker C-Br bond. This difference in bond strength (k) is a major contributor to the higher vibrational frequency of the C-F bond.
The second critical factor is the reduced mass (μ) . Fluorine has a much lower atomic mass (≈19 amu) than bromine (≈80 amu). According to the equation, a smaller reduced mass leads to a higher vibrational frequency. Therefore, both the greater bond strength and the lower mass of fluorine contribute to the C-F stretching vibration appearing at a much higher wavenumber than the C-Br stretch.
Comparative Analysis of C-F and C-Br Stretching Vibrations
The distinct physicochemical properties of C-F and C-Br bonds give rise to characteristic and well-separated absorption bands in the FT-IR spectrum.
| Feature | C-F Stretching Vibration | C-Br Stretching Vibration | Rationale |
| Wavenumber Range | 1400 - 1000 cm⁻¹[1][2] | 690 - 515 cm⁻¹[3][4][5] | Higher bond strength (force constant) and lower reduced mass of the C-F bond compared to the C-Br bond.[6] |
| Intensity | Strong to very strong[1] | Medium to strong | The large change in dipole moment during the stretching vibration of the highly polar C-F bond results in a very intense absorption. The C-Br bond is less polar, leading to a less intense, though still significant, absorption. |
| Spectral Region | Fingerprint Region | Fingerprint Region[4] | Both vibrations fall within the complex fingerprint region of the spectrum (below 1500 cm⁻¹), which can sometimes make definitive assignment challenging without reference spectra.[3][7] |
| Band Complexity | Can be complex, with multiple bands for polyfluorinated compounds due to symmetric and asymmetric stretching modes.[1] | Generally simpler, often presenting as a single, distinct peak for monofunctional compounds. | The interaction between multiple C-F bonds on the same or adjacent carbons can lead to vibrational coupling. |
Experimental Protocols: A Practical Guide to Sample Analysis
The quality and interpretability of an FT-IR spectrum are highly dependent on proper sample preparation. The choice of method is dictated by the physical state of the sample.
For Solid Samples: The KBr Pellet Method
This is a common technique for analyzing solid samples that can be finely ground.
Protocol:
-
Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of the solid sample to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[8]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Background Collection: Place an empty sample holder in the FT-IR spectrometer and collect a background spectrum.
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum.
Causality Behind the Choices:
-
Fine Grinding: Reduces scattering of the infrared beam, leading to a better signal-to-noise ratio and sharper spectral features.
-
Dry KBr: KBr is hygroscopic and will absorb atmospheric moisture, which has strong IR absorptions that can obscure the sample spectrum.[9]
-
Transparency of the Pellet: A transparent pellet ensures that the maximum amount of infrared radiation passes through the sample, resulting in a high-quality spectrum.
A Note of Caution for Brominated Compounds: In some instances, the pressure applied during pellet formation can induce a halogen exchange between the brominated analyte and the KBr matrix. If this is a concern, using potassium chloride (KCl) as the matrix is a viable alternative.[9]
For Liquid Samples or Solutions: The Salt Plate Method
This technique is suitable for neat liquids or solutions of solids in a volatile solvent.
Protocol:
-
Prepare Salt Plates: Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
-
Sample Application: Place a small drop of the liquid sample or solution onto the center of one salt plate.
-
Assemble the Cell: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Background Collection: Collect a background spectrum with the empty salt plates in the beam path.
-
Sample Analysis: Place the assembled salt plates into the sample holder and acquire the spectrum. If a solvent was used, its spectrum should be subtracted from the sample spectrum.[10]
Causality Behind the Choices:
-
IR-Transparent Salt Plates: KBr and NaCl are transparent in the mid-IR region, ensuring that the collected spectrum is that of the sample and not the sample holder.
-
Thin Film: A thin film prevents the absorption bands from being too intense ("bottoming out"), which would obscure quantitative information.
Modern Alternative: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is a versatile and rapid technique that requires minimal to no sample preparation for both solids and liquids.
Protocol:
-
Background Collection: With a clean ATR crystal, collect a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure (for solids): Use the pressure clamp to ensure good contact between the solid sample and the crystal.
-
Sample Analysis: Acquire the FT-IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Causality Behind the Choices:
-
Direct Contact: The infrared beam penetrates a short distance into the sample that is in direct contact with the ATR crystal, making it a surface-sensitive technique.
-
Minimal Preparation: The elimination of sample preparation steps reduces the chances of contamination and sample alteration.
Visualizing the Workflow
Figure 1: A generalized workflow for FT-IR sample preparation and analysis.
Factors Influencing C-F and C-Br Vibrational Frequencies
While the general regions for C-F and C-Br stretching are well-defined, several factors can cause shifts in the precise wavenumber of the absorption.[11][12]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups adjacent to the C-X bond can alter the bond's polarity and strength, leading to frequency shifts. For example, the C-F stretching frequency can be influenced by conjugative and inductive effects from substituents on the molecule.[13][14]
-
Vibrational Coupling: In molecules with multiple C-F or C-Br bonds, interactions between the vibrations of these bonds can occur, leading to the appearance of multiple absorption bands (e.g., symmetric and asymmetric stretches).[1]
-
Hydrogen Bonding: While not directly involving the C-X bond, intermolecular hydrogen bonding within the sample can influence the overall molecular environment and cause slight shifts in vibrational frequencies.[15][16]
-
Physical State: The physical state of the sample (gas, liquid, or solid) can affect the intermolecular interactions and, consequently, the positions and shapes of the absorption bands.
Interpreting the Spectra: A Logical Approach
A systematic approach is crucial for accurate spectral interpretation.
Figure 2: A logical workflow for the interpretation of FT-IR spectra containing C-F or C-Br bonds.
Conclusion
The FT-IR analysis of C-F and C-Br stretching vibrations provides a powerful tool for the structural elucidation of halogenated organic compounds. The significant differences in their absorption frequencies, rooted in the fundamental principles of bond strength and atomic mass, allow for their clear differentiation. By understanding these principles and employing proper experimental techniques, researchers can confidently identify and characterize these crucial functional groups, thereby accelerating research and development in pharmaceuticals, materials science, and beyond. The insights provided in this guide, grounded in both theory and practical application, are intended to empower scientists to leverage the full potential of FT-IR spectroscopy in their work.
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Safety Operating Guide
Personal protective equipment for handling 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
A Researcher's Guide to the Safe Handling of 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine
Understanding the Inherent Risks: A Structural Hazard Assessment
The molecular structure of 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine presents several potential hazards that must be addressed through rigorous safety protocols.
-
Aromatic Amine Core: Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[6] They can be readily absorbed through the skin, and inhalation of dust or vapors can lead to systemic effects.[6][7]
-
Halogenation (Bromine and Fluorine): The presence of bromine and fluorine atoms on the aromatic ring can enhance the chemical's reactivity and toxicity. Halogenated aromatic compounds can be persistent in the environment and may present unique disposal challenges.[8][9]
-
2,2-difluoro-1,3-benzodioxole Moiety: Derivatives of this scaffold have been shown to cause skin, eye, and respiratory irritation.[2][10][11][12][13]
Given these structural alerts, a conservative approach to personal protective equipment (PPE) is warranted to mitigate potential exposure.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is crucial when handling 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine. The following table outlines the recommended PPE for various laboratory operations.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat, disposable sleeves | NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended, even within a fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work should be conducted in a certified chemical fume hood. A respirator is generally not required if working in a properly functioning fume hood. |
| Running Reactions and Work-up | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | All operations should be performed in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | A full-face respirator with appropriate cartridges for organic vapors and particulates is mandatory. |
It is imperative to always consult the Safety Data Sheet (SDS) for any chemical you are working with, though one with comprehensive hazard statements for this specific compound is not available. [1] In the absence of specific data, the precautionary principle must be applied.
Step-by-Step Operational Protocols
Adherence to standardized procedures is critical for minimizing exposure risks.
3.1. Pre-Handling Checklist
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Locate and test the nearest emergency eyewash station and safety shower.
-
Assemble all necessary PPE and inspect it for any defects.
-
Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Have a designated waste container for contaminated materials clearly labeled.
3.2. Weighing the Solid Compound
-
Don all required PPE, including a respirator.
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If any static is present, use an anti-static gun to prevent dispersal of the powder.
-
Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
3.3. Preparing Solutions
-
Conduct all solution preparations within a chemical fume hood.
-
Slowly add the solid to the solvent to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
Label the solution container with the full chemical name, concentration, date, and your initials.
Emergency Procedures: A Proactive Approach
4.1. Skin Exposure
-
Immediately remove contaminated clothing.[14]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[14]
-
Seek immediate medical attention.[14]
4.2. Eye Exposure
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10]
-
Remove contact lenses if present and easy to do.[11]
4.3. Inhalation
-
Move the affected person to fresh air.[11]
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11]
4.4. Spill Response
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is large or you are not trained in spill cleanup, contact your institution's environmental health and safety department.
-
For small spills, don the appropriate PPE for spill cleanup.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Environmental Responsibility
All waste containing 4,6-Dibromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not mix with incompatible waste streams.[14]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Consult your institution's hazardous waste disposal guidelines for specific procedures.[16] Brominated waste may require specific disposal routes, such as high-temperature incineration at a licensed facility.[16]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
By internalizing these protocols and maintaining a vigilant approach to safety, you can confidently and responsibly advance your research while protecting yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
